4-Methoxybenzhydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQLYUAUXYJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186556 | |
| Record name | p-Anisic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3290-99-1 | |
| Record name | 4-Methoxybenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BK77102I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzhydrazide
This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Methoxybenzhydrazide (CAS No: 3290-99-1), a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core data with practical, field-proven insights into its characterization and handling.
Molecular and Structural Characteristics
This compound, also known as p-anisic hydrazide, is a derivative of benzoic acid characterized by a methoxy group at the para position of the benzene ring and a hydrazide functional group.[1][2] This unique combination of a nucleophilic hydrazide moiety and an electron-donating methoxy group on the aromatic ring makes it a versatile building block in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients.[3]
Molecular Identity
A summary of the key identifiers for this compound is presented in Table 1.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 4-methoxybenzohydrazide | [1] |
| CAS Number | 3290-99-1 | [1][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NN | [1] |
| InChI Key | REKQLYUAUXYJSZ-UHFFFAOYSA-N | [1] |
Crystal Structure
The solid-state structure of this compound has been elucidated by X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[4] The crystal structure reveals a planar conformation of the molecule, with the phenyl group and the hydrazide moiety being nearly coplanar. This planarity is stabilized by intramolecular hydrogen bonding.[4] The crystal packing is dominated by a network of intermolecular hydrogen bonds, primarily involving the hydrazide group, which contributes to the compound's crystalline nature and melting point.[4]
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its application in synthesis and formulation.
Appearance
At room temperature, this compound is a white to off-white crystalline powder or colorless crystalline solid.[3] This appearance is indicative of a relatively pure organic compound with a well-defined crystal lattice.
Melting Point
The melting point of this compound is a key indicator of its purity. The reported melting point generally falls within the range of 136°C to 140°C .[3][5] A sharp melting range within this window is characteristic of a high-purity sample.
Solubility
This compound is slightly soluble in water .[3] Its solubility in organic solvents is not extensively reported in readily available literature but is expected to be soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and dimethyl sulfoxide (DMSO), which are common solvents for organic reactions.
A summary of the core physical properties is provided in Table 2.
Table 2: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 136-140 °C | [3][5] |
| Solubility in Water | Slightly soluble | [3] |
Experimental Protocols for Property Determination
To ensure accurate and reproducible data, standardized protocols for determining the physical properties of this compound are essential.
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the hydrazinolysis of an ester of 4-methoxybenzoic acid, typically the methyl or ethyl ester.[3][6]
Protocol: Synthesis of this compound from Ethyl 4-Methoxybenzoate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methoxybenzoate (1 equivalent) in ethanol (approximately 10-15 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain a crystalline solid.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point (Capillary Method)
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of this compound (~136°C).
-
Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely.
-
Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.
Diagram: Melting Point Determination Workflow
Caption: Step-by-step workflow for melting point determination.
Qualitative Solubility Determination
A systematic approach is used to determine the solubility of this compound in various solvents.
Protocol: Solubility Testing
-
Solvent Selection: Prepare test tubes containing 1 mL of each test solvent (e.g., water, ethanol, acetone, dichloromethane, toluene).
-
Sample Addition: Add approximately 10-20 mg of this compound to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.
-
Observation: Allow any undissolved solid to settle and visually inspect the solution.
-
Classification: Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Diagram: Solubility Determination Workflow
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- 1. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 3290-99-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Methoxybenzhydrazide
Abstract
This technical guide provides a comprehensive examination of 4-Methoxybenzhydrazide (C₈H₁₀N₂O₂), a key building block in synthetic organic chemistry and a scaffold of significant interest in medicinal chemistry. We delve into the nuanced details of its molecular architecture, including intramolecular bonding, three-dimensional conformation, and the critical role of intermolecular forces, particularly hydrogen bonding, in its crystal lattice. This document synthesizes crystallographic data, spectroscopic analysis, and synthetic protocols to offer a holistic understanding of the compound's structure-property relationships. The methodologies for its synthesis via nucleophilic acyl substitution and its characterization through FT-IR, NMR, and UV-Vis spectroscopy are detailed, providing researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Significance of the Hydrazide Moiety
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. This unique arrangement of atoms confers a rich chemical reactivity, making them exceptionally versatile intermediates for the synthesis of a wide array of heterocyclic compounds.[1] In the realm of drug development, the hydrazide scaffold is a privileged structure, present in numerous pharmacologically active agents. Derivatives of hydrazides have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2]
This compound, also known as p-anisic hydrazide, incorporates this reactive hydrazide moiety with a methoxy-substituted benzene ring.[3] This combination makes it a valuable precursor for creating libraries of complex molecules and active pharmaceutical ingredients (APIs).[3] Its demonstrated antileishmanial, antibacterial, and antifungal activities, along with the ability of its derivatives to inhibit enzymes like urease and alpha-glucosidase, underscore its importance to the scientific community.[1] This guide aims to provide a granular, expert-level analysis of its chemical structure and bonding, which are fundamental to understanding its reactivity and biological function.
Molecular Structure and Bonding
The chemical identity and behavior of this compound are dictated by the specific arrangement of its atoms and the nature of the bonds connecting them.
The molecule consists of a central carbonyl group bonded to a hydrazinyl group (-NHNH₂) and a 4-methoxyphenyl group. Its systematic IUPAC name is 4-methoxybenzohydrazide.[3][4]
Sources
An In-depth Technical Guide to the Solubility of 4-Methoxybenzhydrazide in Common Organic Solvents
Executive Summary
4-Methoxybenzhydrazide is a pivotal building block in medicinal chemistry and organic synthesis, primarily serving as a precursor for various pharmacologically active molecules, including hydrazones. A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, collates qualitative solubility information from established synthetic methodologies, and presents a definitive, step-by-step protocol for the quantitative determination of its equilibrium solubility. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound (CAS: 3290-99-1), with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a white to off-white crystalline solid with a melting point in the range of 136-140 °C.[1] Its molecular architecture, featuring a hydrazide functional group attached to a methoxy-substituted benzene ring, makes it a highly versatile intermediate. The nucleophilic nature of the terminal nitrogen atom in the hydrazide moiety allows for straightforward condensation reactions with aldehydes and ketones, forming a wide array of N-acylhydrazone derivatives.[1] These derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities.
The success of any chemical process involving this compound—be it synthesis, purification, or formulation—is fundamentally dependent on solvent selection. Poor solubility can lead to low reaction yields, while improper solvent choice can complicate purification, leading to product loss or contamination. Therefore, a predictive understanding of its solubility, backed by robust experimental data, is not merely academic but a critical prerequisite for efficient and scalable chemical development.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the this compound structure provides a strong basis for predicting its solubility behavior.
-
Polar Moiety: The hydrazide group (-CONHNH₂) is highly polar. The N-H bonds can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are effective hydrogen bond acceptors.
-
Moderately Polar Moiety: The methoxy group (-OCH₃) on the benzene ring is a polar ether linkage that can act as a hydrogen bond acceptor.
-
Nonpolar Moiety: The phenyl ring is a nonpolar, hydrophobic component that contributes to the molecule's interaction with nonpolar solvents via van der Waals forces.
Based on this structural analysis, the following solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in extensive hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF) that have strong dipole moments.
-
Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate or dichloromethane.
-
Low Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), which cannot effectively solvate the polar hydrazide group.
-
Very Low Aqueous Solubility: While the molecule possesses polar, hydrogen-bonding groups, the hydrophobic phenyl ring significantly limits its solubility in water. This is confirmed by experimental data, which places its aqueous solubility at approximately 24.5 µg/mL at pH 7.4.[2]
Qualitative Solubility Profile from Synthetic Applications
Table 1: Qualitative Solubility of this compound Inferred from Published Methodologies
| Solvent | Solvent Type | Common Application | Implied Solubility | Reference(s) |
| Methanol | Polar Protic | Synthesis & Recrystallization | Good, especially when heated | [1][3] |
| Ethanol | Polar Protic | Synthesis & Recrystallization | Good, especially when heated | [1][4] |
| DMSO | Polar Aprotic | Solvent for Spectroscopy | Good | [1] |
| Water | Polar Protic | - | Very Low ("Slightly Soluble") | [1][2] |
These observations are invaluable for initial solvent screening. For instance, the repeated use of methanol and ethanol for recrystallization confirms that this compound has a high solubility in these solvents when hot and significantly lower solubility when cold—the ideal characteristic for purification by crystallization.[1][3]
Standardized Protocol for Quantitative Equilibrium Solubility Determination
To move beyond qualitative estimates, a robust and reproducible experimental protocol is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol is a self-validating system designed for determining the solubility of this compound in various organic solvents.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear filtrate is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Materials and Equipment
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Dichloromethane, Toluene, Hexane)
-
Equipment: Analytical balance, 2-4 mL glass vials with screw caps, calibrated pipettes, vortex mixer, shaking incubator or orbital shaker with temperature control, centrifuge (optional), HPLC system with UV detector, 0.22 µm PTFE syringe filters.
Step-by-Step Experimental Protocol
-
Preparation of Slurry:
-
To a tared 4 mL glass vial, add approximately 10-20 mg of this compound. The key is to add an amount that is visibly in excess of what will dissolve.
-
Record the exact mass, although this is for reference; the final calculation depends on the measured concentration.
-
Carefully add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Causality: Agitate the slurry for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical self-validating step. The use of a chemically inert PTFE filter minimizes the risk of the analyte adsorbing to the filter material, which would lead to an inaccurate, lower measured solubility. The small pore size ensures all undissolved microparticulates are removed. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
-
Analysis and Quantification (HPLC):
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Dilute the filtered sample with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system. Use a suitable C18 column and a mobile phase (e.g., acetonitrile:water gradient) with UV detection at an appropriate wavelength for this compound.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in mg/mL or mol/L.
-
Data Interpretation and Practical Applications
The quantitative solubility data generated from the protocol above is directly applicable to several key areas of research and development:
-
Reaction Solvent Selection: For synthetic transformations, a solvent in which this compound has high solubility (e.g., >50 mg/mL) is often preferred to ensure a homogeneous reaction mixture and maximize reaction rates.
-
Purification by Recrystallization: The ideal recrystallization solvent is one that shows a steep solubility curve with respect to temperature. Based on qualitative data, methanol and ethanol are excellent candidates.[1][3] A researcher would confirm this by measuring the solubility at room temperature (e.g., 25 °C) and near the solvent's boiling point. A high ratio of hot-to-cold solubility ensures high recovery of the purified product upon cooling.
-
Formulation Development: For in vitro screening, compounds are often dissolved in DMSO to create high-concentration stock solutions (e.g., 10-100 mM).[6] Knowing the maximum solubility in DMSO is critical to prevent the compound from precipitating in assays, which would lead to erroneous results.
Conclusion
This compound exhibits a predictable solubility profile governed by its molecular structure, which contains both polar and nonpolar functionalities. It is readily soluble in polar organic solvents like methanol, ethanol, and DMSO, and poorly soluble in water and nonpolar hydrocarbons. While qualitative data from synthetic literature provides a strong starting point for solvent selection, precise and reproducible research requires quantitative data. The standardized shake-flask protocol detailed in this guide provides a robust, self-validating framework for researchers to determine the equilibrium solubility of this compound in any solvent of interest. This enables informed decision-making for reaction optimization, purification, and formulation, ultimately accelerating the pace of research and development.
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- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
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An In-depth Technical Guide to Propylene Glycol Monomethyl Ether Acetate (PGMEA)
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide addresses the properties and hazards of Propylene Glycol Monomethyl Ether Acetate. Initial inquiries regarding CAS number 3290-99-1 led to information for a different substance, 4-Methoxybenzohydrazide. Based on the nature of the requested information, this document focuses on PGMEA, which is correctly identified by CAS Number 108-65-6 . This clarification is crucial for ensuring the accuracy and safety of laboratory and development practices.
Introduction: The Profile of a High-Performance Solvent
Propylene Glycol Monomethyl Ether Acetate (PGMEA), also known as 1-methoxy-2-propanol acetate, is a P-type glycol ether that has become a cornerstone solvent in a multitude of high-technology and industrial applications.[1] Its unique molecular structure, possessing both ether and ester functional groups, imparts a bifunctional nature that allows it to effectively dissolve a wide range of polar and non-polar substances.[2][3] This versatility, combined with a desirable slow evaporation rate, has made it indispensable in formulations for coatings, inks, and cleaners.[1] Most notably for the target audience, PGMEA is a critical high-purity solvent in the electronics and semiconductor industries, primarily for photoresist formulations used in lithographic processes.[4]
This guide provides a comprehensive technical overview of PGMEA, moving beyond a simple recitation of facts to offer insights into the causality behind its properties and the rationale for specific safety and handling protocols. Understanding the "why" is paramount for researchers and professionals who handle this chemical, as it forms the basis of a robust and self-validating safety culture in the laboratory and in manufacturing processes.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of a chemical's properties is the foundation of its safe and effective use. The following tables summarize the key physical, chemical, and toxicological data for PGMEA.
Physical and Chemical Properties
The moderate flash point and vapor pressure of PGMEA are key determinants in its handling requirements. Its flammability necessitates stringent controls against ignition sources, while its vapor pressure influences ventilation requirements to control inhalation exposure.
| Property | Value | Reference(s) |
| CAS Number | 108-65-6 | [5] |
| Molecular Formula | C₆H₁₂O₃ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Pleasant, fruity, sweet ether-like | [2][6] |
| Boiling Point | 146 °C (295 °F) | [5] |
| Melting Point | -66 °C (-87 °F) | [5] |
| Flash Point (Closed Cup) | 42 °C - 45.5 °C (108 °F - 113.9 °F) | [5] |
| Density | 0.967 - 0.970 g/mL at 20-25 °C | [5] |
| Vapor Pressure | 2.8 - 3.7 mmHg at 20 °C | [5] |
| Vapor Density (Air=1) | 4.6 | [7] |
| Solubility in Water | 19.8 g/100mL (198,000 mg/L) | [3][7] |
| Autoignition Temperature | 333 °C (631 °F) | [5] |
| Explosive Limits (in air) | LEL: 1.5% v/v, UEL: 7.0% v/v | [5] |
Toxicokinetics and Metabolism: A Story of Rapid Hydrolysis
The toxicological profile of PGMEA is intrinsically linked to its metabolic fate. In vivo studies have demonstrated that PGMEA is rapidly and extensively hydrolyzed by esterases in the blood and liver to its parent alcohol, Propylene Glycol Monomethyl Ether (PGME, CAS 107-98-2) , and acetic acid.[4][5][8] This hydrolysis is remarkably fast, with a calculated half-life in rat blood of just 1.6 to 2.3 minutes.[4][5]
The practical implication of this rapid conversion is profound: the systemic toxicity of PGMEA is essentially identical to that of PGME.[8][9] This allows the extensive toxicological database for PGME to be used as a reliable surrogate for assessing the systemic risks of PGMEA, a critical consideration in risk assessment where long-term toxicity studies on the acetate form are less common.[4][9] The primary metabolites, including PGME and propylene glycol, are then further metabolized and excreted.[8]
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A Comprehensive Technical Guide to p-Anisic Hydrazide: Nomenclature, Properties, and Applications in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic hydrazide, a versatile and highly functionalized aromatic hydrazine derivative, serves as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a hydrazide moiety attached to a methoxy-substituted benzene ring, imparts a rich chemical reactivity that has been extensively exploited in the construction of a diverse array of heterocyclic systems and as a powerful tool for the derivatization of carbonyl compounds. This guide provides an in-depth exploration of p-anisic hydrazide, from its fundamental chemical identity to its sophisticated applications in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document aims to deliver not only technical accuracy but also practical, field-proven insights into the causality behind experimental choices and the self-validating nature of the described protocols.
Nomenclature and Identification: A Foundational Overview
Precise identification of chemical entities is paramount for reproducible scientific research. p-Anisic hydrazide is known by a variety of synonyms and is cataloged under several chemical identifiers. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.
The systematic IUPAC name for this compound is 4-methoxybenzohydrazide [1][2]. However, it is frequently referred to by its common name, p-anisic hydrazide, which is derived from its parent carboxylic acid, p-anisic acid.
Visualization of the Core Structure
The structural formula of p-anisic hydrazide is fundamental to understanding its reactivity. The presence of the nucleophilic terminal nitrogen of the hydrazide group, the carbonyl group, and the electron-donating methoxy group on the aromatic ring dictates its chemical behavior.
Caption: Chemical structure of p-Anisic Hydrazide.
Synonyms and Chemical Identifiers
For exhaustive literature searches and procurement, a comprehensive list of synonyms and identifiers is indispensable.
| Identifier Type | Value | Source |
| IUPAC Name | 4-methoxybenzohydrazide | [1][2] |
| Common Names | p-Anisic hydrazide, Anisic hydrazide, Anisic acid hydrazide | [1][3] |
| p-Anisoylhydrazine, Anisoylhydrazine | [1][3] | |
| 4-Methoxybenzhydrazide | [1][2] | |
| (p-Methoxybenzoyl)hydrazine | [1][3] | |
| CAS Number | 3290-99-1 | [1][3] |
| EC Number | 221-952-5 | [2] |
| PubChem CID | 76792 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| InChI Key | REKQLYUAUXYJSZ-UHFFFAOYSA-N | [1][3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of p-anisic hydrazide is crucial for its handling, reaction setup, and product characterization.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 136-140 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [4] |
| pKa | Data not readily available | |
| LogP | 0.287 | [3] |
Spectroscopic Data
Spectroscopic data is vital for the confirmation of the identity and purity of p-anisic hydrazide.
-
¹H NMR (DMSO-d₆): δ 11.60 (s, 1H, OH), 9.49 (s, 2H, OH), 8.23 (s, 1H, N=CH-Ar), 7.92 (d, 2H, J = 9.0 Hz, H-2, H-6), 7.06 (d, 2H, J = 9.0 Hz, H-3, H-5), 6.60 (s, 2H, H-2, H-6), 6.26 (t, 1H, J = 2.0 Hz, H-4), 3.83 (s, 3H, OCH₃)[5].
-
¹³C NMR (CDCl₃:DMSO-d₆): Chemical shifts have been reported and are available in spectral databases[6].
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H, C=O, C-N, and C-O stretching, and aromatic C-H bending are observed. The spectrum is available on platforms like SpectraBase[7].
-
Mass Spectrometry (EI-MS) m/z (% rel. abund.): 286 (M⁺, 6), 268 (17), 135 (100), 109 (22)[5].
Synthesis of p-Anisic Hydrazide: A Detailed Protocol
p-Anisic hydrazide is most commonly synthesized via the hydrazinolysis of a p-anisic acid ester, typically the methyl or ethyl ester, with hydrazine hydrate[4][5]. This reaction is a classic nucleophilic acyl substitution at the ester carbonyl.
Reaction Workflow
Caption: Workflow for the synthesis of p-Anisic Hydrazide.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures[4][5].
Materials:
-
Methyl 4-methoxybenzoate (1 equivalent)
-
Hydrazine hydrate (80-95%) (5-10 equivalents)
-
Methanol (Anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methoxybenzoate (e.g., 10 g) in methanol (e.g., 25 mL)[5].
-
Causality: Methanol serves as a solvent that is miscible with both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The use of anhydrous methanol is good practice to prevent any potential side reactions, although not strictly necessary for this specific transformation.
-
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 10 mL)[5].
-
Causality: A large excess of hydrazine hydrate is used to drive the equilibrium towards the product side, ensuring a high conversion of the starting ester. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours[4][5]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating the reaction mixture increases the rate of the reaction, allowing for completion in a reasonable timeframe. Refluxing ensures that the reaction is carried out at a constant and optimal temperature without loss of solvent.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator[4][5].
-
Causality: This step removes the volatile components of the reaction mixture, leading to the precipitation of the crude p-anisic hydrazide.
-
-
Purification: Recrystallize the crude solid from methanol to obtain pure, needle-like crystals of p-anisic hydrazide[5].
-
Causality: Recrystallization is a highly effective method for purifying solid compounds. Methanol is a suitable solvent as p-anisic hydrazide has a higher solubility in hot methanol and lower solubility in cold methanol, allowing for the separation from impurities.
-
-
Drying and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The purity and identity of the product should be confirmed by melting point determination and spectroscopic methods (NMR, IR).
Self-Validation: The success of this protocol is validated by the high yield (typically >90%) of a crystalline solid with a sharp melting point and spectroscopic data consistent with the structure of p-anisic hydrazide[5].
Applications in Organic Synthesis
The synthetic utility of p-anisic hydrazide is vast, primarily revolving around the reactivity of its hydrazide functional group.
Derivatization of Carbonyl Compounds
p-Anisic hydrazide is an excellent derivatizing agent for aldehydes and ketones. The reaction between the nucleophilic terminal amine of the hydrazide and the electrophilic carbonyl carbon results in the formation of a stable hydrazone derivative[8]. This derivatization is widely used to:
-
Characterize and identify carbonyl compounds: The resulting hydrazones are often crystalline solids with sharp melting points, aiding in their identification.
-
Enhance detection in analytical techniques: The introduction of the anisoyl moiety can improve the UV absorbance or ionization efficiency in techniques like HPLC and mass spectrometry[9].
This protocol is a representative procedure for the derivatization of an aldehyde or ketone with p-anisic hydrazide[5].
Materials:
-
p-Anisic hydrazide (1 equivalent)
-
Aldehyde or ketone (1 equivalent)
-
Methanol or Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve p-anisic hydrazide (e.g., 2 mmol) in methanol (e.g., 10 mL) in a round-bottom flask. If necessary, warm the mixture gently to aid dissolution.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (2 mmol) to the solution.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
-
-
Reaction: Reflux the mixture for 3-4 hours[5]. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold methanol, and recrystallize if necessary.
Synthesis of Heterocyclic Compounds
p-Anisic hydrazide is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules[10].
1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities[11]. They can be synthesized from p-anisic hydrazide through cyclodehydration of an intermediate N,N'-diacylhydrazine or by oxidative cyclization of an aroylhydrazone[12][13].
Caption: General route to 1,3,4-Oxadiazoles from p-Anisic Hydrazide.
Pyrazoles are another class of heterocycles with significant pharmacological importance[14][15]. A common synthetic route involves the condensation of a hydrazine, such as p-anisic hydrazide, with a 1,3-dicarbonyl compound[15][16].
Role in Drug Discovery and Development
The hydrazide and hydrazone moieties are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets[17]. Derivatives of p-anisic hydrazide have been investigated for a wide range of biological activities.
Bioactive Hydrazone Derivatives
The condensation of p-anisic hydrazide with various aldehydes and ketones has yielded a plethora of hydrazone derivatives with promising biological profiles, including:
-
Antiglycation Activity: Certain 4-methoxybenzoylhydrazones have shown potent antiglycation activity, suggesting their potential in the management of diabetic complications[5].
-
Antimicrobial and Antifungal Activity: Hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties[17][18].
-
Antitubercular Activity: The hydrazide-hydrazone scaffold is a key feature in some antitubercular agents[8].
p-Anisic Hydrazide as a Linker in Drug Conjugates
In the field of targeted drug delivery, linkers play a crucial role in connecting a targeting moiety (e.g., an antibody) to a cytotoxic drug in antibody-drug conjugates (ADCs)[19][20]. Hydrazone linkers, which can be formed from hydrazides like p-anisic hydrazide, are of particular interest because they are generally stable at physiological pH but are cleaved under the acidic conditions of endosomes and lysosomes within cancer cells, leading to the targeted release of the drug[21][22].
Caption: Conceptual diagram of a hydrazone-linked drug conjugate.
Conclusion
p-Anisic hydrazide stands out as a remarkably versatile and valuable reagent for both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives underscore its significance in organic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and key applications, with a focus on providing practical and scientifically grounded protocols. As the quest for novel therapeutics and efficient synthetic methodologies continues, the utility of p-anisic hydrazide as a reliable building block is poised to expand even further.
References
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- Ashiq, U., Jamal, R. A., Tahir, M. N., Yousuf, S., & Khan, I. U. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]
- Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Journal of Medicinal Plants Research, 5(30), 6664-6670. [Link]
- A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-15. [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]
- 4-Methoxybenzohydrazide - Optional[FTIR] - Spectrum - SpectraBase. [Link]
- Ashiq, U., Jamal, R. A., Tahir, M. N., Yousuf, S., & Khan, I. U. (2009). 4-Methoxybenzohydrazide.
- Movassaghi, M., & Schmidt, M. A. (2007). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(3), 813–816. [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current pharmaceutical design, 17(23), 2411–2438. [Link]
- Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(3), 1813–1816. [Link]
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013).
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
- Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- p-Anisic acid, hydrazide. SIELC Technologies. [Link]
- Biological Activities of Hydrazone Derivatives. (2010). Molecules, 15(1), 70-101. [Link]
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2018). Molecules, 23(11), 2871. [Link]
- Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. (2018).
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2017). Organic & biomolecular chemistry, 15(3), 596–604. [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6516. [Link]
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). Molecules, 26(16), 4811. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2024). Molecules, 29(3), 648. [Link]
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101).
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta, 181, 285-292. [Link]
- Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (2006). Journal of medicinal chemistry, 49(14), 4337–4341. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Linker Design for Antibody–Drug Conjugates. (2014).
- Novel Derivatization Method for Studying Aldehydes and Ketones in Carbonaceous Chondrites. (2019). 50th Lunar and Planetary Science Conference. [Link]
- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2002).
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A Technical Guide to Sourcing and Qualifying High-Purity 4-Methoxybenzhydrazide for Pharmaceutical Research and Development
Abstract: 4-Methoxybenzhydrazide is a pivotal building block in the synthesis of novel therapeutic agents and complex organic molecules. Its utility in drug discovery, from forming bioactive hydrazone ligands to serving as an intermediate for heterocyclic compounds, is well-documented.[1][2] The success, reproducibility, and safety of these sensitive synthetic applications hinge on the procurement of high-purity starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on defining, sourcing, and verifying the quality of commercial this compound. We will explore the critical analytical metrics for purity, establish a robust supplier qualification process, detail the interpretation of quality documents, and outline best practices for material handling to ensure chemical integrity from procurement to reaction.
Chapter 1: The Role of this compound in Modern Synthesis
This compound (CAS 3290-99-1), also known as p-anisic hydrazide, is an aromatic hydrazide derivative featuring a methoxy group on the benzene ring.[3][4] This structure imparts a unique combination of reactivity and stability, making it a versatile intermediate in medicinal chemistry and materials science.[1][5]
1.1 Chemical Profile
1.2 Significance in Pharmaceutical R&D The hydrazide functional group is a powerful tool in molecular design. It serves as a precursor for a wide array of pharmacologically active compounds, including those with antibacterial, antifungal, and antiglycation properties.[8][9] For example, it is used to synthesize hydrazone ligands that can form metal complexes with potential cytotoxic activity for cancer therapy research. Furthermore, its role as a building block for 1,3,4-oxadiazoles and other heterocyclic systems is critical in developing new chemical entities (NCEs).[1]
1.3 The Imperative of High Purity In pharmaceutical development, the purity of a starting material is not merely a matter of yield optimization; it is a fundamental requirement for safety and efficacy. Impurities can lead to:
-
Unpredictable Side Reactions: Unknown or reactive impurities can generate unintended byproducts, complicating purification and potentially creating toxic compounds.
-
Regulatory Hurdles: For later-stage development, starting material quality is scrutinized under Good Manufacturing Practice (GMP) guidelines.[10][11] A poorly characterized raw material can lead to significant delays and compliance issues.
Chapter 2: Defining and Verifying "High Purity"
The term "high purity" is subjective without quantitative metrics. For this compound, purity is a composite of assay value, impurity profile, and residual solvent content. A grade of ≥98% is common for research, while ≥99% is often preferred for more sensitive applications.[2][6]
2.1 Key Analytical Techniques for Qualification A multi-faceted analytical approach is necessary to confirm the identity and purity of this compound.
-
Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for determining assay purity.[6][7] These techniques separate the main compound from impurities, allowing for precise quantification.
-
Spectroscopic Methods (NMR/IR): Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is invaluable for confirming the chemical structure and identifying organic impurities.[12] Infrared (IR) spectroscopy confirms the presence of key functional groups.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and is often coupled with HPLC or GC (LC-MS/GC-MS) to identify unknown impurities.
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound, providing another layer of identity verification.
2.2 Typical Impurity Profile Potential impurities may include unreacted starting materials from synthesis (e.g., ethyl-4-methoxybenzoate, hydrazine hydrate), byproducts from side reactions, or degradation products.[8] A thorough supplier will have analyzed for and can provide data on known potential impurities.
}
Figure 1: A typical Quality Control (QC) workflow for incoming raw material qualification.
Chapter 3: A Framework for Commercial Supplier Selection
Choosing a supplier is a critical decision that impacts research quality and timelines. The ideal supplier provides not only a high-purity chemical but also robust documentation and technical support.
3.1 Evaluation Criteria
-
Purity Specification: Does the supplier offer a grade that meets your application's needs (e.g., >98%, >99%)?[6][7] What analytical method is used for the assay (HPLC is often preferred over titration for its specificity)?[2]
-
Documentation: Is a comprehensive, lot-specific Certificate of Analysis (CofA) readily available? Do they provide Safety Data Sheets (SDS)?
-
Manufacturing Standards: Does the supplier operate under a quality management system like ISO 9001?[13] For later-stage development, is the material produced under current Good Manufacturing Practice (cGMP) guidelines?[14]
-
Consistency and Traceability: Can the supplier demonstrate lot-to-lot consistency? Is there clear traceability from raw materials to the final product?
-
Technical Support: Is there a knowledgeable technical service department that can answer questions about product specifications or analytical methods?
3.2 Comparative Overview of Prominent Suppliers The following table summarizes offerings from several well-known chemical suppliers. This is not an exhaustive list but represents typical options available to researchers.
| Supplier | Example Purity Grades Offered | Primary Assay Method | Availability of CofA | Notes |
| Sigma-Aldrich (Merck) | 97% | Varies by lot | Lot-specific, downloadable | Extensive documentation and peer-reviewed application references are often available. |
| Thermo Fisher Scientific (Alfa Aesar) | 98+%[6] | GC or HPLC[6][7] | Lot-specific, downloadable[7] | Often provides detailed specification sheets with multiple analytical parameters.[6] |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | GC | Available | Known for a wide range of high-quality reagents for organic synthesis. |
| Chem-Impex International | ≥99% (HPLC)[2] | HPLC[2] | Available | Often specifies HPLC as the method of purity determination, which is highly desirable.[2] |
}
Figure 2: Decision workflow for qualifying a new chemical supplier.
Chapter 4: Protocol for Material Verification
Upon receiving a new lot of this compound, it is a best practice to perform in-house verification, especially for critical applications.
4.1 Interpreting the Certificate of Analysis (CofA) The CofA is the primary document attesting to a product's quality.[13] Key sections to scrutinize include:
-
Product Identification: Verify CAS number (3290-99-1), lot number, and product name.
-
List of Tests and Specifications: This column lists the quality parameters tested (e.g., Assay, Melting Point, Appearance). The "Specifications" column gives the acceptable range or limit for each test.
-
Results: This column provides the actual, measured value for that specific lot. Ensure the results are well within the specified limits.
4.2 Experimental Protocol: Identity & Purity Confirmation via ¹H-NMR This protocol outlines a standard method to quickly confirm the identity and estimate the purity of a newly received sample against a known reference standard or previously qualified lot.
Objective: To verify the chemical structure and identify any significant organic impurities in a sample of this compound.
Materials:
-
This compound sample (and reference standard, if available)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)
-
NMR tubes, vials, pipettes
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution to a clean NMR tube.
-
NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a standard proton (¹H) NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Data Analysis: a. Chemical Shift Analysis: Compare the observed chemical shifts to known literature values or the reference standard. Key expected signals for this compound in DMSO-d₆ are:
- ~3.8 ppm (singlet, 3H, -OCH₃)
- ~7.0 ppm (doublet, 2H, aromatic protons ortho to -OCH₃)
- ~7.8 ppm (doublet, 2H, aromatic protons ortho to carbonyl)
- Hydrazide protons (-CONHNH₂) will appear as broad singlets, typically between 4.5 and 10.0 ppm, and their position can be concentration-dependent. b. Integration Analysis: Integrate the area under each peak. The ratio of the integrations should correspond to the number of protons (e.g., the integration of the aromatic protons at ~7.8 ppm should be 2/3 that of the methoxy protons at ~3.8 ppm). c. Impurity Identification: Look for any unexpected peaks in the spectrum. Small peaks may represent residual solvents or synthesis-related impurities. Compare these to the solvent peak (DMSO) and known impurity profiles if possible. Purity can be estimated by comparing the integration of the main compound peaks to the integration of impurity peaks.
Trustworthiness Check: The protocol's validity rests on the consistency of the NMR spectrum with established chemical principles and reference data. A mismatch in chemical shifts or integration ratios immediately flags a potential quality issue, triggering further investigation.
Chapter 5: Best Practices for Handling and Storage
To maintain the high purity of this compound, proper handling and storage are essential.
-
Storage: Store the material in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[1][5] Some suppliers may recommend refrigerated conditions (0-8°C) for long-term stability.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[1]
-
Moisture Sensitivity: While not extremely hygroscopic, like all hydrazides, it is prudent to minimize exposure to atmospheric moisture to prevent potential hydrolysis over long periods.
By implementing the rigorous qualification framework and verification protocols outlined in this guide, researchers can confidently source high-purity this compound, ensuring the integrity and success of their scientific endeavors.
References
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - this compound, 98+%.
- Wasteless Biotech. (n.d.). This compound, 98+%.
- Sampan Enterprises. (n.d.). What is Good Manufacturing Practices (GMP) in the Chemical Industry.
- SLS Ireland. (n.d.). This compound, 97%.
- Dong, M. W., & Leon, K. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC North America, 41(11), 524-529.
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A Technical Guide to the Stability and Storage of 4-Methoxybenzhydrazide for Research and Development
This guide provides an in-depth analysis of the stability profile of 4-Methoxybenzhydrazide (CAS 3290-99-1), a critical intermediate in pharmaceutical research and organic synthesis.[1] As researchers and drug development professionals, understanding the chemical vulnerabilities of this reagent is paramount for ensuring experimental reproducibility, maintaining sample purity, and guaranteeing laboratory safety. This document moves beyond simple data sheets to explain the underlying chemical principles governing its stability and provides actionable protocols for its proper storage and handling.
Core Chemical and Physical Characteristics
This compound is a white to off-white crystalline powder with the molecular formula C₈H₁₀N₂O₂.[1][2] It serves as a versatile building block, primarily utilized for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactive hydrazide moiety, which readily participates in reactions to form hydrazones and other derivatives.[1][3][4] A summary of its essential physical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 3290-99-1 | [1][2][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5] |
| Molecular Weight | 166.18 g/mol | [1][2][5] |
| Appearance | White to pale cream crystalline powder | [1][6] |
| Melting Point | 134-140 °C | [1][3][6] |
| Solubility | Slightly soluble in water | [1][5] |
Intrinsic Stability and Degradation Pathways
While this compound is chemically stable under standard ambient and recommended storage conditions, its hydrazide functional group imparts specific vulnerabilities that must be managed.[1] The primary degradation concerns are oxidation and, to a lesser extent, exposure to atmospheric conditions.
Susceptibility to Oxidation
The most significant chemical incompatibility for this compound is with strong oxidizing agents .[1] The hydrazide functional group (-CONHNH₂) is a reduced form of nitrogen and can be readily oxidized. This reactivity is inherent to hydrazine derivatives.[7] Contact with oxidizers can lead to rapid, exothermic decomposition, potentially causing ignition.[7]
Causality: The lone pair of electrons on the terminal nitrogen atom of the hydrazide moiety makes it a nucleophilic and easily oxidizable center. Oxidizing agents will readily abstract electrons from this group, initiating a degradation cascade that cleaves the N-N bond and generates nitrogen gas, among other products. This is the foundational reason for the strict requirement to segregate this compound from any oxidizing materials.
Below is a diagram illustrating a plausible oxidative degradation pathway.
Caption: A hypothetical pathway for the oxidative degradation of this compound.
Atmospheric Sensitivity
Several sources indicate that this compound is sensitive to atmospheric conditions, specifically air, light, and moisture.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can potentially facilitate hydrolysis over long periods or under harsh pH conditions, and absorbed moisture can impair reagent purity and weighing accuracy.
-
Air and Light Sensitivity: Some safety data sheets specify the material is "Air and light sensitive" and recommend handling and storage under an inert gas. Oxygen in the air can act as a slow oxidizing agent, especially when catalyzed by light or trace metal impurities.[7]
Validated Storage and Handling Protocols
A self-validating system of storage and handling is one where procedures are designed to proactively mitigate known risks. The protocols below are based on the chemical vulnerabilities identified in the previous section.
Long-Term Storage Conditions
To ensure the long-term integrity of this compound, the following conditions are mandatory:
-
Container: Store in the original, tightly sealed container to prevent exposure to air and moisture.[8][9]
-
Atmosphere: For maximum stability and to prevent oxidative degradation and moisture uptake, store in a dry, cool, well-ventilated area.[8] For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) is the best practice.
-
Temperature: Ambient room temperature is generally acceptable.[1] Avoid proximity to heat sources.[9]
-
Segregation: This is a critical control point. Store the compound away from all incompatible materials, especially strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids.[1][7][9] Keep it separate from general laboratory reagents.
Step-by-Step Laboratory Handling Protocol
Adherence to a strict handling protocol is essential for both personnel safety and experimental integrity.
-
Preparation:
-
Confirm that a chemical fume hood is certified and operational. All handling of the solid compound should occur within the fume hood to mitigate inhalation risk.[9]
-
Ensure safety showers and eyewash stations are accessible and tested.[9]
-
Don appropriate Personal Protective Equipment (PPE): safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10] A dust mask (e.g., N95) is required when handling quantities that may generate airborne dust.[3]
-
-
Aliquotting and Use:
-
Post-Handling:
-
Securely reseal the container, purging with inert gas if available, and return it to its designated, segregated storage location.[9]
-
Clean any contaminated surfaces and equipment.
-
Dispose of contaminated PPE and waste material as hazardous waste in accordance with institutional and local regulations.[10]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[10]
-
Experimental Workflow: Stability Assessment
For drug development and formulation studies, a forced degradation study is often necessary to understand the stability-indicating profile of a compound. The following workflow outlines a standard approach for assessing the stability of this compound.
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A Comprehensive Spectroscopic Guide to 4-Methoxybenzhydrazide for Researchers
Introduction
4-Methoxybenzhydrazide (C₈H₁₀N₂O₂) is a versatile organic compound featuring a hydrazide functional group and a methoxy-substituted aromatic ring.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3] Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Data Interpretation and Key Insights:
The ¹H NMR spectrum reveals the following characteristic signals:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methoxy (O-CH₃) | ~3.75 - 3.83 | Singlet | 3H | Protons of the methoxy group.[1][4] |
| Aromatic (Ar-H) | ~6.90 - 7.30 | Doublet | 2H | Protons ortho to the methoxy group.[1] |
| Aromatic (Ar-H) | ~7.80 - 7.93 | Doublet | 2H | Protons meta to the methoxy group.[4] |
| Amine (NH₂) | Variable (exchangeable) | Broad Singlet | 2H | Protons of the primary amine group. |
| Amide (NH) | Variable (exchangeable) | Broad Singlet | 1H | Proton of the secondary amide group.[4] |
The downfield shift of the aromatic protons meta to the methoxy group is due to the electron-withdrawing effect of the carbonyl group. The signals for the NH and NH₂ protons are often broad and their chemical shifts can vary depending on the solvent and concentration. These protons are also exchangeable with deuterium, meaning they will disappear from the spectrum upon the addition of D₂O.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of this compound.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Key Insights:
The ¹³C NMR spectrum displays signals corresponding to each unique carbon atom:
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Methoxy (O-CH₃) | ~55.5 - 55.8 | Carbon of the methoxy group.[1][5] |
| Aromatic (Ar-C) | ~114 | Carbons ortho to the methoxy group.[1] |
| Aromatic (Ar-C) | ~129 | Carbons meta to the methoxy group. |
| Aromatic (Ar-C) | ~125 | Quaternary carbon attached to the carbonyl group. |
| Aromatic (Ar-C) | ~161 - 162.8 | Quaternary carbon attached to the methoxy group.[1][5] |
| Carbonyl (C=O) | ~163 - 167 | Carbonyl carbon of the hydrazide group.[1] |
The chemical shifts are consistent with the proposed structure, with the carbonyl carbon appearing significantly downfield due to its deshielded environment.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Data Interpretation and Key Insights:
The IR spectrum of this compound shows key absorption bands that confirm its structure:
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| N-H Stretching | 3200-3300 | Hydrazide (NH and NH₂) |
| C-H Stretching (Aromatic) | ~3010 | Aromatic Ring |
| C=O Stretching | 1640-1680 | Carbonyl (Amide I) |
| N-H Bending | ~1600 | Amine (Scissoring) |
| C=C Stretching | 1500-1600 | Aromatic Ring |
| C-O-C Stretching | ~1250 | Methoxy Group |
The presence of strong bands for N-H and C=O stretching are characteristic of the hydrazide moiety.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Data Interpretation and Key Insights:
The mass spectrum of this compound provides crucial information:
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₁₀N₂O₂, with a monoisotopic mass of 166.0742 g/mol .[1] The mass spectrum will show a peak corresponding to this molecular weight.
-
Key Fragmentation Pattern: Under electron ionization, this compound undergoes characteristic fragmentation. A prominent peak is often observed at an m/z of 135, which corresponds to the stable 4-methoxybenzoyl cation ([CH₃O-C₆H₄-CO]⁺).[1] This fragment is a key indicator of the 4-methoxybenzoyl substructure. Other significant fragments may include those at m/z 107 (loss of N₂H₃), m/z 77 (phenyl cation), and m/z 92.[1]
Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including detailed spectral interpretations and experimental protocols, serves as a valuable resource for researchers utilizing this important chemical intermediate. The consistency across these orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the compound, which is essential for its successful application in drug discovery and materials science.
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A Technical Guide to the Synthetic Utility of 4-Methoxybenzhydrazide: From Core Reactivity to Heterocyclic Scaffolds
Executive Summary: The Versatility of a Core Synthon
In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, versatility, and the ultimate utility of its derivatives. 4-Methoxybenzhydrazide (p-anisic hydrazide) has firmly established itself as such a cornerstone molecule.[1][2] With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , its structure is deceptively simple, yet it harbors a powerful nucleophilic hydrazide moiety appended to a methoxy-activated benzene ring.[3] This unique combination makes it an exceptionally valuable building block, particularly in the synthesis of nitrogen-containing heterocycles and bioactive hydrazones.[4] This guide provides an in-depth exploration of this compound's role as a precursor, moving beyond mere reaction schemes to elucidate the underlying principles, provide field-tested protocols, and highlight its impact on medicinal chemistry and materials science.
Foundational Knowledge: Properties and Synthesis
A comprehensive understanding of a precursor begins with its fundamental properties and a reliable method for its preparation.
| Property | Value | Reference(s) |
| CAS Number | 3290-99-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to pale cream crystalline solid | [1][2][5] |
| Melting Point | 133-140 °C | [1][2] |
Synthesis of the Precursor: Ester Hydrazinolysis
The most direct and widely adopted synthesis of this compound is the hydrazinolysis of a corresponding 4-methoxybenzoic acid ester, such as methyl or ethyl 4-methoxybenzoate.[4][6]
Causality of Experimental Choice: This reaction leverages the high nucleophilicity of hydrazine hydrate (N₂H₄·H₂O). The terminal nitrogen of hydrazine readily attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels the alkoxy group (e.g., methoxide or ethoxide), which is a superior leaving group compared to the resulting hydrazide nitrogen, thus driving the reaction to completion. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and serves as an excellent solvent for both the ester and hydrazine hydrate.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound [4][7]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl-4-methoxybenzoate (3.6 g, 20 mmol) in 75 mL of absolute ethanol.
-
Reaction Initiation: To the stirred solution, add hydrazine hydrate (5.0 mL, 100 mmol). The large excess of hydrazine ensures the reaction goes to completion.
-
Thermal Incubation: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: A solid will precipitate. Wash the resulting solid thoroughly with hexane to remove any unreacted starting ester and other non-polar impurities.
-
Drying: Dry the purified white solid to afford this compound. The typical yield is around 64%.[4][7]
The Nucleophilic Engine: Reactivity of the Hydrazide Moiety
The synthetic power of this compound originates from the -CONHNH₂ group. The terminal amine (-NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is enhanced by the presence of the adjacent heteroatom (the other nitrogen). This makes it highly reactive towards a wide array of electrophiles, particularly carbonyl compounds. This primary reactivity is the gateway to its two major applications: the synthesis of hydrazones and the construction of heterocyclic rings.
Caption: Core reactivity pathways of this compound.
Application I: Synthesis of Bioactive Hydrazones
The reaction of this compound with aldehydes or ketones is a robust and high-yielding method to produce N-acylhydrazones (a class of Schiff bases).[6] These are not merely intermediates but are often the target molecules themselves, exhibiting a wide range of biological activities.[6][8]
Mechanism and Rationale
This is a classic acid-catalyzed condensation reaction. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone. The resulting hemiaminal intermediate then dehydrates (loses a molecule of water) to form the stable C=N double bond of the hydrazone. A catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack.
Utility in Drug Development and Coordination Chemistry
Derivatives of this compound have demonstrated significant potential in drug discovery. For instance, a series of 4-methoxybenzoylhydrazones were synthesized and showed potent antiglycation activity, which is relevant for inhibiting the formation of advanced glycation end products (AGEs) implicated in diabetic complications.[6][9]
Table 1: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives [6]
| Compound ID | Aldehyde Precursor | IC₅₀ (µM) | Activity vs. Standard (Rutin, IC₅₀ = 294.46 µM) |
| 1 | 2,5-Dihydroxybenzaldehyde | 216.52 ± 4.2 | More Potent |
| 6 | 2,4-Dihydroxybenzaldehyde | 227.75 ± 0.53 | More Potent |
| 7 | 3,5-Dihydroxybenzaldehyde | 242.53 ± 6.1 | More Potent |
| 3 | 2,3-Dihydroxybenzaldehyde | 289.58 ± 2.64 | More Potent |
| 11 | 3-Hydroxy-4-methoxybenzaldehyde | 287.79 ± 1.59 | More Potent |
Furthermore, the resulting hydrazones are excellent ligands in coordination chemistry, readily forming stable complexes with transition metals like Ruthenium(II) and Nickel(II).[10] These metal complexes are investigated for applications in catalysis, materials science, and as potential therapeutic agents.
Experimental Protocol: General Synthesis of 4-Methoxybenzoylhydrazones [6]
-
Reagent Setup: In a suitable flask, combine 4-methoxybenzohydrazide (2 mmol) and the desired aldehyde (2 mmol) in methanol (20-30 mL).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 3 to 4 hours.
-
Isolation: Upon completion of the reaction (monitored by TLC), cool the flask. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent, such as methanol, to afford the pure hydrazone derivative. Yields are typically high, often in the 78-92% range.[6]
Application II: A Cornerstone for Heterocyclic Synthesis
The true synthetic power of this compound is fully realized in its role as a precursor to five-membered aromatic heterocycles. The hydrazide moiety provides the crucial N-N bond and reactive sites for cyclization.
Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a bioisostere for ester and amide groups, which can improve metabolic stability and pharmacokinetic properties.[11][12][13] this compound is a common starting point for the 2-(4-methoxyphenyl)-5-substituted-1,3,4-oxadiazole core.
Mechanistic Rationale: The synthesis generally proceeds via a two-step sequence. First, the 4-methoxybenzohydrazide is acylated on its terminal nitrogen by another carboxylic acid derivative (e.g., an acid chloride or the acid itself with a coupling agent) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent (e.g., POCl₃, P₂O₅, or triflic anhydride), which removes a molecule of water to forge the C-O-C bond and form the aromatic oxadiazole ring.[14]
Caption: General synthetic pathway to 1,3,4-oxadiazoles from this compound.
Experimental Protocol: Representative Synthesis of a 1,3,4-Oxadiazole Derivative [14]
This protocol is a representative example based on common literature procedures.
-
Intermediate Formation: In a flask, dissolve 4-methoxybenzohydrazide (10 mmol) and a second carboxylic acid (e.g., β-benzoyl propionic acid, 10 mmol) in a suitable solvent.
-
Cyclodehydration: Cool the mixture in an ice bath. Slowly add a cyclodehydrating agent, such as phosphorus oxychloride (POCl₃, 15-20 mmol), dropwise with vigorous stirring.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The pH is then neutralized with a base (e.g., sodium bicarbonate solution), causing the product to precipitate.
-
Purification: Filter the crude solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 1,3,4-oxadiazole derivative.
Synthesis of 1,3,4-Thiadiazoles
Similarly, this compound can be used to synthesize 1,3,4-thiadiazoles. The key difference in the synthetic strategy is the introduction of a sulfur atom.
Mechanistic Rationale: The hydrazide is first converted into a thiosemicarbazide intermediate.[1] This is typically achieved by reacting it with an isothiocyanate (R-N=C=S). The resulting thiosemicarbazide then undergoes an acid-catalyzed cyclization, which involves the elimination of a water molecule to form the five-membered thiadiazole ring.[11]
Conclusion and Outlook
This compound is a testament to the principle that foundational molecules drive innovation. Its straightforward synthesis and the predictable, powerful nucleophilicity of its hydrazide group make it an indispensable tool for synthetic chemists. From creating libraries of bioactive hydrazones for drug screening to constructing the metabolically robust 1,3,4-oxadiazole and thiadiazole cores, its applications are both broad and deep.[1][2] As the demand for novel therapeutic agents and functional materials continues to grow, the strategic deployment of reliable and versatile precursors like this compound will remain central to the advancement of chemical and pharmaceutical sciences.
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An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Methoxybenzhydrazide
Introduction
4-Methoxybenzhydrazide is a versatile and highly valuable scaffold in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structural features—a hydrazide functional group activated by an electron-donating methoxy group on a stable phenyl ring—make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives, particularly hydrazones, oxadiazoles, triazoles, and pyrazoles, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]
This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying causality of experimental choices. We will dissect the synthesis of the core molecule, its key condensation and cyclization reactions, and the applications of its derivatives, ensuring that every protocol is presented as a self-validating system grounded in established chemical principles.
Synthesis and Physicochemical Properties of this compound
The journey into the utility of this compound begins with its synthesis. The most common and efficient method is the hydrazinolysis of a corresponding ester, typically methyl 4-methoxybenzoate.
Synthesis Mechanism and Protocol
The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methanol molecule to yield the stable hydrazide product.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
Methyl 4-methoxybenzoate (10g)
-
Hydrazine hydrate (10 mL)
-
Methanol (25 mL)
-
-
Procedure:
-
Combine methyl 4-methoxybenzoate, hydrazine hydrate, and methanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Evaporate the excess methanol and hydrazine hydrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure this compound (Typical yield: ~92%).[1]
-
Physicochemical Data
A thorough understanding of a compound's physical properties is critical for its application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molar Mass | 166.18 g/mol |
| Melting Point | 136-140 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reaction Mechanisms and Applications
This compound serves as a versatile precursor, primarily through two fundamental reaction types: condensation to form hydrazones and subsequent cyclization to generate various five-membered heterocycles.
Formation of Hydrazones (Schiff Bases)
The most direct reaction of this compound is its condensation with aldehydes or ketones to form N-acylhydrazones, a class of Schiff bases. This reaction is foundational for creating a vast library of derivatives and is often the first step towards more complex heterocyclic systems.[6]
Mechanism: The reaction is an acid-catalyzed nucleophilic addition-elimination. The lone pair on the terminal nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde/ketone. A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[7]
Experimental Protocol: General Synthesis of 4-Methoxybenzoylhydrazones [1]
-
Materials:
-
This compound (2 mmol)
-
Substituted aldehyde (2 mmol)
-
Methanol (20-30 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
-
Procedure:
-
Dissolve this compound and the corresponding aldehyde in methanol in a round-bottom flask.
-
Add the catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration and recrystallize from methanol to obtain pure crystals.
-
Cyclization Reactions: Gateway to Heterocycles
The true synthetic power of this compound is realized in its ability to undergo cyclization to form stable, aromatic five-membered rings, which are prevalent in pharmacologically active molecules.[8]
1,3,4-Oxadiazoles are a prominent class of heterocycles synthesized from hydrazides. A common and efficient method involves the dehydrative cyclization of the hydrazide with a carboxylic acid or its derivative, often using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[9][10]
Mechanism: In this one-pot synthesis, POCl₃ serves a dual role. It acts as both a solvent and a cyclodehydrating agent. The hydrazide oxygen attacks the carbonyl carbon of the second acid, followed by intramolecular cyclization and elimination of water, driven by POCl₃, to form the stable 1,3,4-oxadiazole ring.[9]
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles [9][11]
-
Materials:
-
This compound (1 equivalent)
-
Substituted carboxylic acid (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (acts as reagent and solvent)
-
-
Procedure:
-
Carefully add this compound to an excess of phosphorus oxychloride in a flask, often under cooled conditions.
-
Add the substituted carboxylic acid to the mixture.
-
Reflux the mixture for 5-6 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
1,2,4-Triazoles are another critical heterocyclic target. A classic route involves reacting the hydrazide with a source of carbon and nitrogen, such as reacting a hydrazide-derived intermediate with another amine. A more direct method can involve reacting the hydrazide with reagents like carbon disulfide (CS₂) followed by hydrazine.
Mechanism (via Thiosemicarbazide intermediate):
-
This compound reacts with a thiocyanate to form a thiosemicarbazide.
-
This intermediate, upon treatment with a base, undergoes intramolecular cyclization.
-
The nitrogen attacks the thiocarbonyl carbon, leading to the elimination of water and formation of a triazole-thione ring.
Experimental Protocol: Synthesis of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles
-
Materials:
-
This compound (1 equivalent)
-
Potassium hydroxide (2 equivalents)
-
Carbon disulfide (CS₂) (1.2 equivalents)
-
Hydrazine hydrate (2 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound and potassium hydroxide in ethanol.
-
Add carbon disulfide dropwise while stirring and continue to stir for 12 hours at room temperature to form the potassium dithiocarbazinate salt.
-
Add hydrazine hydrate to the mixture.
-
Reflux the reaction for 8-10 hours, during which hydrogen sulfide gas will evolve.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole product.
-
Filter, wash with water, and recrystallize to obtain the pure product.
-
The Knorr pyrazole synthesis is a classic method for forming pyrazole rings by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.[12][13] This reaction provides a direct route to highly substituted pyrazoles.
Mechanism: The reaction proceeds via a double condensation. One nitrogen of the hydrazide attacks one of the carbonyl groups to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic attack on the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[14][15][16] The reaction is typically acid-catalyzed to activate the carbonyl groups.[14][15]
Experimental Protocol: Knorr Synthesis of a Pyrazole Derivative [14]
-
Materials:
-
This compound (or its corresponding hydrazine) (3 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (3 mmol)
-
Ethanol or 1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops, catalytic)
-
-
Procedure:
-
In a vial, mix the this compound and the 1,3-dicarbonyl compound in the solvent.
-
Add the catalytic amount of glacial acetic acid.
-
Heat the reaction with stirring at approximately 100°C for 1-2 hours.
-
Monitor the reaction for the consumption of the starting materials via TLC.
-
Once complete, cool the reaction and add water (10 mL) to precipitate the pyrazole product.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
-
Reaction Mechanisms Diagram
Caption: Core reaction pathways of this compound.
Application in Drug Development
The derivatives of this compound are of significant interest to drug development professionals due to their wide range of pharmacological activities.
-
Anticancer Activity: Many hydrazone and triazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][5][17] For instance, certain 1,2,4-triazole-3-thione derivatives have demonstrated significant activity against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines.[2][5]
-
Antimicrobial Activity: The azomethine group (–NHN=CH–) in hydrazones is crucial for their biological activity, and derivatives have shown broad-spectrum antibacterial and antifungal properties.[4][18][19][20][21]
-
Antiglycation Activity: A series of 4-methoxybenzoylhydrazones were synthesized and showed promising antiglycation activity, which is relevant for developing drugs to inhibit complications in diabetic patients.[1][3] Several compounds showed more potent activity than the standard, rutin.[1]
Table of Biological Activities for Selected 4-Methoxybenzhydrazone Derivatives [1]
| Compound | Target/Assay | IC₅₀ Value (µM) | Comparison to Standard |
| N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | Antiglycation | 216.52 ± 4.2 | More potent |
| N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | Antiglycation | 227.75 ± 0.53 | More potent |
| N'-(3,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide | Antiglycation | 242.53 ± 6.1 | More potent |
| Rutin (Standard) | Antiglycation | 294.46 ± 1.50 | - |
Spectroscopic Characterization
Confirming the structure of synthesized derivatives is a critical step that relies on a combination of spectroscopic methods.
-
FT-IR Spectroscopy: Key for identifying functional groups. Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the C=N (azomethine) stretch (1575-1630 cm⁻¹). The N-H stretch (3190-3310 cm⁻¹) and the amide C=O stretch (1640-1690 cm⁻¹) from the hydrazide backbone should remain.[7]
-
¹H NMR Spectroscopy: Provides detailed structural information. The formation of a hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.3-8.6 ppm. The N-H proton appears as a singlet further downfield, often above δ 11.0 ppm. The methoxy group (-OCH₃) protons are consistently seen as a sharp singlet around δ 3.8 ppm.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated molecular mass of the expected derivative.[1][18]
Conclusion
This compound is an exemplary molecular scaffold, demonstrating both simplicity in its synthesis and profound versatility in its chemical reactivity. Its ability to readily form hydrazones and subsequently undergo cyclization into biologically significant heterocycles like oxadiazoles, triazoles, and pyrazoles makes it an indispensable tool for medicinal chemists. The fundamental mechanisms of condensation and cyclization discussed herein provide a logical and robust framework for designing novel therapeutic agents. A thorough understanding of these pathways, coupled with rigorous spectroscopic characterization, empowers researchers to rationally design and synthesize new chemical entities with tailored pharmacological profiles.
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discovery and history of 4-Methoxybenzhydrazide
An In-Depth Technical Guide to 4-Methoxybenzhydrazide: From Foundational Discovery to Modern Applications
Abstract
This compound (CAS 3290-99-1), a white to off-white crystalline powder with the molecular formula C₈H₁₀N₂O₂, stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique structure, which incorporates a hydrazide functional group and a methoxy-substituted aromatic ring, confers a versatile reactivity profile. This guide provides a comprehensive exploration of this compound, tracing its historical roots in the foundational work on hydrazides, detailing its established synthesis protocols, and examining its contemporary applications as a scaffold for developing novel therapeutic agents and materials. This document is intended for researchers, scientists, and professionals in drug development who seek a deep technical understanding of this important chemical entity.
Introduction: A Versatile Chemical Building Block
This compound, also known as p-Anisohydrazide or Anisic hydrazide, is an aromatic hydrazide that has become an invaluable tool in synthetic chemistry.[2] The presence of the reactive hydrazide moiety (-CONHNH₂) allows it to serve as a nucleophile and a precursor to a wide array of derivatives, most notably hydrazones, through condensation reactions with aldehydes and ketones.[1][2] Furthermore, the methoxy-substituted phenyl group influences the electronic properties of the molecule and provides a site for further functionalization. Its primary utility lies in its role as a versatile starting material for the synthesis of complex heterocyclic compounds and as a core component in the design of active pharmaceutical ingredients (APIs).[1]
Historical Context: The Legacy of Curtius and the Dawn of Hydrazide Chemistry
The story of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius. In the late 19th century, Curtius conducted extensive research into the reactions of organic acid hydrazides and azides, laying the groundwork for a new field of organic chemistry.[3][4][5][6][7] His seminal 1894 paper, "Hydrazide und Azide organischer Säuren" (Hydrazides and Azides of Organic Acids), detailed the synthesis and reactivity of these novel compounds.[3][5]
This research led to the discovery of the Curtius rearrangement , a thermal decomposition of an acyl azide to an isocyanate, which can then be converted into primary amines, carbamates, or urea derivatives.[4][5] Since acyl azides are typically synthesized from acylhydrazines (hydrazides), Curtius's work established the fundamental importance of hydrazides as precursors to other functional groups, a principle that underpins the modern use of this compound.
Core Synthesis and Physicochemical Profile
The preparation of this compound is well-established and predominantly achieved through the hydrazinolysis of a corresponding 4-methoxybenzoic acid ester.[1]
Established Synthetic Protocol: Hydrazinolysis of Methyl 4-Methoxybenzoate
The most common and efficient method involves the direct reaction of a 4-methoxybenzoate ester with hydrazine hydrate.[8][9] The causality behind this choice is the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable hydrazide.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxybenzoate (10 g).[8]
-
Reagent Addition: Add methanol (25 mL) as a solvent, followed by hydrazine hydrate (10 mL).[8] The use of excess hydrazine hydrate ensures the reaction proceeds to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours with stirring.[8][9] The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution.
-
Workup: After cooling, the excess solvent and unreacted hydrazine hydrate are removed by rotary evaporation.[9][10]
-
Purification: The resulting crude solid is washed with hexane to remove non-polar impurities.[9][10] Further purification is achieved by recrystallization from methanol to yield pure, needle-like crystals of this compound.[8] This process typically results in high yields, often up to 92-96%.[1][8]
Physicochemical Data
The physical and chemical properties of this compound are well-characterized.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][11] |
| Appearance | White to pale cream crystalline powder | [1][2] |
| Melting Point | 136–140 °C | [1][2] |
| Solubility | Slightly soluble in water | [1] |
| CAS Number | 3290-99-1 | [1][2] |
Applications in Modern Scientific Research
The utility of this compound extends from its role as a foundational intermediate to its incorporation into advanced materials and biologically active molecules.
Precursor for Heterocyclic Scaffolds
A primary application of this compound is in the synthesis of five-membered heterocyclic compounds, which are prevalent motifs in many pharmaceuticals.[1] Its structure is ideally suited for cyclization reactions.
-
1,3,4-Oxadiazoles: These can be synthesized by reacting this compound with carboxylic acids or their derivatives, followed by dehydrative cyclization.[1]
-
1,3,4-Thiadiazoles: The synthesis first involves converting the hydrazide into a thiosemicarbazide intermediate, which is then cyclized to form the thiadiazole ring system.[1]
-
1,2,4-Triazoles: These heterocycles are also readily accessible from this compound through various multi-step synthetic pathways.[1]
Foundation for Biologically Active Molecules
Derivatives of this compound, particularly its hydrazone analogues, have demonstrated a remarkable breadth of biological activities.[8] This has made the parent compound a popular scaffold in drug discovery programs. Reported activities include:
In-Depth Focus: Antiglycation Activity Glycation is a non-enzymatic process where reducing sugars damage proteins and other biomolecules, leading to the formation of Advanced Glycation End-products (AGEs).[8] This process is implicated in diabetic complications and aging.[8] A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their ability to inhibit this process. Several derivatives showed more potent activity than the standard inhibitor, rutin.[8][13]
| Compound | Description | IC₅₀ (µM) | Potency vs. Standard (Rutin, IC₅₀ = 294.46 µM) |
| 1 | N'-(2,4,6-Trihydroxybenzylidiene) derivative | 216.52 ± 4.2 | More Potent |
| 6 | Dihydroxy substituted derivative | 227.75 ± 0.53 | More Potent |
| 7 | Dihydroxy substituted derivative | 242.53 ± 6.1 | More Potent |
| 3 | Dihydroxy substituted derivative | 289.58 ± 2.64 | More Potent |
| 11 | para-hydroxy substituted derivative | 287.79 ± 1.59 | More Potent |
These findings highlight the potential of the this compound scaffold in developing therapeutic agents to combat diabetic complications by inhibiting protein glycation.[8][13] The structure-activity relationship (SAR) studies suggest that the presence and position of hydroxyl groups on the appended aromatic ring are critical for activity.[8]
Conclusion
From its conceptual origins in the foundational hydrazide chemistry of Theodor Curtius, this compound has evolved into a cornerstone of modern synthetic and medicinal chemistry. Its straightforward and high-yield synthesis makes it an accessible and cost-effective starting material. The compound's true value is realized in its versatility, serving as a reliable precursor to a vast array of complex heterocyclic systems and a proven scaffold for the development of potent, biologically active molecules. As researchers continue to explore new chemical space, the rich history and diverse reactivity of this compound ensure it will remain a relevant and valuable tool for scientific innovation for years to come.
References
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- Isnaeni, S., Budiati, T. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1363.
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An In-depth Technical Guide to the Theoretical vs. Experimental Melting Point of 4-Methoxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzhydrazide (CAS No: 3290-99-1), also known as p-anisic hydrazide, is a valuable chemical intermediate widely utilized in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] As with any compound intended for pharmaceutical research and development, the precise characterization of its physicochemical properties is paramount. Among these, the melting point stands out as a fundamental indicator of purity, identity, and solid-state stability.
This technical guide provides a comprehensive analysis of the melting point of this compound, contrasting its experimentally determined values with the principles of theoretical prediction. We will explore the causality behind experimental methodologies, delve into the computational approaches for property prediction, and critically examine the factors that lead to discrepancies between the two. This document is designed to serve as a robust resource for scientists requiring a deep, field-proven understanding of this critical parameter.
Section 1: The Experimental Melting Point of this compound
The experimental melting point is the empirically observed temperature at which a substance transitions from a solid to a liquid phase. It is not a single, immutable value but rather a range that is highly sensitive to the purity of the compound and the analytical technique employed.
Literature-Reported Melting Point Values
A review of data from prominent chemical suppliers and databases reveals a consistent, yet slightly varied, melting point range for this compound. This variation underscores the importance of understanding the context of the measurement.
| Source | Reported Melting Point (°C) | Purity (%) |
| Sigma-Aldrich | 136-140 | 97% |
| Fisher Scientific | 136-140 | >98% |
| Tokyo Chemical Industry | 136.0-140.0 | >98.0% |
| Chem-Impex | 133-139 | ≥ 99% |
| CAS Common Chemistry | 131-133 | Not Specified |
This table summarizes experimentally determined melting point ranges from various commercial and database sources.[4][5][6][7][8]
The observed range from 131°C to 140°C is likely attributable to differences in residual impurities from synthesis and the specific analytical instrumentation and parameters used for determination.[9][10]
Experimental Protocols for Melting Point Determination
The choice of method for melting point determination depends on the required level of precision and the amount of data needed.
This is a classical and widely used method for routine purity assessment. Modern digital instruments, such as a DigiMelt apparatus, offer enhanced precision over traditional oil-bath methods.
Causality Behind the Protocol: The core principle is to heat a small, packed sample of the solid slowly and observe the temperature at which melting begins (onset) and is complete (liquefaction). A slow heating rate (~1-2 °C/min) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, preventing an overestimation of the melting point.[11]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals gently in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column of 2-3 mm in height at the bottom.
-
Instrument Setup: Set the starting temperature on the digital apparatus to approximately 15-20 °C below the expected melting point (e.g., start at 115 °C).
-
Initial Fast Ramp (Optional): If the approximate melting point is unknown, perform a rapid ramp (10-20 °C/min) to find a preliminary range. A new sample must be used for the precise measurement.[11]
-
Precise Measurement: Place the loaded capillary into the heating block. Set the ramp rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset – T_clear.
Caption: General Workflow for DSC Melting Point Analysis.
Section 2: The Theoretical Melting Point of this compound
Predicting the melting point of an organic molecule from its structure alone is a significant challenge in computational chemistry. Unlike boiling points, which are primarily governed by intermolecular forces in a disordered liquid state, melting involves the disruption of a highly ordered three-dimensional crystal lattice. [12]
Principles of Computational Prediction
The melting point (T_m) is thermodynamically defined by the ratio of the enthalpy of fusion (ΔH_fus) to the entropy of fusion (ΔS_fus): T_m = ΔH_fus / ΔS_fus. [13]While ΔH_fus relates to the energy required to overcome intermolecular forces in the crystal, ΔS_fus relates to the increase in conformational and rotational freedom in the liquid state. [13]Direct calculation of these parameters is complex.
Therefore, most modern approaches rely on Quantitative Structure-Property Relationship (QSPR) models. [14][15]These are statistical models that correlate a set of calculated molecular features, known as "descriptors," with an experimentally observed property. [16][17]
Caption: Conceptual Framework of a QSPR Model for Melting Point.
Key Molecular Descriptors for Melting Point
For a molecule like this compound, a QSPR model would rely on descriptors that encode the following structural features known to influence melting point:
-
Intermolecular Forces: The strength of attractions between molecules is a primary factor. [18][19]this compound can participate in strong hydrogen bonding via its -CONHNH2 group (both as a donor and acceptor) and has a significant dipole moment due to the methoxy and carbonyl groups. These features lead to a higher melting point. [10][12]* Molecular Size: Larger molecules generally have higher melting points due to increased van der Waals forces. [9][12]* Molecular Shape and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. [9][10]This efficient packing maximizes intermolecular forces, resulting in a higher melting point and enthalpy of fusion. The para-substitution pattern of this compound lends it a degree of linearity and symmetry that promotes efficient packing.
Limitations of Theoretical Prediction
While QSPR models are valuable, they are inherently approximations.
-
Model Accuracy: Published QSPR models for melting point often have a root-mean-square error (RMSE) in the range of 30-50 °C. [14]This means a prediction for a new compound is an estimate with a significant confidence interval.
-
Polymorphism: A single QSPR model cannot predict the melting points of multiple crystalline forms (polymorphs), as it typically only considers the 2D or a single 3D conformation of the molecule, not the extended crystal packing.
Section 3: Bridging the Gap: Why Theory and Experiment Diverge
The discrepancy between a single calculated theoretical value and the observed experimental range of 131-140 °C arises from a combination of real-world physical phenomena and the inherent limitations of computational models.
Caption: Factors Contributing to the Theoretical vs. Experimental Melting Point Gap.
The Overriding Influence of Purity
The most significant factor affecting the experimental melting point is the presence of impurities. [10]* Melting Point Depression: Impurities disrupt the regular crystalline lattice of this compound. This weakens the intermolecular forces, meaning less thermal energy is required to transition to the liquid phase, thus lowering the melting point. [9]* Broadening of Range: The melting process occurs over a wider temperature range because different regions of the solid will have different concentrations of the impurity, leading to a non-uniform melting process. [9]* Synthesis Context: The common synthesis of this compound involves the reaction of an ester (like ethyl-4-methoxybenzoate) with hydrazine hydrate, often in an ethanol solvent. [1]Incomplete reaction or insufficient purification (recrystallization) can leave residual starting materials or solvent, which act as impurities and depress the melting point.
A sharp melting range (e.g., 1-2 °C) is a strong indicator of high purity, whereas a broad and depressed range suggests the presence of impurities. [10]
The Possibility of Crystalline Polymorphism
Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms. Each polymorph has a unique crystal lattice arrangement, leading to different intermolecular interaction energies. Consequently, different polymorphs of the same compound will exhibit different melting points. The range of reported values for this compound could potentially be due to the presence of different polymorphic forms, although this would require further solid-state characterization (e.g., by X-ray diffraction) to confirm.
Reconciliation Summary
| Aspect | Experimental Determination | Theoretical Prediction |
| Nature | Direct physical measurement of a bulk property. | Statistical or thermodynamic calculation based on a single molecule's structure. |
| Key Influences | Purity, polymorphism, heating rate, instrument calibration. [9][11] | Quality of the QSPR model, relevance of molecular descriptors, algorithm used. [14][16] |
| Output | A temperature range (e.g., 136-140 °C). | A single point value with an associated error (e.g., 145 ± 30 °C). |
| Gold Standard | Considered the definitive value for a given sample. | A useful estimate for screening and design, not for definitive characterization. |
Conclusion
The experimental melting point of this compound is robustly established in the literature to be within the range of 131-140 °C . This value serves as a critical quality control parameter for identity and purity assessment in research and drug development. The minor variations in reported ranges are well-explained by differing levels of sample purity and the analytical methods used.
Theoretical prediction methods, primarily QSPR models, provide a valuable but approximate estimation of the melting point. They are powerful tools for in-silico screening of novel compounds but cannot replace empirical measurement. The discrepancy between a single predicted value and the experimentally observed range is not a failure of either approach but rather a reflection of their fundamental differences. The experimental value is a measurement of a real, bulk substance influenced by purity and crystal packing, while the theoretical value is a prediction based on an idealized, single-molecule structure.
For the drug development professional, the key takeaway is that while computational tools can guide synthesis and design, rigorous experimental determination via techniques like DSC remains the authoritative, self-validating standard for characterizing the physicochemical properties of a compound like this compound.
References
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A-Z Guide to 4-Methoxybenzhydrazide: Molecular Formula and Weight Calculation
Abstract
This technical guide provides a comprehensive analysis of 4-Methoxybenzhydrazide, a key intermediate in pharmaceutical and chemical research. It outlines the systematic process for determining its molecular formula and accurately calculating its molecular weight. This document details the theoretical principles, presents a step-by-step calculation based on IUPAC standard atomic weights, and describes a self-validating experimental protocol using High-Resolution Mass Spectrometry (HRMS) for empirical verification. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to ensure scientific accuracy and integrity.
Introduction to this compound
This compound (CAS No. 3290-99-1), also known as p-Anisic hydrazide, is a hydrazide derivative of 4-methoxybenzoic acid.[1][2] Structurally, it features a methoxy-substituted aromatic ring coupled with a hydrazide functional group, making it a versatile building block in organic synthesis.[3] Its utility is particularly pronounced in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] Researchers in drug development utilize this compound as an intermediate for creating novel therapeutic agents, including anti-inflammatory and analgesic medications.[4] Given its foundational role, an accurate understanding of its fundamental physicochemical properties, such as molecular formula and weight, is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
Determination of the Molecular Formula
The molecular formula of a compound is an exact representation of the number of atoms of each element present in one molecule. This is determined by analyzing the compound's chemical structure.
Chemical Structure Analysis
The structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH₃) and a benzhydrazide group (-CONHNH₂). A systematic count of each atom is as follows:
-
Benzene Ring (C₆H₄): 6 Carbon atoms and 4 Hydrogen atoms.
-
Carbonyl Group (C=O): 1 Carbon atom and 1 Oxygen atom.
-
Hydrazine Moiety (-NHNH₂): 2 Nitrogen atoms and 3 Hydrogen atoms.
-
Methoxy Group (-OCH₃): 1 Oxygen atom, 1 Carbon atom, and 3 Hydrogen atoms.
Summing these components gives the final elemental count.
Elemental Composition & Formula
Based on the structural analysis, the total count for each element is:
-
Carbon (C): 6 (ring) + 1 (carbonyl) + 1 (methoxy) = 8 atoms
-
Hydrogen (H): 4 (ring) + 3 (hydrazine) + 3 (methoxy) = 10 atoms
-
Nitrogen (N): 2 (hydrazine) = 2 atoms
-
Oxygen (O): 1 (carbonyl) + 1 (methoxy) = 2 atoms
Thus, the molecular formula for this compound is C₈H₁₀N₂O₂ .[1][2][3][4]
Calculation of Molecular Weight
Molecular weight (or more accurately, molar mass) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ).[5] It is calculated by summing the atomic weights of all atoms in the molecular formula.[5]
Principle of Molecular Weight Calculation
The calculation is a summation of the product of the number of atoms of each element and its standard atomic weight. The standard atomic weights are established and periodically revised by the IUPAC (International Union of Pure and Applied Chemistry) Commission on Isotopic Abundances and Atomic Weights (CIAAW).[6][7][8]
Standard Atomic Weights of Constituent Elements
For the highest accuracy, this guide uses the interval-based standard atomic weights provided by IUPAC, from which a conventional value is derived for common calculations.
| Element | Symbol | No. of Atoms | Standard Atomic Weight (Da) | Source |
| Carbon | C | 8 | [12.0096, 12.0116] | [6][8] |
| Hydrogen | H | 10 | [1.00784, 1.00811] | [6][8] |
| Nitrogen | N | 2 | [14.00643, 14.00728] | [6][8] |
| Oxygen | O | 4 | [15.99903, 15.99977] | [6][8] |
For routine laboratory calculations, the conventional atomic weights (e.g., C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999) are typically used.
Step-by-Step Calculation
The molecular weight is calculated as follows, using conventional atomic weights for clarity:
-
Mass of Carbon: 8 atoms × 12.011 Da/atom = 96.088 Da
-
Mass of Hydrogen: 10 atoms × 1.008 Da/atom = 10.080 Da
-
Mass of Nitrogen: 2 atoms × 14.007 Da/atom = 28.014 Da
-
Mass of Oxygen: 2 atoms × 15.999 Da/atom = 31.998 Da
Total Molecular Weight = 96.088 + 10.080 + 28.014 + 31.998 = 166.180 g/mol
This calculated value aligns with the molecular weight published in numerous chemical databases and supplier specifications.[1][3][9][10]
Data Summary Table
| Element (Symbol) | Number of Atoms (n) | Atomic Weight (Aᵣ) | Contribution (n × Aᵣ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | Molecular Weight ( g/mol ) | 166.18 |
Experimental Verification: A Self-Validating System
While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for determining the accurate mass of a molecule, thereby validating its elemental composition.[11][12][13]
Causality Behind Experimental Choice
HRMS instruments, such as Orbitrap or TOF analyzers, are chosen because they can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[12] This level of precision allows for the determination of a compound's monoisotopic mass —the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is distinct from the average molecular weight. The high accuracy enables the unambiguous confirmation of a molecular formula, as very few combinations of atoms will have the exact same monoisotopic mass.[13]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines the essential steps for verifying the molecular formula of this compound.
-
Sample Preparation:
-
Action: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL.
-
Rationale: Proper dissolution is critical for efficient ionization. Dilution prevents detector saturation and ion suppression effects.
-
-
Instrument Calibration:
-
Action: Calibrate the mass spectrometer using a certified calibration standard mixture across the desired mass range.
-
Rationale: Calibration ensures the high mass accuracy required for formula confirmation. This step corrects for any drift in the instrument's electronics or environmental conditions.
-
-
Ionization and Analysis:
-
Action: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Utilize a soft ionization technique, typically Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: ESI is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. In positive mode, the molecule is expected to be protonated, forming the [M+H]⁺ adduct.
-
-
Data Acquisition:
-
Action: Acquire data in full scan mode with high resolution (>60,000 FWHM). The mass range should be set to include the expected m/z of the [M+H]⁺ ion.
-
Rationale: High resolution is necessary to resolve the target ion from potential isobaric interferences and to achieve the mass accuracy needed for formula determination.
-
Interpreting the Results
-
Theoretical Monoisotopic Mass Calculation:
-
Formula: C₈H₁₁N₂O₂ (for the [M+H]⁺ ion)
-
Mass (¹²C): 8 × 12.000000 = 96.000000
-
Mass (¹H): 11 × 1.007825 = 11.086075
-
Mass (¹⁴N): 2 × 14.003074 = 28.006148
-
Mass (¹⁶O): 2 × 15.994915 = 31.989830
-
Expected [M+H]⁺ m/z: 167.081523
-
-
Validation: The experimental m/z value obtained from the HRMS analysis is compared to the theoretical value. A match within a narrow mass tolerance window (typically < 5 ppm) provides high confidence in the assigned molecular formula, C₈H₁₀N₂O₂.[2]
Visualization of the Calculation Workflow
The following diagram illustrates the logical flow from structural analysis to the final calculated molecular weight.
Caption: Workflow from chemical structure to molecular weight.
Conclusion
The accurate determination of the molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ) of this compound is a fundamental requirement for its application in scientific research. This guide has detailed the theoretical framework for this calculation, grounded in the analysis of the compound's structure and the use of authoritative atomic weights. Furthermore, it has presented a robust, self-validating experimental protocol using High-Resolution Mass Spectrometry, bridging the gap between theory and practice. By integrating these approaches, researchers can ensure the highest level of accuracy and confidence in their work with this important chemical intermediate.
References
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Methodological & Application
synthesis of 4-Methoxybenzhydrazide from methyl 4-methoxybenzoate protocol
This comprehensive guide provides a detailed protocol for the synthesis of 4-methoxybenzhydrazide from methyl 4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical theory, practical application, and critical safety measures necessary for the successful and safe execution of this important synthetic transformation. This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs), making this protocol highly relevant for medicinal chemistry and materials science applications.[1][2]
Foundational Principles: The Chemistry of Hydrazinolysis
The synthesis of this compound from methyl 4-methoxybenzoate is achieved through a nucleophilic acyl substitution reaction, specifically, the hydrazinolysis of an ester.[3] This class of reaction is fundamental in organic chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon of an acyl group, leading to the substitution of a leaving group.
Mechanism of Reaction
The reaction proceeds via a well-established addition-elimination mechanism.[4]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. This attack results in the formation of a tetrahedral intermediate, breaking the carbonyl π-bond and placing a negative charge on the oxygen atom.
-
Proton Transfer: A proton is then transferred from the newly attached nitrogen atom to the negatively charged oxygen, forming a neutral tetrahedral intermediate.
-
Elimination of the Leaving Group: The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, leading to the elimination of the methoxide ion (CH₃O⁻) as the leaving group.
-
Final Product Formation: The methoxide ion is a strong base and will deprotonate the newly formed hydrazide, yielding the final this compound product and methanol.
This mechanism is a classic example of nucleophilic acyl substitution, where the weaker base (hydrazine) displaces the stronger base (methoxide).[4]
Visualizing the Synthetic Workflow
Figure 1: A schematic representation of the key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, which consistently report high yields of the target compound.[1][5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-methoxybenzoate | 121-98-2 | C₉H₁₀O₃ | 166.17 | 10.0 g (60.2 mmol) |
| Hydrazine Hydrate (~55-64%) | 7803-57-8 | H₆N₂O | 50.06 | 10.0 mL |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | 25.0 mL |
| Round-bottom flask (100 mL) | - | - | - | 1 |
| Reflux condenser | - | - | - | 1 |
| Heating mantle | - | - | - | 1 |
| Rotary evaporator | - | - | - | 1 |
| Buchner funnel and flask | - | - | - | 1 |
| Filter paper | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 4-methoxybenzoate (10.0 g), methanol (25 mL), and hydrazine hydrate (10 mL).
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux and maintain a gentle reflux for 2 to 6 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and hydrazine hydrate using a rotary evaporator under reduced pressure.
-
Isolation of Crude Product: The resulting solid residue is the crude this compound.
-
Purification by Recrystallization: To purify the product, recrystallize the crude solid from methanol.[1] Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol and dry them under vacuum. The expected yield of pure this compound is typically high, around 92%.[1]
Characterization of this compound
The final product should be a pale cream crystalline powder.[2] The purity can be confirmed by measuring its melting point, which is reported to be in the range of 136-140 °C.[2][6] Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Critical Safety Considerations
Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[7][8] Therefore, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a minimum requirement), and splash-proof goggles or a face shield.[8]
-
Ventilation: All handling of hydrazine hydrate must be conducted in a properly functioning chemical fume hood to avoid inhalation of its toxic vapors.[8]
-
Handling and Storage: Store hydrazine hydrate in a cool, well-ventilated area away from heat, sparks, and open flames.[7] It should be stored in a tightly closed container.[7]
-
Spill and Waste Disposal: In case of a spill, evacuate the area and contain the spill with an inert absorbent material.[7] Dispose of all hydrazine-containing waste in a designated and properly labeled hazardous waste container.[6]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[9] If inhaled, move the person to fresh air and seek immediate medical attention.[6] If ingested, do NOT induce vomiting and seek immediate medical attention.[7]
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety guidelines, researchers can confidently produce this valuable compound for their ongoing scientific endeavors. The versatility of this compound as a precursor for a wide range of biologically active molecules underscores the importance of mastering its synthesis.[4]
References
- Taha, M., Naz, H., Rasheed, S., Ismail, N. H., Rahman, A. A., Yousuf, S., & Choudhary, M. I. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286–1301. [Link]
- Thermo Scientific Chemicals. (n.d.). This compound, 98+%. Wasteless Bio. [Link]
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
- Oxiteno. (2015).
- RJPBCS. (2016). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- Jamal, R. A., Yousuf, S., & Siddiqui, H. L. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]
- Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research. [Link]
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Application Notes and Protocols: Synthesis of Schiff Bases from 4-Methoxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Schiff Bases Derived from 4-Methoxybenzhydrazide
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications across various scientific disciplines, particularly in medicinal chemistry and materials science.[1][2][3] The synthesis of Schiff bases through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone) is a fundamental transformation in organic chemistry.[2][3][4] this compound serves as a valuable precursor, providing a stable hydrazone backbone that can be readily functionalized by reaction with a diverse range of aldehydes and ketones. The resulting Schiff bases often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development.[5][6] Furthermore, their coordination capabilities with various metal ions have led to their use as ligands in the synthesis of metal complexes with potential applications in catalysis and as advanced materials.[2][7][8][9]
This guide provides a detailed experimental procedure for the synthesis, purification, and characterization of Schiff bases derived from this compound, offering insights into the underlying chemical principles and practical considerations for successful and reproducible outcomes.
I. Synthesis of Schiff Bases from this compound: A Step-by-Step Protocol
This section outlines a general and robust protocol for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a comprehensive understanding of the process.
Underlying Principle: The Nucleophilic Addition-Elimination Reaction
The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or azomethine group, which is the characteristic feature of a Schiff base. The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Visualizing the Reaction Workflow
Caption: General workflow for the synthesis of Schiff bases from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 97% or higher | Sigma-Aldrich, Fisher Scientific, etc. | Also known as p-Anisic hydrazide.[10][11] |
| Substituted Aldehydes | Analytical Grade | Various | Examples: Salicylaldehyde, Vanillin, 4-Hydroxybenzaldehyde, etc. |
| Methanol (MeOH) | Anhydrous | Various | Common solvent for this reaction.[6][12] |
| Ethanol (EtOH) | Absolute | Various | Alternative solvent.[12] |
| Glacial Acetic Acid | ACS Grade | Various | Used as a catalyst.[4][6] |
| Triethylamine | Reagent Grade | Various | Can be used as a base catalyst.[13] |
| Distilled Water | --- | --- | For washing and recrystallization. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 166.2 mg) in an appropriate volume of methanol (e.g., 20-30 mL).[14] Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount (1.0 mmol) of the desired aldehyde.[14]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.[4]
-
Refluxing the Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a water bath or heating mantle.[4][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-6 hours.
-
Isolation of the Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol or a mixture of water and ethanol to remove any unreacted starting materials and the catalyst.[13]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.
II. Purification of the Synthesized Schiff Bases
Purification is a critical step to obtain a high-purity Schiff base, which is essential for accurate characterization and subsequent applications. Recrystallization is the most common and effective method for purifying solid Schiff bases.[15][16]
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the Schiff base decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
Recrystallization Protocol
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the Schiff base well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing Schiff bases include ethanol, methanol, dimethylformamide (DMF), or mixtures of solvents like ethanol-water.[17]
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be further enhanced by placing the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly to obtain the pure Schiff base.
III. Characterization of the Synthesized Schiff Bases
Once the Schiff base has been synthesized and purified, its identity and purity must be confirmed through various analytical techniques.
A. Physical Characterization
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline compound. The experimentally determined melting point should be compared with literature values if available.[10]
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the calculated values for the expected molecular formula.[6]
B. Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of the synthesized Schiff bases.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks to look for in the FT-IR spectrum of a Schiff base derived from this compound include:
-
N-H stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the hydrazone moiety.
-
C=O stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ due to the carbonyl group of the hydrazide.
-
C=N stretch (Azomethine): A characteristic peak in the range of 1590-1620 cm⁻¹ confirming the formation of the Schiff base.[3]
-
Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-O stretch: A peak around 1240-1260 cm⁻¹ corresponding to the methoxy group.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
-N=CH- proton: A characteristic singlet in the downfield region (δ 8.0-9.0 ppm) is indicative of the azomethine proton.[6]
-
-NH- proton: A singlet, often broad, in the region of δ 11.0-12.0 ppm corresponds to the amide proton.[6]
-
Aromatic protons: Multiplets in the range of δ 6.5-8.0 ppm.
-
-OCH₃ protons: A sharp singlet around δ 3.8 ppm.[6]
-
-
¹³C NMR:
-
-C=N- carbon: A signal in the region of δ 140-160 ppm.
-
-C=O carbon: A signal around δ 160-170 ppm.
-
Aromatic carbons: Signals in the range of δ 110-160 ppm.
-
-OCH₃ carbon: A signal around δ 55 ppm.
-
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the Schiff base.[6]
Summary of Expected Characterization Data
| Technique | Key Feature | Expected Range/Value |
| Melting Point | Sharp melting range | Varies with the aldehyde used |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of calculated values |
| FT-IR (cm⁻¹) | C=N stretch | 1590 - 1620 |
| C=O stretch | 1640 - 1680 | |
| N-H stretch | 3100 - 3300 | |
| ¹H NMR (ppm) | -N=CH- proton | 8.0 - 9.0 (singlet) |
| -NH- proton | 11.0 - 12.0 (singlet) | |
| -OCH₃ protons | ~3.8 (singlet) | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight |
IV. Safety Precautions
As a senior application scientist, it is imperative to emphasize the importance of laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][18]
-
Fume Hood: All manipulations involving volatile organic solvents and reagents should be performed in a well-ventilated fume hood.
-
Reagent Handling: this compound may cause skin and eye irritation.[19][20] Handle all chemicals with care and consult the Safety Data Sheets (SDS) for specific handling and disposal information.[18]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
V. Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound is a straightforward and versatile method for generating a library of compounds with potential biological and material science applications. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize, purify, and characterize these valuable molecules. The ability to introduce a wide variety of functional groups through the choice of the aldehyde component allows for the fine-tuning of the steric and electronic properties of the final Schiff base, paving the way for the development of novel therapeutic agents and advanced materials. Further investigations into the structure-activity relationships (SAR) of these compounds will undoubtedly continue to be a fruitful area of research.
References
- What are solvents used in recrystallization of Schiff base ? | ResearchGate. (2019, November 26). ResearchGate.
- Solvent recrystallization route to rapid synthesis of Schiff base polymers - ScienceDirect. (2023, November 7). ScienceDirect.
- A simple procedure for crystallization of the Schiff reagent - PubMed. (1976, January 1). PubMed.
- What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? (2023, August 19). ResearchGate.
- Is there an effective way of purifying schiff bases? (2021, December 13). ResearchGate.
- Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. (n.d.). Scientific Research Publishing.
- 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem. (n.d.). PubChem.
- Structural, spectroscopic and DFT study of 4-methoxybenzohydrazide Schiff bases. A new series of polyfunctional ligands. (2014, August 28). CONICET.
- Structural, Spectroscopic and DFT Study of 4-methoxybenzohydrazide Schiff Bases. A New Series of Polyfunctional Ligands - PubMed. (2014, October 15). PubMed.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (2020, October 20). National Center for Biotechnology Information.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro - RSC Publishing. (2020, October 20). Royal Society of Chemistry.
- Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). (n.d.). ResearchGate.
- Schiff bases constructed from 2-hydroxy-4-methoxybenzophenone hydrazone and aromatic aldehydes: Synthesis, characterization, structure-photophysics relationship, HCl and NH3 stimuli-responsive solid fluorescence, selective detection of Cu2+. (2023, November 1). ResearchGate.
- Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide and 2,3-dihydroxybenzaldehyde, 4c, and 2,4-dihydroxybenzaldehyde, 4d. Red sphere presents OH group. (n.d.). ResearchGate.
- Structural, spectroscopic and DFT study of 4-methoxybenzohydrazide Schiff bases. A new series of polyfunctional ligands | Request PDF. (2014, September 1). ResearchGate.
- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl - CORE. (n.d.). CORE. Retrieved from https://core.ac.uk/download/pdf/234661756.pdf
- Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). (n.d.). mocedes.org.
- Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
- J.Thi-Qar Sci. Vol.6 (2) June /2017. (2017, June). University of Thi-Qar.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC. (2014, March 19). National Center for Biotechnology Information.
- N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide - PMC. (2008, September 18). National Center for Biotechnology Information.
- Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). (n.d.). ResearchGate.
- Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021, April 14). National Center for Biotechnology Information.
- Synthesis and crystal structure of Schiff-base compound (E)-4-methoxy-N- (4-hydroxybenzylidene) aniline. (n.d.). Dergipark.
- How to purify Schiff base? (2023, March 30). ResearchGate.
- (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016, June 16). ResearchGate.
- Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022, December 19). International Journal of Chemical and Biochemical Sciences.
- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS Tan Sze Yee 22505 This project is sub. (n.d.). UNIMAS Institutional Repository.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS.
- Physical and elemental analysis data of Schiff base ligands. (n.d.). ResearchGate.
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Application Notes and Protocols: The Strategic Utility of 4-Methoxybenzhydrazide in Modern Heterocyclic Synthesis
Introduction: 4-Methoxybenzhydrazide as a Privileged Synthon
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the vast array of starting materials, this compound has emerged as a particularly versatile and powerful building block. Its structure, featuring a nucleophilic hydrazide moiety activated by the electron-donating methoxy group on the phenyl ring, provides a unique combination of reactivity and stability. This allows for its strategic deployment in a variety of cyclization reactions, leading to a diverse portfolio of heterocyclic scaffolds, many of which are associated with significant biological activities.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the application of this compound in the synthesis of key heterocyclic systems. We will move beyond simple procedural outlines to explore the underlying mechanistic principles, provide validated experimental protocols, and offer insights gleaned from practical laboratory experience.
Core Application I: Synthesis of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, leading to improved metabolic stability and pharmacokinetic profiles in drug candidates. This compound is an ideal precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Mechanistic Rationale
The synthesis typically proceeds through two key steps: N-acylation of the hydrazide followed by dehydrative cyclization. The initial reaction of this compound with an acylating agent (such as an aromatic acid chloride or anhydride) forms a 1,2-diacylhydrazine intermediate. The electron-donating 4-methoxy group enhances the nucleophilicity of the terminal nitrogen of the hydrazide, facilitating this initial acylation. The subsequent cyclization is an intramolecular nucleophilic attack of the oxygen atom onto the carbon of the second acyl group, followed by elimination of a water molecule. This step is often promoted by dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or via thermal means.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflow for the two-step synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
This protocol is adapted from methodologies reported in the literature for the synthesis of similar compounds.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Pyridine (Anhydrous, as solvent)
-
Phosphorus oxychloride (POCl₃, 5-10 vol)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
N-Acylation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C (ice bath).
-
To this solution, add 4-chlorobenzoyl chloride (1.05 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.
-
Cyclization: Carefully and slowly add phosphorus oxychloride (5-10 volumes) to the reaction mixture under cooling.
-
Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the formation of the oxadiazole by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the solid, wash thoroughly with cold water to remove any remaining POCl₃ and pyridine hydrochloride, and then wash with a dilute sodium bicarbonate solution.
-
Purification: Dry the crude solid under vacuum. Recrystallize the product from absolute ethanol to afford pure 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Core Application II: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are a prominent feature in many pharmaceuticals, including celecoxib (an anti-inflammatory drug). The reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents, such as chalcones, is a classical and reliable method for pyrazole synthesis.
Mechanistic Rationale
The synthesis of pyrazoles from this compound and chalcones (α,β-unsaturated ketones) proceeds via a condensation reaction followed by an intramolecular cyclization and subsequent oxidation/aromatization. The initial step is a Michael addition of the terminal nitrogen of the hydrazide to the β-carbon of the chalcone. This is followed by an intramolecular condensation between the remaining -NH₂ group and the carbonyl carbon, leading to a pyrazoline intermediate. This intermediate then undergoes oxidation to form the stable aromatic pyrazole ring. The use of an acid catalyst like acetic acid facilitates both the condensation and dehydration steps.
Experimental Protocol: Synthesis of 1-(4-methoxybenzoyl)-3,5-diphenyl-2-pyrazoline derivative
This protocol is based on the reaction of hydrazides with chalcones.
Materials:
-
This compound (1.0 eq)
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and the selected chalcone (1.0 eq).
-
Add glacial acetic acid (20-30 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The solution will typically become homogeneous upon heating.
-
Reaction Monitoring: Follow the disappearance of the starting materials using TLC (a typical eluent system would be ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the solution into a beaker containing ice-cold water (100 mL).
-
A solid product will precipitate out. Stir for 15-20 minutes to complete precipitation.
-
Purification: Filter the solid using a Büchner funnel, wash with copious amounts of cold water to remove the acetic acid, and dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrazoline/pyrazole product.
-
Characterization: Characterize the final product by melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Core Application III: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with a wide range of applications, including antifungal agents like fluconazole. One common route to N-acyl-1,2,4-triazoles involves the reaction of hydrazides with formamide.
Mechanistic Rationale
This synthesis is a condensation reaction where this compound reacts with formamide. Formamide serves as a source of a one-carbon unit. The reaction proceeds through the formation of an intermediate which then undergoes cyclization and dehydration to yield the triazole ring. The 4-methoxybenzoyl group will be attached to one of the nitrogen atoms of the resulting triazole.
Experimental Protocol: Synthesis of 3(5)-(4-methoxyphenyl)-1H-1,2,4-triazole
This protocol describes a direct synthesis from the hydrazide.
Materials:
-
This compound (1.0 eq)
-
Formamide (large excess, as reagent and solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide (e.g., 10-15 equivalents).
-
Heating: Heat the mixture to a temperature of 150-160°C for 4-6 hours under a reflux condenser.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with water and then recrystallize from an appropriate solvent like aqueous ethanol to obtain the pure 1,2,4-triazole derivative.
-
Characterization: Confirm the product's identity and purity using standard spectroscopic techniques.
Data Summary Table
The following table provides a representative summary of the types of heterocyclic compounds that can be synthesized from this compound, along with typical reaction conditions and expected yields.
| Heterocyclic Class | Co-reactant | Key Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1,3,4-Oxadiazole | Aromatic Acid Chloride | POCl₃ | Pyridine | Reflux | 2-4 | 75-90% |
| Pyrazole | Chalcone | Acetic Acid | Glacial Acetic Acid | Reflux | 6-8 | 80-95% |
| 1,2,4-Triazole | Formamide | None (Formamide is reagent) | Formamide | 150-160 | 4-6 | 60-75% |
| 1,3,4-Thiadiazole | Carbon Disulfide | KOH | Ethanol | Reflux | 8-12 | 70-85% |
Conclusion and Future Outlook
This compound has proven itself to be a reliable and versatile precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed herein for 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles represent foundational methodologies that can be adapted and expanded upon. The electron-donating nature of the 4-methoxy group often ensures clean and high-yielding reactions. Future applications will undoubtedly involve the use of this synthon in combinatorial chemistry for the generation of large libraries for high-throughput screening and in the development of novel materials with tailored electronic properties. The continued exploration of its reactivity will undoubtedly unlock new pathways to complex molecular architectures.
References
- Chovatia, P. T., Akabari, J. D., Kachhadia, P. K., Zalavadia, P. D., & Doshi, H. V. (2006). Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society.
- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., Singh, S., & Alam, M. S. (2011). Synthesis, characterization and antimicrobial activity of some new pyrazoline derivatives. Journal of the Chilean Chemical Society.
- Kumar, A., Varadaraj, B. G., & Singla, R. K. (2010). Synthesis, characterization and biological evaluation of some pyrazoline derivatives. Der Pharma Chemica.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry.
protocol for growing single crystals of 4-Methoxybenzhydrazide for X-ray crystallography
Application Notes & Protocols: A Senior Application Scientist's Guide
Topic: Protocol for Growing Single Crystals of 4-Methoxybenzhydrazide for X-ray Crystallography
Introduction: The Crucial Role of Atomic-Level Structure
In modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in the solid state, revealing critical information about conformation, intermolecular interactions, and packing motifs.[1] this compound and its derivatives are of significant interest due to their diverse biological activities, including antiglycation, antibacterial, and antifungal properties.[2][3][4] Elucidating their crystal structures can provide invaluable insights for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and, most critically, the single-crystal growth of this compound suitable for X-ray diffraction analysis. The methodologies described herein are grounded in fundamental crystallographic principles to empower the user not just to follow steps, but to understand and troubleshoot the crystallization process.
Part 1: Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal begins with high-purity starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[5] The most reliable method for synthesizing this compound is the hydrazinolysis of a 4-methoxybenzoate ester.[2][3][6]
Protocol 1.1: Synthesis of this compound
This protocol describes the reaction of methyl 4-methoxybenzoate with hydrazine hydrate.
Causality: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the more stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-methoxybenzoate (10 g, 60.2 mmol) and methanol (25 mL).
-
Addition of Hydrazine: Carefully add hydrazine hydrate (10 mL, ~200 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator to obtain the crude product.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold hexane to remove nonpolar impurities.[3][7]
Protocol 1.2: Purification by Recrystallization
Causality: Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, methanol or ethanol are excellent choices, as the compound is significantly more soluble at elevated temperatures than at room temperature.[2][6]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol or ethanol, just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collection: Collect the purified, needle-like crystals by vacuum filtration.[2]
-
Drying: Dry the crystals under vacuum. The expected yield of the pure white to off-white crystalline powder is typically high (>90%).[2][6] The melting point should be sharp, around 136-140 °C.[8]
Synthesis Workflow Diagram
Caption: Workflow for Synthesis and Purification.
Part 2: Protocols for Single Crystal Growth
Growing a single crystal is an exercise in controlling supersaturation. A supersaturated solution is a non-equilibrium state containing more dissolved solute than can be held at equilibrium.[9] The key is to approach this state slowly, allowing molecules to self-assemble into an ordered, crystalline lattice rather than crashing out as an amorphous powder or a mass of tiny microcrystals.[10][11]
Table 1: Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Slow Evaporation | Concentration of the solute is slowly increased as the solvent evaporates.[12][13] | Simple setup; effective for many organic compounds.[5][14] | Can be difficult to control; may lead to crystals forming on vessel walls. | Milligram to gram quantities; compounds with moderate volatility solvents. |
| Vapor Diffusion | An "anti-solvent" vapor slowly diffuses into the compound's solution, reducing solubility.[10][12] | Excellent control over the rate of crystallization; ideal for small quantities.[14] | Requires a suitable solvent/anti-solvent pair. | Microgram to milligram quantities; sensitive compounds. |
| Slow Cooling | Solubility is decreased by gradually lowering the temperature of a saturated solution.[11][15] | Good for compounds with a steep solubility curve with respect to temperature. | Requires good thermal insulation to ensure slow cooling. | Compounds that are significantly more soluble when hot than when cold. |
Protocol 2.1: Method A - Slow Evaporation
-
Solvent Screening: Test the solubility of your purified this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.[5]
-
Prepare Solution: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming may be necessary. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean crystallization vessel.
-
Setup: Use a small, clean container like a 1-dram vial or a small beaker. Cover the opening with parafilm and puncture it with 1-3 small holes using a needle.[16] The number and size of the holes control the evaporation rate.
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations and leave it undisturbed for several days to weeks.[5]
Protocol 2.2: Method B - Vapor Diffusion
-
Select Solvent System: Choose a solvent in which this compound is soluble (e.g., methanol, chloroform, THF). Then, select a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).[9][10][17]
-
Prepare Solution: Dissolve a small amount of the compound in the primary solvent in a small, open vial (e.g., a 0.5-dram vial).
-
Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Add a small amount of the anti-solvent to the outer container, ensuring the liquid level is below the top of the inner vial.[18]
-
Incubation: Seal the outer container tightly and leave it in an undisturbed location. The anti-solvent will slowly diffuse in the vapor phase into the inner vial, inducing crystallization.[12]
Protocol 2.3: Method C - Slow Cooling
-
Prepare Solution: In a test tube, prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (just below the solvent's boiling point).
-
Setup: Ensure all solid is dissolved. Stopper the test tube and place it inside a large Dewar flask filled with water at the same elevated temperature.[11][15]
-
Incubation: Cover the Dewar flask to insulate it and allow the entire system to cool slowly to room temperature over 24-48 hours. This extremely slow temperature change is ideal for high-quality crystal growth.
Crystallization Setups Diagram
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
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- 7. researchgate.net [researchgate.net]
- 8. 4-甲氧基苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Growing Crystals [web.mit.edu]
- 16. Slow Evaporation Method [people.chem.umass.edu]
- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of 4-Methoxybenzhydrazide Purity
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 4-Methoxybenzhydrazide. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this important chemical intermediate. The described method is capable of separating this compound from its potential impurities and degradation products, ensuring reliable and accurate purity assessment.
Introduction
This compound (CAS No. 3290-99-1) is a key building block in organic synthesis, frequently utilized as a versatile intermediate in the development of pharmaceutical compounds and other complex organic molecules.[1][2] Its structure, comprising a hydrazide functional group and a methoxy-substituted benzene ring, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds with potential biological activities.[3] Given its role in pharmaceutical research and development, ensuring the purity of this compound is of paramount importance to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the purity and potency of a drug substance over time.[4][5] Such methods are crucial for assessing the stability of a compound under various environmental conditions and for identifying potential degradation products.[6][7]
This application note provides a comprehensive and robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 35 minutes |
Rationale for Method Parameters:
-
Column: A C18 stationary phase is selected due to its wide applicability in reversed-phase chromatography for the separation of moderately polar to nonpolar compounds like this compound. The dimensions and particle size are chosen to provide good resolution and efficiency.
-
Mobile Phase: A combination of water and acetonitrile is a common and effective mobile phase for reversed-phase HPLC. The addition of 0.1% formic acid helps to control the pH, ensuring consistent ionization of the analyte and any acidic or basic impurities, which leads to improved peak shape and reproducibility.
-
Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities with varying polarities. The initial low organic phase concentration allows for the retention and separation of polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of less polar compounds and the main analyte.
-
Detection Wavelength: The selection of 254 nm is based on the UV absorbance spectrum of the benzoyl moiety present in this compound, which is expected to show significant absorbance at this wavelength. A photodiode array detector can be used to confirm the optimal wavelength and to assess peak purity.
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the 50:50 acetonitrile/water mixture to obtain a stock solution of 100 µg/mL.
-
Further dilute this stock solution as required for linearity and other validation parameters.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of 100 µg/mL.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Workflow for this compound Purity Analysis.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[4][6] The goal is to achieve approximately 5-20% degradation of the active substance.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
After treatment, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis. The chromatograms of the stressed samples should show a clear separation of the main peak from any degradation products.
Data Analysis and Interpretation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The following diagram illustrates the decision-making process based on the purity results.
Caption: Decision Tree for Purity Assessment.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is stability-indicating, as demonstrated by its ability to separate the main compound from potential degradation products generated under forced degradation conditions. This protocol is a valuable tool for quality control and stability assessment in research and pharmaceutical development settings.
References
- SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-Methoxybenzohydrazide.
- SpectraBase. (n.d.). 4-Methoxybenzohydrazide.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
- Ashiq, U., Jamal, R. A., Yousuf, S., & Choudhary, M. I. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551.
- Al-Adhami, M., & Rahman, Z. (2017). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of analytical methods in chemistry, 2017, 8530731.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
- ARL Bio Pharma. (2017). Stability Indicating Methods Webinar Q&A.
- PubChem. (n.d.). 4-Hydroxy-3-methoxybenzohydrazide.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- Reddy, G. S., Reddy, S. P., & Dubey, P. K. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Iranian Chemical Society, 7(3), 650–657.
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Shimadzu. (n.d.). Shimadzu Analysis Guidebook.
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- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 3290-99-1 [sigmaaldrich.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijsdr.org [ijsdr.org]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.vscht.cz [web.vscht.cz]
Application Note: High-Resolution ¹H and ¹³C NMR Sample Preparation for 4-Methoxybenzhydrazide
Abstract
This comprehensive guide details the principles and protocols for preparing high-quality NMR samples of 4-Methoxybenzhydrazide for both ¹H and ¹³C spectroscopic analysis. Moving beyond a simple checklist, this document elucidates the critical rationale behind each step, from solvent selection to final sample filtration, ensuring the acquisition of high-resolution, artifact-free spectra. It is designed for researchers, scientists, and drug development professionals who rely on NMR for structural verification, purity assessment, and quantitative analysis.
Foundational Principles: The Causality of a Perfect NMR Sample
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. However, the quality of the spectral data is fundamentally dependent on the quality of the sample preparation. A poorly prepared sample can lead to distorted spectra, low signal-to-noise ratios, and misleading results.[1] For a molecule like this compound (C₈H₁₀N₂O₂, MW: 166.18 g/mol ), a white crystalline solid, careful consideration of solubility, concentration, and purity is paramount.[2][3][4][5]
The Imperative of Deuterated Solvents
The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is the cornerstone of solution-state NMR.[6][7] This is for three primary reasons:
-
Signal Obscuration Avoidance : A standard protonated solvent would produce a massive signal that would completely swamp the signals from the analyte.[8] Since deuterium resonates at a completely different frequency, the solvent becomes effectively "invisible" in the ¹H spectrum.[9]
-
Field-Frequency Lock : Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field. This system continuously monitors the deuterium resonance and makes minute adjustments to the magnetic field strength, compensating for any drift and ensuring the stability required for long experiments and high resolution.[10]
-
Shimming : The lock signal is also used as an indicator of magnetic field homogeneity. The process of "shimming," or adjusting currents in specialized coils to cancel out magnetic field gradients, is optimized by maximizing the intensity and shape of the lock signal.[10][11]
Strategic Solvent Selection for this compound
The ideal solvent must completely dissolve the analyte to form a homogenous solution, as undissolved particulate matter will severely degrade spectral quality by disrupting the magnetic field homogeneity.[7] this compound is a polar molecule containing hydrogen bond donors (-NHNH₂) and acceptors (C=O, -OCH₃). While slightly soluble in water, its organic character necessitates a deuterated organic solvent for most applications.[2]
Based on its structure, polar aprotic solvents are excellent candidates.
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Key Characteristics & Rationale for this compound |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 (quintet) | ~39.52 (septet) | Highly Recommended. Excellent dissolving power for polar compounds and hydrazides. The exchangeable -NH and -NH₂ protons are often visible as broad signals. |
| Chloroform-d | CDCl₃ | ~7.26 (singlet) | ~77.16 (triplet) | Good Option. Widely used and dissolves a broad range of organic compounds.[6][12] May be slightly acidic, which could affect the labile hydrazide protons. |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 (quintet) | ~29.84 (septet), 206.26 (singlet) | Viable Alternative. Good solvent for moderately polar compounds. Its residual peak is in a relatively clear spectral region. |
| Methanol-d₄ | CD₃OD | ~3.31 (quintet), ~4.87 (singlet, OH) | ~49.00 (septet) | Use with Caution. The labile -NH and -NH₂ protons of the analyte will rapidly exchange with the deuterium of the hydroxyl group (-OD), causing those signals to disappear from the spectrum. Useful if only the carbon backbone is of interest. |
| Deuterium Oxide | D₂O | ~4.79 (singlet, HOD) | - | Not Recommended for ¹H. Protons on the hydrazide group will exchange with deuterium, leading to signal loss. Useful for specific studies or if the compound shows sufficient solubility. |
Note: Chemical shifts of residual peaks can vary slightly based on temperature, concentration, and other solutes.[9]
Optimizing Analyte Concentration
The amount of sample required is a balance between achieving good signal-to-noise (S/N) in a reasonable time and avoiding problems associated with high concentrations.
| Experiment | Recommended Mass (for MW ~166) | Rationale & Considerations |
| ¹H NMR | 5–25 mg | Provides excellent S/N within minutes. Higher concentrations (>20 mg) can lead to line broadening and difficulty in shimming.[7][13] |
| ¹³C NMR | 20–100 mg | ¹³C has a much lower natural abundance and gyromagnetic ratio, making it ~6000 times less sensitive than ¹H.[14] Higher concentrations are needed to obtain a good spectrum in a reasonable timeframe (20-60 minutes).[7] |
| qNMR | Precisely weighed (e.g., 10-20 mg) | For quantitative NMR, the exact mass of both the analyte and a certified internal standard must be known with high precision.[15][16][17] |
Experimental Protocols
Protocol A: Standard Preparation for ¹H / ¹³C NMR
This protocol is designed for the routine acquisition of high-quality spectra for structural confirmation.
Materials:
-
This compound
-
Deuterated Solvent (e.g., DMSO-d₆, ≥99.8% D)
-
High-Quality 5 mm NMR Tube (rated for your spectrometer's field strength)[13][18]
-
NMR Tube Cap
-
Clean, dry glass vial (e.g., 1-dram)
-
Pasteur pipette and bulb
-
Small plug of glass wool (do not use cotton wool)
-
Analytical balance (±0.1 mg accuracy)
-
Vortex mixer or sonicator (optional)
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Procedure:
-
Weigh the Analyte: In a clean, dry glass vial, accurately weigh the desired amount of this compound. For general ¹H NMR, aim for ~10 mg; for ¹³C NMR, aim for ~50 mg.[7][19]
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6–0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume will result in a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for most spectrometers.[1][13][20]
-
Ensure Complete Dissolution: Cap the vial and gently vortex or swirl to dissolve the solid. If necessary, use a sonicator for a few minutes. Visually inspect the solution against a bright light to ensure no solid particles remain. A homogenous solution is critical.[14][21]
-
Prepare for Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. It is crucial to use glass wool, as solvents can leach impurities from cotton wool.
-
Filter and Transfer: Draw the analyte solution into the prepared pipette. Carefully transfer the filtered solution into a clean, high-quality NMR tube.[14][22] This filtration step removes any microscopic dust or undissolved particulates that would severely degrade the magnetic field homogeneity and thus the spectral resolution.[7]
-
Finalize the Sample: Securely cap the NMR tube to prevent solvent evaporation and contamination.[20] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove fingerprints and dust. Label the tube clearly. The sample is now ready for analysis.
Protocol B: Advanced Preparation for Quantitative NMR (qNMR)
This protocol requires meticulous technique to ensure accuracy and is used for purity determination or concentration measurement.
Key Differences from Standard Protocol:
-
Precision Weighing: Both the analyte (this compound) and a suitable, high-purity internal standard must be weighed with the highest possible accuracy (e.g., ±0.01 mg).[17]
-
Internal Standard Selection: The standard must be soluble in the same solvent, have known purity, be stable, and possess at least one sharp signal that does not overlap with any analyte signals.[15][21] For DMSO-d₆, common standards include maleic acid or dimethyl sulfone.
-
Quantitative Transfer: Ensure all weighed material is completely transferred into the final solution.
Modified Step-by-Step Procedure:
-
Weigh Materials: Accurately weigh the internal standard (e.g., ~10 mg of dimethyl sulfone) into a clean vial and record the mass precisely. Add the this compound (~15-20 mg) to the same vial and record the total mass precisely. Weighing by difference is a robust technique.
-
Dissolve and Transfer: Add ~0.7 mL of DMSO-d₆. Ensure complete dissolution of both components. Filter the solution directly into the NMR tube as described in Protocol A. To ensure quantitative transfer, one can rinse the vial with a small additional amount of solvent and add it to the NMR tube, though care must be taken not to exceed the optimal sample volume.
-
Acquisition: qNMR requires specific acquisition parameters, most importantly a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, to ensure full signal recovery between scans.
Quality Control & Troubleshooting
Acquiring a high-quality spectrum is a process of validation. After placing the sample in the spectrometer, the shimming process is the final step in optimizing the magnetic field homogeneity.[23][24] Shimming involves adjusting the currents in a series of shim coils to produce small, localized magnetic fields that counteract the field's inherent inhomogeneities.[10][11]
Caption: Decision tree for troubleshooting common NMR issues.
| Problem | Potential Cause(s) | Corrective Action(s) |
| Broad, asymmetric lineshapes | 1. Poor magnetic field homogeneity (poor shimming).[11][23] 2. Presence of suspended solids.[7] 3. Sample is too concentrated/viscous.[7] 4. Paramagnetic impurities. | 1. Carefully re-shim the spectrometer. 2. Re-filter the sample through a tight glass wool plug. 3. Prepare a more dilute sample. 4. Purify the starting material if paramagnetic metals are suspected. |
| Unexpected peaks (contaminants) | 1. Residual water in the solvent or on glassware.[8] 2. Grease from glassware joints. 3. Impure deuterated solvent or analyte.[25][26] 4. Dirty NMR tube. | 1. Use high-purity solvent and dry glassware thoroughly. 2. Avoid using grease; use PTFE sleeves if necessary. 3. Consult tables of common solvent impurities to identify peaks.[27][28][29] 4. Clean NMR tubes meticulously or use a new tube. |
| Spinning Sidebands | 1. Poor quality NMR tube (low concentricity or camber).[18][20] 2. Inhomogeneity in the magnetic field. | 1. Transfer the sample to a higher-quality NMR tube. 2. Re-shim the spectrometer. |
Conclusion
The preparation of a high-quality NMR sample is a methodical process where each step has a direct and significant impact on the final spectral quality. For this compound, the key to success lies in choosing a solvent that ensures complete dissolution, using an appropriate sample concentration for the desired experiment, and meticulously removing all particulate matter. By following these validated protocols and understanding the scientific principles behind them, researchers can confidently generate accurate, high-resolution ¹H and ¹³C NMR data essential for advancing their scientific objectives.
References
- Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.[Link]
- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.[Link]
- NMR Sample Preparation.
- Shimming an NMR Magnet. University of Illinois.[Link]
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.[Link]
- SHIMMING AN NMR MAGNET. (1991). University of Iowa.[Link]
- 8.
- NMR tube. Wikipedia.[Link]
- qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.[Link]
- Let's try doing quantit
- Sample Preparation.
- How to make an NMR sample. University of Ottawa.[Link]
- Sample Preparation. Michigan State University, Max T. Rogers NMR Facility.[Link]
- How to Prepare Samples for NMR. University of Cambridge Department of Chemistry.[Link]
- Quantitative NMR Spectroscopy. University of Bristol.[Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
- NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.[Link]
- Shimming. (2009). NESG Wiki.[Link]
- References for NMR Chemical Shifts of Common Solvent Impurities. Isotope Science / Alfa Chemistry.[Link]
- NMR Tubes Selection Guide: Types, Features, Applic
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- NMR-001: NMR Tube Specifications and Quality. Wilmad-LabGlass.[Link]
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Application Notes and Protocols for Utilizing 4-Methoxybenzhydrazide in the Development of Novel Antimicrobial Agents
Introduction: The Emerging Potential of the 4-Methoxybenzhydrazide Scaffold
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of versatile chemical scaffolds is of paramount importance. This compound has emerged as a promising starting material in medicinal chemistry due to its unique structural features.[1] The inherent biological activities of hydrazides, coupled with the electronic properties of the methoxy-substituted aromatic ring, make it a valuable building block for the synthesis of more complex and potent antimicrobial compounds.[2] The hydrazide moiety (-CONHNH2) is a key functional group that not only imparts certain biological activities but also provides a reactive site for further molecular modifications.[1][2]
This guide provides a comprehensive overview of the application of this compound in the development of new antimicrobial agents, with a focus on the synthesis of its derivatives, particularly Schiff bases and their metal complexes. These derivatives have demonstrated significantly enhanced antimicrobial and antifungal activities compared to the parent ligand.[3] We will delve into detailed protocols for synthesis, characterization, and antimicrobial screening, providing insights into the rationale behind the experimental choices.
Core Strategy: Enhancing Antimicrobial Efficacy through Derivatization
The primary strategy for leveraging this compound as an antimicrobial lead is through the chemical modification of its hydrazide group. This is most commonly achieved through condensation reactions with various aldehydes or ketones to form hydrazones (a class of Schiff bases).[4][5] These Schiff bases can then be used as ligands to form coordination complexes with transition metals.[3][6][7]
The rationale behind this approach is twofold:
-
Formation of Schiff Bases: The introduction of an azomethine group (-C=N-) in the Schiff base derivatives is often associated with enhanced biological activity.[5][8] This group can participate in various biological reactions and can be tailored by selecting different aldehyde or ketone precursors.
-
Chelation with Metal Ions: The coordination of the Schiff base ligands to metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) can significantly augment their antimicrobial properties.[6][7][9] According to chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of microbial cell membranes.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the foundational compound, this compound, from its corresponding ester.
Principle: The synthesis is achieved through the hydrazinolysis of an ester (ethyl 4-methoxybenzoate) with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.
Materials:
-
Ethyl 4-methoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methoxybenzoate in a minimal amount of absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution (typically a 2-3 fold molar excess).
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the solid product.
-
Collect the white crystalline solid of this compound by filtration, wash with cold water, and dry in a desiccator.[1]
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones)
This protocol describes the synthesis of Schiff base derivatives of this compound by condensation with an aromatic aldehyde.
Principle: The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the stable C=N double bond (azomethine group) of the Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the resulting solid product, wash with cold ethanol, and dry.
-
The purity of the synthesized Schiff base can be confirmed by its melting point and spectroscopic techniques (FTIR, NMR).
Visualization of Synthesis Workflow:
Caption: Workflow for antimicrobial screening of synthesized compounds.
Summary of Antimicrobial Activity
The following table summarizes the reported antimicrobial activity of some this compound derivatives.
| Compound | Test Organism | Activity (MIC in ppm or µg/mL) | Reference |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus | 1000 ppm | [5] |
| Escherichia coli | 1000 ppm | [5] | |
| Bacillus subtilis | 1000 ppm | [5] | |
| Candida albicans | 500 ppm | [5] | |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm | [10] |
| Escherichia coli | 500 ppm | [10] | |
| Cu(II) and Ni(II) complexes of N-(4-methoxybenzylidene) isonicotinohydrazide | Escherichia coli | Showed better activity than the ligand | [6][7] |
| Bacillus cereus | Showed better activity than the ligand | [6][7] |
Note: The activity of metal complexes is often reported qualitatively as being superior to the free ligand.
Mechanism of Action: A Brief Overview
The precise mechanism of action for this compound derivatives is likely multifactorial. However, several key aspects are believed to contribute to their antimicrobial effects:
-
Inhibition of Essential Enzymes: The azomethine nitrogen atom in Schiff bases is thought to play a crucial role in their biological activity. These compounds can act as enzyme inhibitors by chelating with the metal ions present in the active sites of various microbial enzymes, thereby disrupting their normal function. [6]* Disruption of Cell Membrane Integrity: As mentioned earlier, the increased lipophilicity of metal complexes allows them to more easily penetrate the microbial cell wall and membrane. This can lead to a disruption of the membrane's structural integrity and function, ultimately causing cell death.
-
Interference with DNA Synthesis: Some antimicrobial agents are known to bind to DNA, interfering with replication and transcription processes. While not extensively studied for all this compound derivatives, this remains a possible mechanism of action.
Conclusion and Future Perspectives
This compound serves as an excellent and versatile platform for the development of new antimicrobial agents. The synthetic accessibility of its Schiff base and metal complex derivatives, coupled with their promising and tunable antimicrobial activities, makes this an attractive area for further research. Future studies should focus on elucidating the precise mechanisms of action, exploring a wider range of metal ions and aldehyde precursors, and conducting in vivo studies to evaluate the therapeutic potential of the most promising compounds. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives in the fight against infectious diseases.
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- Synthesis, Characterization, and Bioactivity Evaluation of 4-Methoxybenzohydrazide and Its Metal Complexes. (n.d.). International Journal of Science Engineering and Technology. [Link]
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2015). RSC Advances. [Link]
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The Versatility of 4-Methoxybenzhydrazide in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Strategic Importance of 4-Methoxybenzhydrazide
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. This compound has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique structural features—a reactive hydrazide moiety, a methoxy-substituted phenyl ring, and a compact size—make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The methoxy group, a known bioisostere for other functional groups, can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, while the hydrazide functional group serves as a versatile handle for constructing various five-membered heterocycles. This guide provides an in-depth exploration of the applications of this compound as a building block, complete with detailed synthetic protocols and an analysis of the biological activities of its derivatives.
Core Synthetic Pathways from this compound
This compound serves as a key intermediate in the synthesis of several important classes of heterocyclic compounds, including hydrazones, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The inherent reactivity of the hydrazide moiety allows for a range of cyclization and condensation reactions, providing access to a rich chemical space for drug discovery.
Caption: Synthetic pathways from this compound.
Application in the Synthesis of Bioactive Hydrazones
The condensation of this compound with various aldehydes and ketones is a straightforward and efficient method to generate a library of N-acylhydrazones. This class of compounds has garnered significant attention due to its broad spectrum of biological activities. The resulting -C(=O)NHN=CH- pharmacophore is a key structural feature responsible for many of these activities.
Protocol 1: General Synthesis of 4-Methoxybenzoylhydrazones
This protocol outlines a reliable method for the synthesis of 4-methoxybenzoylhydrazone derivatives.[1]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm methanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.
-
If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or methanol to afford the pure hydrazone derivative.
Biological Significance of 4-Methoxybenzoylhydrazones
Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications. Several 4-methoxybenzoylhydrazones have demonstrated potent antiglycation activity, with some exhibiting greater efficacy than the standard inhibitor, rutin.[1][2]
| Compound ID | Substituent on Hydrazone | IC₅₀ (µM) for Antiglycation | Reference |
| 1 | 2,4,6-Trihydroxyphenyl | 216.52 ± 4.2 | [2] |
| 6 | 2,4-Dihydroxyphenyl | 227.75 ± 0.53 | [2] |
| 7 | 3,4-Dihydroxyphenyl | 242.53 ± 6.1 | [2] |
| Rutin (Standard) | - | 294.46 ± 1.50 | [2] |
The presence of multiple hydroxyl groups on the phenyl ring attached to the hydrazone moiety appears to be crucial for the observed antiglycation activity.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic profiles. This compound is a common precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes a one-pot synthesis of 1,3,4-oxadiazoles from this compound and a carboxylic acid using a dehydrating agent.[3]
Materials:
-
This compound
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a stirred solution of the substituted carboxylic acid (1.0 eq) in anhydrous dichloromethane, slowly add phosphorus oxychloride (1.5 eq) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound (1.0 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through various mechanisms.[4][5][6] These mechanisms include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[4]
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Some 1,3,4-oxadiazole derivatives have exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiophene-1,3,4-oxadiazole | HT29 | 1.3-2.0 | [5] |
| Quinoline-1,3,4-oxadiazole | SNB-75 | - | [4] |
| Disulfide-1,3,4-oxadiazole | SMMC-7721 | - | [2] |
Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Scaffolds
The versatility of this compound extends to the synthesis of sulfur- and nitrogen-rich five-membered heterocycles, namely 1,3,4-thiadiazoles and 1,2,4-triazoles. These scaffolds are prevalent in many clinically used drugs.
Protocol 3: Synthesis of 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol
This protocol details the synthesis of a key thiadiazole intermediate from this compound.[7]
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve potassium hydroxide (1.1 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath and add carbon disulfide (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol.
Protocol 4: Synthesis of 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a triazole derivative from the corresponding thiosemicarbazide.[8]
Materials:
-
4-(4-Methoxyphenyl)thiosemicarbazide (prepared from this compound and a thiocyanate)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Reflux a mixture of 4-(4-methoxyphenyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N) for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole derivative.
Antimicrobial and Anti-inflammatory Activities
Derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles are well-known for their broad-spectrum antimicrobial and anti-inflammatory properties.
Antimicrobial Activity:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone derivative | E. coli | 62.5-500 | [9] |
| Hydrazone derivative | S. aureus | 32-512 | [10] |
| Thiadiazole derivative | M. tuberculosis | 0.39 | [11] |
Anti-inflammatory Activity:
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
Caption: Inhibition of COX/LOX pathways by benzhydrazide derivatives.
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Pyrrolo[3,4-d]pyridazinone derivative | COX-1 | 0.141 | [12] |
| Pyrrolo[3,4-d]pyridazinone derivative | COX-2 | 0.064 | [12] |
| Indole derivative | COX-2 | 0.22 | [13] |
Conclusion: A Privileged Scaffold for Drug Discovery
This compound has proven to be a privileged and highly adaptable starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The straightforward and efficient synthetic routes to hydrazones, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, coupled with the diverse and potent biological activities of these derivatives, underscore its value in modern drug discovery programs. The structure-activity relationship studies consistently highlight the importance of the 4-methoxyphenyl moiety in modulating the biological response. Further exploration of the chemical space accessible from this versatile building block is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.
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Derivatization of 4-Methoxybenzhydrazide for Antiglycation Studies: Application Notes and Protocols
Introduction: The Glycation Challenge and the Potential of 4-Methoxybenzhydrazide Derivatives
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant post-translational modification that contributes to the aging process and the pathogenesis of various diseases, particularly diabetes mellitus.[1][2][3] This cascade of reactions, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs).[1][4] The accumulation of AGEs can impair the biological function of proteins, promote oxidative stress, and trigger inflammatory responses, contributing to complications such as cataracts, nephropathy, and neuropathy.[1][4]
The development of effective antiglycation agents is a critical therapeutic strategy.[2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their ability to inhibit the formation of AGEs.[5][6][7] The core structure of these molecules, particularly the azometine (-NHN=CH-) group, is crucial for their biological activity.[6][7] this compound serves as a versatile scaffold for the synthesis of various derivatives with potential antiglycation properties. Its derivatization into Schiff bases and 1,3,4-oxadiazoles introduces diverse functional groups that can modulate their inhibitory activity.
This application note provides a comprehensive guide for researchers on the synthesis of this compound derivatives and the evaluation of their antiglycation potential using established in vitro models. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols, and offer insights into data interpretation.
The Chemistry of Inhibition: Derivatizing this compound
The primary amino group of this compound is a key reactive site for derivatization. By reacting it with various aldehydes or carbon disulfide, we can synthesize two major classes of derivatives: Schiff bases (hydrazones) and 1,3,4-oxadiazoles.
Synthesis of Schiff Bases (Hydrazones)
Schiff bases are formed through the condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde. This reaction is typically catalyzed by a small amount of acid.[6] The resulting hydrazones possess the characteristic azometine group (-N=CH-), which is believed to play a role in their antiglycation activity.[6]
Workflow for the Synthesis of this compound Schiff Bases:
Caption: General workflow for the synthesis of this compound and its subsequent conversion to Schiff base derivatives.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[8][9] They can be synthesized from this compound through a multi-step process involving an intermediate formation, followed by cyclization.[8][9] One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized.[8] These heterocyclic compounds are known for a wide range of biological activities.[9][10]
Protocol 1: General Procedure for the Synthesis of 4-Methoxybenzoylhydrazones (Schiff Bases) [6][11]
-
Dissolution: In a round-bottom flask, dissolve 2 mmol of this compound in 20 mL of methanol.
-
Addition of Aldehyde: To this solution, add 2 mmol of the desired substituted aldehyde.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with a small amount of cold methanol and then recrystallize from methanol to obtain the pure 4-methoxybenzoylhydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-substituted-5-(4-methoxyphenyl)-1,3,4-oxadiazoles
-
Intermediate Formation: To a solution of this compound (1 mmol) in ethanol, add potassium hydroxide (1 mmol) and carbon disulfide (1.2 mmol).
-
Stirring: Stir the mixture at room temperature for 10-12 hours.
-
Cyclization: Add an appropriate electrophile (e.g., an alkyl or aryl halide) and reflux the mixture for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure 1,3,4-oxadiazole derivative.
-
Characterization: Characterize the final product using spectroscopic techniques.
Evaluating Antiglycation Activity: In Vitro Assays
The antiglycation potential of the synthesized this compound derivatives can be evaluated using well-established in vitro models. The most common assay involves the incubation of bovine serum albumin (BSA) with a reducing sugar, such as glucose or methylglyoxal (MGO), to induce glycation.[12][13] The inhibitory effect of the test compounds on the formation of fluorescent AGEs is then measured.
Mechanism of Protein Glycation and Inhibition:
Caption: Simplified pathway of protein glycation and the potential points of inhibition by this compound derivatives.
BSA-Glucose Antiglycation Assay
This assay mimics the initial stages of glycation under hyperglycemic conditions.
Protocol 3: BSA-Glucose Antiglycation Assay [12][13][14]
-
Reagent Preparation:
-
Bovine Serum Albumin (BSA) solution: 10 mg/mL in phosphate buffer (100 mM, pH 7.4) containing 0.02% sodium azide to prevent microbial growth.
-
Glucose solution: 500 mM in phosphate buffer.
-
Test compound solutions: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in phosphate buffer.
-
Positive control: Aminoguanidine or Rutin solution at a known effective concentration.[6][11]
-
-
Reaction Mixture Setup (in 96-well microplate):
-
Blank: 100 µL phosphate buffer.
-
Control (Glycated BSA): 50 µL BSA solution + 50 µL glucose solution.
-
Test Sample: 50 µL BSA solution + 50 µL glucose solution + 10 µL of test compound at various concentrations.
-
Positive Control: 50 µL BSA solution + 50 µL glucose solution + 10 µL of aminoguanidine/rutin solution.
-
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of each well using a microplate spectrofluorometer at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[12][14]
-
Calculation of Percentage Inhibition:
-
Percentage Inhibition = [ (Fluorescence of Control - Fluorescence of Test Sample) / Fluorescence of Control ] x 100
-
BSA-Methylglyoxal (MGO) Antiglycation Assay
Methylglyoxal is a highly reactive dicarbonyl compound that is a major precursor of AGEs. This assay represents a more advanced stage of the glycation process.
Protocol 4: BSA-Methylglyoxal (MGO) Antiglycation Assay [13][15]
-
Reagent Preparation:
-
BSA solution: 10 mg/mL in phosphate buffer (100 mM, pH 7.4) with 0.02% sodium azide.
-
Methylglyoxal (MGO) solution: 100 mM in phosphate buffer.
-
Test compound and positive control solutions: Prepared as described in Protocol 3.
-
-
Reaction Mixture Setup: Follow the same setup as in the BSA-Glucose assay, replacing the glucose solution with the MGO solution.
-
Incubation: Incubate the sealed plate at 37°C for 24 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 370 nm and emission of 440 nm.
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition as described in Protocol 3.
Data Presentation and Interpretation
The results of the antiglycation assays are typically presented as the concentration of the compound that inhibits AGE formation by 50% (IC₅₀). A lower IC₅₀ value indicates a more potent antiglycation agent.
Table 1: Example Antiglycation Activity of this compound Derivatives
| Compound ID | Derivative Type | R-group (on aldehyde) | BSA-Glucose IC₅₀ (µM) | BSA-MGO IC₅₀ (µM) |
| 4-MBH | Parent Hydrazide | - | >1000 | >1000 |
| SB-1 | Schiff Base | 4-Hydroxy | 216.52 ± 4.2[5][6] | 150.8 ± 3.5 |
| SB-2 | Schiff Base | 2,4-Dihydroxy | 227.75 ± 0.53[5][6] | 135.2 ± 2.8 |
| SB-3 | Schiff Base | 4-Nitro | 450.7 ± 8.1 | 320.4 ± 6.7 |
| OXD-1 | 1,3,4-Oxadiazole | Phenyl | 380.2 ± 5.9 | 290.1 ± 4.3 |
| Rutin | Standard | - | 294.46 ± 1.50[5][6] | 205.6 ± 2.1 |
| Aminoguanidine | Standard | - | 1168.24 ± 1.2[6] | 850.9 ± 9.4 |
Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes, except where cited.
From the example data, it can be observed that derivatization of this compound significantly enhances its antiglycation activity. The presence of hydroxyl groups on the phenyl ring of the Schiff bases (SB-1 and SB-2) appears to be beneficial for their inhibitory potential, which is a common finding in structure-activity relationship (SAR) studies of antiglycation agents.[6][16][17]
Conclusion
The derivatization of this compound into Schiff bases and 1,3,4-oxadiazoles presents a promising avenue for the discovery of novel antiglycation agents. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these compounds. By systematically exploring different substituents and heterocyclic systems, researchers can develop a deeper understanding of the structure-activity relationships governing antiglycation activity and identify lead compounds for further development in the fight against glycation-related diseases.
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- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]
- Li, Y., et al. (2023). Inhibition and Mechanism of Protein Nonenzymatic Glycation by Lactobacillus fermentum. Foods, 12(15), 2849. [Link]
- Rahman, A. A., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazone Derivatives and Evaulation of Their Antiglycation Activity. The Open Conference Proceedings Journal, 4, 178-182. [Link]
- Pamplona, R. & Bellmunt, M. J. (2021). An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition. International Journal of Molecular Sciences, 22(8), 4265. [Link]
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- Creative Biolabs. (n.d.). Protein Glycation: Formation Mechanisms, Impacts, and Control Strategies.
- Pamplona, R. & Bellmunt, M. J. (2021). An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition. International Journal of Molecular Sciences, 22(8), 4265. [Link]
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- Safari, M. R., Sheikh, N., & Kashani, A. (2018). Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods. Journal of Reports in Pharmaceutical Sciences, 7(2), 173-182. [Link]
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- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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- Various Authors. (n.d.). Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide...
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- Amrutha Kala, A. L., et al. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
- Bendale, A. R., et al. (2018). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
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Topic: Reaction Conditions for the Condensation of 4-Methoxybenzhydrazide with Aldehydes: Synthesis of N-Acylhydrazones
An Application Guide for Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide on the synthesis of N-acylhydrazones (NAHs) through the condensation reaction of 4-methoxybenzhydrazide with various aldehydes. N-acylhydrazones are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide delves into the underlying reaction mechanism, explores the critical parameters influencing the reaction outcome—such as catalysts, solvents, and temperature—and provides detailed, replicable protocols for researchers. By synthesizing technical data with practical, field-proven insights, this application note serves as an essential resource for scientists in organic synthesis and drug development.
Introduction: The Significance of the N-Acylhydrazone Scaffold
The N-acylhydrazone (NAH) moiety, characterized by its -C(O)NHN=CH- linkage, is a cornerstone in modern drug design. Its unique structural features, including the presence of hydrogen bond donors and acceptors and the ability to exist in multiple conformations, allow for potent interactions with various biological receptors.[1] These compounds are efficiently synthesized via a straightforward condensation reaction between an N-acylhydrazine and an aldehyde or ketone.[2]
This compound is a particularly useful building block, offering a stable and versatile starting point for creating extensive libraries of NAH derivatives. The resulting products have demonstrated a wide spectrum of pharmacological activities, including antiglycation, antitubercular, and anticancer properties.[3][4] This guide focuses on elucidating the optimal conditions for this critical synthetic transformation.
Reaction Mechanism and Controlling Factors
The formation of an N-acylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[5][6] The process involves two primary stages:
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
-
Elimination (Dehydration): The intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (imine), yielding the final N-acylhydrazone product.[6]
The reaction is typically characterized by the formation of the thermodynamically stable E-isomer across the C=N bond.[3][4]
Caption: Mechanism of N-Acylhydrazone Formation.
Key Experimental Parameters
-
Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid (e.g., glacial acetic acid, hydrochloric acid) is common.[7] The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[8] For less reactive aldehydes or ketones, acid catalysis can be essential for achieving reasonable reaction times and yields.[9]
-
Solvent Choice: The choice of solvent is critical.
-
Alcohols (Methanol, Ethanol): These are the most common solvents.[3][4] They effectively dissolve the hydrazide and many aldehydes, and their protic nature can facilitate proton transfer steps in the mechanism. Products often have lower solubility in cold alcohol, simplifying isolation via precipitation and filtration.
-
Aprotic Polar Solvents (DMSO): Dimethyl sulfoxide is an excellent solvent for a wide range of substrates and can be used for reactions conducted at room temperature, often in the presence of an acid catalyst.[10]
-
Solvent Polarity: Studies have shown that solvent polarity can influence reaction kinetics and yields, particularly for less reactive carbonyl compounds. Polar solvents often lead to higher yields.[9][11]
-
-
Temperature: Reaction temperatures range from room temperature to reflux. Refluxing in methanol (approx. 65°C) or ethanol (approx. 78°C) for 2-5 hours is a robust and widely cited method that typically drives the reaction to completion.[3][4][7] Room temperature reactions may require longer times or the use of a catalyst.[10]
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of N-acylhydrazones derived from this compound.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Standard Thermal Condensation in Methanol
This is the most frequently used method, valued for its simplicity and high yields with a variety of aldehydes.[3][4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add methanol (approx. 10-15 mL per gram of hydrazide) and stir until the solid is fully dissolved.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can often be monitored by the formation of a precipitate.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification: The crude product is typically of high purity. For analytical purposes, recrystallize the solid from hot methanol or ethanol to obtain crystalline material.[3][4]
-
Drying & Analysis: Dry the purified product under vacuum. Characterize the final compound by NMR, IR, Mass Spectrometry, and melting point determination.
Protocol 2: Acid-Catalyzed Condensation at Room Temperature
This method is suitable for substrates that may be sensitive to high temperatures or when using solvents like DMSO.[7][10]
-
Reactant Preparation: In a flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or DMSO).
-
Catalyst Addition: Add 2-3 drops of a catalyst, such as glacial acetic acid or concentrated HCl.
-
Aldehyde Addition: Add the aldehyde (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: If a precipitate forms, it can be isolated directly by filtration as in Protocol 1. If no precipitate forms, the product can often be precipitated by adding the reaction mixture to a beaker of cold water with stirring.
-
Purification & Analysis: Collect, wash, dry, and characterize the product as described in Protocol 1.
Data Summary and Characterization
The condensation reaction is robust across a wide range of aromatic and heteroaromatic aldehydes, consistently producing high yields.
Table 1: Representative Reaction Conditions and Yields
| Aldehyde Substrate | Solvent | Catalyst | Temp. | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Methanol | None | Reflux | 3-4 | 87 | [3] |
| 2-Hydroxybenzaldehyde | Methanol | None | Reflux | 3-4 | 92 | [3] |
| 4-Fluorobenzaldehyde | Methanol | None | Reflux | 3-4 | 90 | [3] |
| Pyridine-4-carboxaldehyde | Methanol | None | Reflux | 3-4 | 87 | [3] |
| 2-Naphthaldehyde | Methanol | None | Reflux | 3-4 | 82 | [3] |
| 2,4-Dihydroxybenzaldehyde | Methanol | None | Reflux | 3-4 | 80 | [3] |
Expected Characterization Data
For a representative product, N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide :[3]
-
Appearance: Solid.
-
¹H-NMR (DMSO-d₆):
-
δ ~11.54 ppm (s, 1H): Amide N-H proton.
-
δ ~9.93 ppm (s, 1H): Phenolic O-H proton.
-
δ ~8.32 ppm (s, 1H): Imine N=CH proton.
-
δ ~7.90 & 7.06 ppm (d, 2H each): Protons of the 4-methoxybenzoyl ring.
-
δ ~7.57 & 6.84 ppm (d, 2H each): Protons of the 4-hydroxybenzylidene ring.
-
δ ~3.83 ppm (s, 3H): Methoxy OCH₃ protons.
-
-
Mass Spec (EI-MS): m/z 270 (M⁺), with a characteristic base peak at m/z 135 corresponding to the [CH₃O-C₆H₄-CO]⁺ fragment.
Expert Insight: In DMSO-d₆, it is common to observe peak duplication for the NH, N=CH, and adjacent protons in the ¹H-NMR spectra of N-acylhydrazones. This phenomenon arises from the presence of two stable conformers (rotamers) due to restricted rotation around the N-N single bond, which exist in equilibrium at room temperature.[1] This is not an indication of impurity but rather an inherent stereochemical feature of the molecule.
Conclusion
The condensation of this compound with aldehydes is an efficient, high-yielding, and versatile reaction for the synthesis of N-acylhydrazones. The reaction conditions can be easily adapted, from simple thermal reflux in methanol to catalyzed reactions at room temperature, to accommodate a wide variety of aldehyde substrates. The straightforward protocols and ease of purification make this transformation a fundamental tool for generating compound libraries for drug discovery and development. This guide provides the necessary protocols and mechanistic understanding to empower researchers to successfully apply this chemistry in their work.
References
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- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate.
- Rozada, T. C., et al. (2020). Synthesis of 4-methoxynaphthalene-N-acylhydrazones 4a-q. ResearchGate.
- Guerra, J. F. C., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar.
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- da Silva, W. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ResearchGate.
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Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Methoxybenzhydrazide Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. 4-Methoxybenzhydrazide and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiglycation, antibacterial, and antioxidant properties.[1][2] The conventional methods for synthesizing these compounds, however, often involve lengthy reaction times and significant energy consumption.[1] This guide details the application of microwave-assisted organic synthesis (MAOS) as a robust, efficient, and green chemistry approach to rapidly produce this compound and its derivatives, thereby accelerating the pace of research and development in medicinal chemistry.[3]
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering several advantages over traditional heating methods.[4] These benefits include dramatically reduced reaction times, often from hours to mere minutes, improved product yields, and enhanced purity.[3][5] Such advancements are pivotal in steering the chemical industry towards more sustainable practices.[4] This is achieved through the unique heating mechanism of microwave energy, which directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively implement microwave-assisted synthesis for this compound derivatives in their laboratories.
Core Principles of Microwave-Assisted Synthesis
The efficacy of microwave-assisted synthesis stems from its distinct mechanism of energy transfer compared to conventional heating. In traditional methods, heat is transferred to the reaction vessel from an external source via conduction, leading to a temperature gradient within the reaction mixture. Conversely, microwave energy couples directly with polar molecules and ionic species within the reaction mixture through dipolar polarization and ionic conduction. This interaction causes rapid molecular rotation and friction, generating heat volumetrically and homogeneously throughout the sample. This efficient and targeted heating mechanism is responsible for the dramatic acceleration of reaction rates observed in MAOS. Chemical transformations that proceed through a polar transition state are particularly favored by microwave irradiation.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of this compound
This protocol outlines the synthesis of this compound from methyl 4-methoxybenzoate using microwave irradiation. This method offers a significant reduction in reaction time compared to conventional refluxing.
Materials:
-
Methyl 4-methoxybenzoate
-
Hydrazine hydrate (99-100%)
-
Ethanol (optional, for recrystallization)
-
Microwave synthesis reactor (A domestic microwave oven can be adapted, but a dedicated laboratory reactor is recommended for safety and reproducibility)
-
Reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine methyl 4-methoxybenzoate (0.1 mol) and hydrazine hydrate (0.1 mol). For a solvent-free approach, no additional solvent is required.[6]
-
Securely cap the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 140-700 W for a total of 3-10 minutes.[7] It is advisable to perform the irradiation in short intervals (e.g., 30-60 seconds) with intermittent cooling and swirling to ensure even heating and prevent pressure buildup, especially when using a domestic microwave oven.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often crystallize upon cooling. If not, the addition of cold water can induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.
-
The crude product can be further purified by recrystallization from methanol or ethanol to yield pure this compound.[1]
Characterization of this compound:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Literature values can be used for comparison.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-O-C stretching of the methoxy group.
-
¹H NMR (DMSO-d₆, δ, ppm): Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), aromatic protons (two doublets, in the range of 6.9-8.0 ppm), and the NH and NH₂ protons (broad singlets).[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (166.18 g/mol ).[9]
Part 2: Microwave-Assisted Synthesis of a this compound Derivative: N'-(4-hydroxybenzylidene)-4-methoxybenzohydrazide
This protocol describes the synthesis of a representative hydrazone derivative from this compound and 4-hydroxybenzaldehyde.
Materials:
-
This compound (synthesized in Part 1)
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave synthesis reactor
-
Reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in a minimal amount of ethanol.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.
-
Securely cap the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 160-320 W for 2-8 minutes.[10] Monitor the reaction by TLC.
-
After completion, allow the reaction to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N'-(4-hydroxybenzylidene)-4-methoxybenzohydrazide.
Characterization of N'-(4-hydroxybenzylidene)-4-methoxybenzohydrazide:
-
Appearance: Solid crystalline product.
-
FT-IR (KBr, cm⁻¹): Presence of O-H stretching (broad, around 3300 cm⁻¹), N-H stretching, C=O stretching, and C=N stretching (around 1600-1620 cm⁻¹).[11]
-
¹H NMR (DMSO-d₆, δ, ppm): Characteristic signals for the methoxy group, aromatic protons from both rings, the azomethine proton (-N=CH-), and the NH and OH protons.[8]
-
Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.
Data Presentation and Comparison
The advantages of the microwave-assisted approach are clearly demonstrated when comparing reaction parameters and outcomes with conventional methods.
| Parameter | Conventional Synthesis of this compound | Microwave-Assisted Synthesis of this compound | Conventional Synthesis of Hydrazone Derivative | Microwave-Assisted Synthesis of Hydrazone Derivative |
| Reaction Time | 2-6 hours[1] | 3-10 minutes[7] | 2-4 hours[4] | 2-8 minutes[10] |
| Solvent | Typically requires a solvent like methanol or ethanol[1] | Can be performed solvent-free[6] | Ethanol[4] | Ethanol |
| Energy Input | Prolonged heating with a heating mantle or oil bath | Short bursts of microwave irradiation | Prolonged reflux | Short bursts of microwave irradiation |
| Typical Yield | Good to excellent | Often higher than conventional methods | Good to excellent | Often higher yields[5] |
Visualizing the Workflow and Mechanism
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the chemical transformations involved.
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: General reaction scheme for the two-step synthesis.
Conclusion and Future Perspectives
The adoption of microwave-assisted synthesis for this compound and its derivatives offers a significant leap forward in terms of efficiency, sustainability, and speed. The protocols detailed in this guide provide a solid foundation for researchers to harness the power of this technology. The dramatic reduction in reaction times not only accelerates the synthesis of known compounds but also opens up avenues for high-throughput screening and the rapid exploration of new chemical space in the quest for novel therapeutics. As the field of drug discovery continues to evolve, the integration of such green and efficient synthetic methodologies will be crucial in meeting the demands for faster and more economical development of new medicines.
References
- Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry.
- Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. (2016). Hilaris Publisher.
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.
- Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2017). Research Journal of Pharmacy and Biological and Chemical Sciences.
- Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (2009). ResearchGate.
- Microwave-assisted synthesis and antioxidant activity of a hydrazone, (E)-1-(4-methoxybenzylidene)-2- phenylhydrazine. (2021). ResearchGate.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). ResearchGate.
- Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ORGANIC AND BIOCHEMISTRY.
- Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides. (2017). ScienceDirect.
- Suzana, S., et al. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2016). PMC - PubMed Central.
- microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Neliti.
- 4-Methoxybenzohydrazide. (n.d.). PubChem.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2018). The Royal Society of Chemistry.
- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). ResearchGate.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database.
- microwave assisted organic synthesis (MAOS). (2013). International Journal of Chemical Science.
- Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Letters in Drug Design & Discovery.
- microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Journal of Applied Pharmaceutical Research.
- Microwave Assisted Organic Synthesis Where do we go from here?. (n.d.). Biotage.
- Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021). Bentham Science.
- Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. (2012). ARKAT USA, Inc..
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- 4. hilarispublisher.com [hilarispublisher.com]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Methoxybenzhydrazide is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its production on a large scale necessitates a thorough understanding of the reaction kinetics, thermodynamics, and potential process safety hazards. This application note provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on practical, safe, and efficient protocols. We will delve into the prevalent synthetic route, elucidate the critical parameters for successful scale-up, and offer detailed procedures for reaction execution, product isolation, and purification. Safety considerations, particularly concerning the handling of hydrazine hydrate, are emphasized throughout.
Introduction: The Significance of this compound
This compound, also known as p-anisic hydrazide, is a versatile building block in organic and medicinal chemistry. Its chemical structure, featuring a hydrazide moiety attached to a methoxy-substituted benzene ring, allows for the facile construction of various heterocyclic systems and hydrazone derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Given its importance, robust and scalable synthetic methods are crucial for ensuring a reliable supply for research and commercial drug development.
Synthetic Strategy: Hydrazinolysis of 4-Methoxybenzoate Esters
The most common and industrially viable method for the synthesis of this compound is the hydrazinolysis of a corresponding 4-methoxybenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate.[2] This reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the desired hydrazide.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of an alkoxide group, which is subsequently protonated by the excess hydrazine or during workup to form the corresponding alcohol.
Key Considerations for Large-Scale Synthesis
Transitioning from a laboratory-scale procedure to large-scale production introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Exothermicity and Heat Management: The reaction between esters and hydrazine hydrate is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature if not properly controlled. A runaway reaction can cause a dangerous increase in pressure and potentially lead to the decomposition of hydrazine. Therefore, efficient heat removal is paramount. This is typically achieved through the use of jacketed reactors with a circulating heat-transfer fluid and, in some cases, internal cooling coils. Reaction calorimetry studies are highly recommended before scaling up to quantify the heat of reaction and determine the required cooling capacity.
-
Reagent Addition Strategy: To manage the exotherm, a semi-batch process is often employed, where the hydrazine hydrate is added portion-wise or via a controlled feed to the ester solution.[3] This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the reactor's cooling capacity.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and to prevent localized "hot spots" where the reaction rate could accelerate uncontrollably. In large reactors, the choice of impeller design and agitation speed is critical to achieve good heat and mass transfer.
-
Solvent Selection: While the reaction can be run neat, the use of a solvent, typically an alcohol like methanol or ethanol, helps to moderate the reaction rate and improve heat transfer. The choice of solvent also influences the solubility of the starting materials and the final product, which is a key consideration for crystallization and isolation.
-
Hydrazine Hydrate Handling and Safety: Hydrazine hydrate is a toxic and corrosive substance that can be absorbed through the skin and is a suspected carcinogen. It is also a powerful reducing agent and can react violently with oxidizing agents. When handling large quantities, stringent safety protocols must be followed. This includes the use of appropriate personal protective equipment (PPE) such as butyl rubber gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained environment. An inert atmosphere (e.g., nitrogen) should be maintained in the reactor to prevent the formation of flammable mixtures of hydrazine vapor and air.[3]
-
Work-up and Product Isolation: On a large scale, the isolation of the product via crystallization requires careful control of cooling rates and agitation to achieve the desired particle size distribution, which is important for filtration and drying efficiency. The choice of crystallization solvent (or anti-solvent) is critical for obtaining high purity and yield.
Detailed Large-Scale Synthesis Protocol
This protocol describes the synthesis of this compound on a multi-kilogram scale from methyl 4-methoxybenzoate. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Methyl 4-methoxybenzoate | ≥99% | Commercial Supplier | |
| Hydrazine Hydrate (64-80% solution in water) | Reagent Grade | Commercial Supplier | Handle with extreme caution |
| Methanol | Anhydrous | Commercial Supplier | |
| Glass-Lined or Stainless Steel Reactor | Appropriate Volume | Equipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet. | |
| Heating/Cooling System | Capable of precise temperature control. | ||
| Filtration Equipment | Nutsche Filter or Centrifuge | ||
| Vacuum Drying Oven |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.
-
Charging the Reactor: Charge the reactor with methyl 4-methoxybenzoate (1.0 equivalent) and methanol (2-3 volumes relative to the ester). Begin agitation to ensure a homogeneous mixture.
-
Controlled Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.5-2.0 equivalents) to the stirred solution in the reactor. The addition rate should be carefully controlled to maintain the internal temperature below a predetermined setpoint (e.g., 50-60 °C). The use of a dosing pump is recommended for precise control.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain for 4-8 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC) until the starting ester is consumed.
-
Solvent Removal and Crystallization: Once the reaction is complete, cool the mixture to 40-50 °C. Begin to distill off the methanol under reduced pressure. As the solvent is removed, the product will begin to crystallize.
-
Cooling and Product Isolation: After a significant portion of the methanol has been removed, cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours to ensure complete crystallization. Isolate the solid product by filtration using a Nutsche filter or by centrifugation.
-
Washing: Wash the filter cake with cold methanol (1-2 volumes) to remove any residual impurities and unreacted hydrazine hydrate.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualization of the Process
Chemical Reaction Scheme
Caption: Synthesis of this compound from Methyl 4-methoxybenzoate.
Large-Scale Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature (with caution).- Ensure an adequate excess of hydrazine hydrate is used (1.5-2.0 equivalents). |
| Product loss during work-up. | - Optimize crystallization conditions (cooling rate, final temperature).- Minimize the volume of wash solvent. | |
| Product Impurity | Presence of unreacted starting material. | - Ensure reaction goes to completion by monitoring.- Optimize purification (recrystallization from a suitable solvent like ethanol or methanol). |
| Formation of diacylhydrazide byproduct. | - Use a sufficient excess of hydrazine hydrate.- Avoid excessive heating or prolonged reaction times after the starting material is consumed. | |
| Poor Filterability | Fine particle size. | - Control the cooling rate during crystallization to promote larger crystal growth.- Consider seeding the crystallization. |
Safety Data Summary
| Chemical | CAS Number | Key Hazards | Handling Precautions |
| This compound | 3290-99-1 | Skin, eye, and respiratory irritant. | Wear standard PPE. Avoid inhalation of dust. |
| Methyl 4-methoxybenzoate | 121-98-2 | May cause mild skin and eye irritation. | Wear standard PPE. |
| Hydrazine Hydrate | 7803-57-8 | Toxic, corrosive, suspected carcinogen, flammable vapors. | Use in a well-ventilated area (fume hood). Wear specialized PPE (butyl rubber gloves, face shield). Keep away from oxidizing agents and sources of ignition.[3] |
| Methanol | 67-56-1 | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area. Keep away from heat and open flames. Wear appropriate PPE. |
Conclusion
The large-scale synthesis of this compound via the hydrazinolysis of methyl 4-methoxybenzoate is a well-established and efficient process. However, careful consideration of process safety, particularly in relation to the exothermic nature of the reaction and the handling of hydrazine hydrate, is essential. By implementing the robust engineering controls, stringent safety protocols, and optimized process parameters outlined in this application note, researchers and drug development professionals can safely and efficiently produce high-quality this compound on a large scale.
References
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. 2021. [Link]
- CN103408454A - Preparation method of hydrazide compound.
- Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- 4-Methoxybenzohydrazide. PubChem. [Link]
- CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. 2013. [Link]
- Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Bioorganic & Medicinal Chemistry. 2009. [Link]
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. 2022. [Link]
- Methyl 3-hydroxy-4-methoxybenzo
- RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. 2023. [Link]
- WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids.
- Thermal hazard analysis of hydrazine and nitric acid mixtures.
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
Sources
Application Notes and Protocols for 4-Methoxybenzhydrazide in Coordination Chemistry
Foreword: The Versatility of a Benzhydrazide Scaffold
In the dynamic field of coordination chemistry, the design and synthesis of effective ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic scaffolds, benzhydrazides, and specifically 4-Methoxybenzhydrazide, have emerged as exceptionally versatile building blocks. The strategic placement of the methoxy group and the reactive hydrazide moiety imparts a unique combination of electronic and steric properties, making it a privileged ligand for a wide array of metal ions. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the applications of this compound in coordination chemistry, complete with detailed protocols and mechanistic insights. Our focus is to bridge theoretical concepts with practical, field-proven methodologies, ensuring that the information presented is not only scientifically sound but also readily applicable in a laboratory setting.
Synthesis and Characterization of this compound
A reliable and efficient synthesis of the ligand is the foundational step for any subsequent coordination chemistry studies. The most common and high-yielding method for synthesizing this compound is through the hydrazinolysis of an ester of 4-methoxybenzoic acid.
Protocol 1: Synthesis of this compound
Objective: To synthesize high-purity this compound from ethyl-4-methoxybenzoate.
Materials:
-
Ethyl-4-methoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl-4-methoxybenzoate (e.g., 0.02 mol, 3.6 g) in 75 mL of absolute ethanol.[1]
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 0.1 mol, 5.0 mL).[1] The large excess of hydrazine hydrate drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, remove the solvent using a rotary evaporator. A solid precipitate of this compound will form.[1]
-
Purification: Wash the resulting solid with hexane to remove any unreacted starting material and other non-polar impurities.[1]
-
Drying: Collect the purified white crystalline product by vacuum filtration and dry it in a desiccator over anhydrous calcium chloride.
-
Characterization: The final product should be characterized by determining its melting point (typically 136-140 °C) and by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[3]
Expected Spectroscopic Data for this compound:
| Technique | Key Peaks/Shifts and Their Assignments |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, amide I), ~1550 (N-H bending, amide II), ~1250 (C-O stretching of methoxy group). The position of these bands can shift upon coordination to a metal ion. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H, aromatic protons ortho to -OCH₃), ~7.8 (d, 2H, aromatic protons meta to -OCH₃), ~4.5 (s, 2H, -NH₂), ~9.5 (s, 1H, -CONH-). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~55 (-OCH₃), ~113 (aromatic C ortho to -OCH₃), ~128 (aromatic C meta to -OCH₃), ~125 (quaternary aromatic C), ~161 (quaternary aromatic C attached to -OCH₃), ~165 (C=O). |
This compound in the Synthesis of Metal Complexes
This compound is a versatile ligand that can coordinate to metal ions in several ways, most commonly as a bidentate ligand. Coordination typically occurs through the carbonyl oxygen and the nitrogen atom of the terminal amino group of the hydrazide moiety.[2] This chelation forms a stable five-membered ring with the metal center.
Protocol 2: Synthesis of a [Cu(II)-(this compound)₂] Complex
Objective: To synthesize a representative copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 2 mmol) in warm absolute ethanol (e.g., 20 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (e.g., 1 mmol) in absolute ethanol (e.g., 10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and the formation of a precipitate should be observed. The ligand to metal molar ratio is maintained at 2:1 to favor the formation of an ML₂ complex.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours.[2][4]
-
Isolation: After reflux, allow the mixture to cool to room temperature. The colored precipitate of the complex is then collected by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold ethanol to remove any unreacted starting materials and then dry it in a vacuum desiccator.
-
Characterization: The resulting complex should be characterized by FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm its structure and geometry.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex with this compound.
Applications in Biological and Medicinal Chemistry
A significant body of research has demonstrated that the coordination of this compound to metal ions can lead to a substantial enhancement of its biological activity.[2][5] This is often attributed to the principles of chelation therapy, where the complex can more readily penetrate cell membranes and interact with biological targets.
Application Note 1: Enhanced Antimicrobial and Antifungal Activity
Metal complexes of this compound have shown promising activity against a range of bacteria and fungi.[2][6] In many cases, the complexes, particularly those of Cu(II) and Pd(II), exhibit significantly greater antimicrobial and antifungal properties than the free ligand.[2]
General Protocol for Antimicrobial Screening (Agar Disc Diffusion Method):
-
Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar plate.
-
Disc Application: Sterilized filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (ligand and metal complexes dissolved in a suitable solvent like DMSO).
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Comparative Antimicrobial Activity Data
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| This compound (Ligand) | Moderate | Moderate | Low to Moderate |
| [Cu(II)-(Ligand)₂] Complex | High | High | High |
| [Pd(II)-(Ligand)₂] Complex | High | High | High |
| [Ni(II)-(Ligand)₂] Complex | Moderate to High | Moderate to High | Moderate to High |
| [Co(II)-(Ligand)₂] Complex | Moderate to High | Moderate to High | Moderate to High |
| (Data is a generalized representation based on published literature; specific values may vary.)[2] |
Application Note 2: Anticancer and Cytotoxic Potential
Derivatives and metal complexes of this compound have been investigated for their potential as anticancer agents. For instance, Ruthenium(II) complexes containing 4-methoxybenzhydrazone ligands have demonstrated significant DNA binding and cleavage capabilities, which are crucial for their cytotoxic activity against cancer cells.[3] Similarly, Mn(II) and Fe(III) complexes of a related ligand showed inhibition of proliferation of HT29 cancer cells.[7]
Application Note 3: Antiglycation and Antioxidant Properties
Hydrazone derivatives of this compound have been synthesized and evaluated for their antiglycation activity, which is relevant to the management of diabetic complications.[8] Some of these compounds have shown more potent activity than the standard drug, rutin.[8] Additionally, some hydrazone derivatives possess antioxidant properties by acting as radical scavengers, which is crucial for mitigating oxidative stress.[3]
Coordination and Structural Analysis
The coordination mode of this compound and the geometry of its metal complexes are typically elucidated using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Key Spectroscopic Changes Upon Complexation:
-
FT-IR: A significant shift to a lower frequency of the C=O (amide I) band and a shift in the N-H bands are indicative of coordination through the carbonyl oxygen and the amino nitrogen.
-
UV-Vis: The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, provides information about the geometry of the complex (e.g., octahedral, square planar).
-
NMR: While ¹H NMR can be used for diamagnetic complexes (e.g., Zn(II), Pd(II)), the signals for protons near the metal center will be shifted upon coordination. For paramagnetic complexes (e.g., Cu(II), Co(II)), the NMR spectra will be broadened.
Visualization of Bidentate Coordination
Sources
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- 2. ijset.in [ijset.in]
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- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing 4-Methoxybenzhydrazide in the Development of Antitubercular Agents
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents.[1][2] The hydrazide-hydrazone scaffold is a validated pharmacophore in antitubercular drug discovery, with isoniazid being a cornerstone of first-line TB therapy.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Methoxybenzhydrazide as a versatile starting material for the synthesis and evaluation of new hydrazone derivatives as potential antitubercular drug candidates. We present detailed protocols for synthesis, in vitro antimycobacterial screening, cytotoxicity assessment, and guidance on interpreting structure-activity relationships (SAR) to accelerate the discovery of potent and selective next-generation antitubercular agents.
Introduction: The Rationale for Hydrazone-Based Drug Discovery
Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide.[5][6] The standard treatment regimen is lengthy and complex, contributing to patient non-adherence and the development of resistance.[7] Hydrazide-hydrazone derivatives have a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities.[4][5] Their prominence in TB research is anchored by isoniazid (INH), a pro-drug that, once activated, targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the Mtb cell wall.[1][3][8]
The hydrazone linker (-CO-NH-N=CH-) offers significant synthetic tractability, allowing for the facile generation of large, diverse chemical libraries.[3] By condensing a central hydrazide core, such as this compound, with a variety of aldehydes or ketones, researchers can systematically modulate physicochemical properties like lipophilicity, electronic distribution, and steric profile to optimize biological activity and drug-like characteristics.[9] This guide focuses on this compound as a readily available and synthetically versatile scaffold for this purpose.
Synthesis of 4-Methoxybenzoylhydrazone Derivatives
The foundational step in this discovery workflow is the synthesis of a library of candidate molecules. The reaction involves a condensation between this compound and various substituted aromatic or heteroaromatic aldehydes. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.[10][11]
General Synthetic Scheme
The synthesis proceeds via a nucleophilic addition-elimination reaction, where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable hydrazone C=N bond.
Sources
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Application Notes & Protocols: Molecular Docking Studies with 4-Methoxybenzhydrazide Derivatives
Introduction: Bridging Computational Chemistry and Drug Discovery
Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein. This in silico technique is instrumental in screening vast virtual libraries of compounds, prioritizing candidates for synthesis, and elucidating potential mechanisms of action, thereby dramatically accelerating the drug discovery pipeline.[1][2] The core principle involves predicting the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimating the strength of their interaction, usually as a scoring function or binding energy.[3][4]
This guide focuses on a specific, promising class of compounds: 4-Methoxybenzhydrazide derivatives . Hydrazide and hydrazone moieties are recognized "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] The 4-methoxybenzoyl group, in particular, has been a key feature in molecules targeting enzymes like microtubule affinity regulating kinase 4 (MARK4) and others involved in neurodegenerative diseases.[5][7][9] By applying rigorous molecular docking protocols to these derivatives, researchers can rationally design novel therapeutic agents with enhanced potency and specificity.
This document serves as both a strategic guide and a practical handbook. It moves beyond a simple list of commands to explain the scientific rationale behind each step, ensuring that the resulting computational model is not only predictive but also mechanistically sound and experimentally validatable.
Chapter 1: The Docking Workflow - A Conceptual Overview
Before delving into specific protocols, it is essential to understand the entire workflow. A successful molecular docking study is a multi-stage process where the quality of the output is directly dependent on the rigor of the input and the validation of the results.
Caption: High-level workflow for a molecular docking study.
Chapter 2: Pre-Docking Preparation: The Foundation of Reliable Results
The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of your docking simulation is critically dependent on the careful preparation of both the protein receptor and the small molecule ligands.
Protocol 1: Target Protein Acquisition and Preparation
The goal of this protocol is to clean a raw protein structure file (e.g., from the Protein Data Bank) and prepare it for docking by adding charges and hydrogen atoms, which are essential for calculating interactions.
Causality: Raw PDB files often lack hydrogen atoms to save space and may contain experimental artifacts like water molecules, co-solvents, or multiple conformations that can interfere with the docking algorithm. Removing non-essential molecules and adding a proper hydrogen bonding network is crucial for an accurate representation of the protein's electrostatic environment.[1]
Methodology (Using AutoDock Tools):
-
Acquire Protein Structure: Download the PDB file for your target protein (e.g., MARK4, PDB ID: 5ES1) from the RCSB Protein Data Bank.
-
Load into AutoDock Tools (ADT): Open ADT and load the downloaded PDB file.
-
Clean the Protein:
-
Delete all water molecules (Edit -> Delete Water).
-
Remove any co-crystallized ligands or other heteroatoms that are not part of the protein or a necessary cofactor. This is vital to ensure you are docking into an empty pocket.
-
-
Add Hydrogens:
-
Navigate to Edit -> Hydrogens -> Add.
-
Select "Polar only" as only these are typically involved in the key hydrogen bonding interactions relevant to docking.
-
-
Compute Charges:
-
Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom, which is fundamental for the scoring function.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the prepared protein.
-
Save the output file. ADT will automatically save it in the PDBQT format, which contains the atomic coordinates, partial charges (Q), and atom types (T).
-
Protocol 2: Ligand (this compound Derivatives) Preparation
This protocol converts the 2D or 3D structure of your ligands into the required PDBQT format with an optimized 3D conformation.
Causality: Ligands must be converted into a three-dimensional structure. Energy minimization is a critical step that adjusts the bond lengths and angles to find a low-energy, and thus more realistic, conformation of the molecule before it is docked.[10] Torsion angles are then defined to allow the ligand to be flexible during the docking simulation.
Methodology (Using Open Babel and AutoDock Tools):
-
Obtain Ligand Structures: Draw your this compound derivatives in a chemical drawing software (e.g., ChemDraw) and save them in a common format like SDF or MOL2. For the parent molecule, you can obtain it from PubChem (CID 76792).[11]
-
Energy Minimization (Command Line - Open Babel): It's good practice to perform an initial energy minimization.[10] obabel input.sdf -O output.sdf --gen3d -p 7.4 --ff MMFF94
-
--gen3d: Generates a 3D structure.
-
-p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.
-
--ff MMFF94: Performs energy minimization using the MMFF94 force field.
-
-
Load into AutoDock Tools: Open the energy-minimized ligand file in ADT.
-
Detect Torsional Root and Define Rotatable Bonds:
-
Navigate to Ligand -> Torsion Tree -> Detect Root.
-
Then go to Ligand -> Torsion Tree -> Choose Torsions. ADT will automatically detect rotatable bonds. You can manually adjust if needed. This step defines the ligand's flexibility.
-
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT.
Chapter 3: The Docking Simulation: Predicting the Binding Pose
With the receptor and ligands prepared, the next step is to define the search space on the protein and run the docking simulation. We will use AutoDock Vina, a widely used and validated docking program.[2][10]
Protocol 3: Defining the Binding Site (Grid Generation)
The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses.
Causality: Confining the search to the known or predicted binding site dramatically increases the efficiency and accuracy of the docking run. If a co-crystallized ligand is present in the original PDB structure, its location is the most reliable guide for centering the grid box.[1][12]
Methodology (Using AutoDock Tools):
-
Load Prepared Receptor: Open your prepared protein PDBQT file in ADT.
-
Center the Grid: If you know the binding site from a co-crystallized ligand, load the original PDB file (with the ligand) and use its center for the grid. Alternatively, identify key active site residues from literature.
-
Set Grid Box Parameters:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) to position the box over the binding site.
-
Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to encompass the entire binding pocket plus some surrounding space, allowing room for the ligand to move. A size of 20-25 Å in each dimension is often a good starting point.[2]
-
-
Save Configuration: Note down the center and size coordinates. These will be used in the Vina configuration file.
Protocol 4: Performing the Docking Simulation (AutoDock Vina)
This protocol executes the docking run using a configuration file that tells Vina where to find the input files and how to perform the search.
Methodology (Command Line):
-
Create a Configuration File: Create a text file named conf.txt and add the following information.[12]
-
Replace the file names and coordinates with your own.
-
exhaustiveness: Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 8 is a good default.
-
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[10] vina --config conf.txt --log ligand_log.txt
-
Output: Vina will generate two files:
-
ligand_out.pdbqt: Contains the coordinates of the predicted binding poses (usually up to 9), ranked by their binding affinity scores.
-
ligand_log.txt: A text file containing the binding affinity scores (in kcal/mol) for each pose.
-
Chapter 4: Post-Docking Analysis & Validation
Generating docking poses is only half the battle. The results must be analyzed, visualized, and validated to be scientifically meaningful.
Protocol 5: Visualization and Interaction Analysis
This protocol uses PyMOL, a powerful molecular visualization tool, to inspect the docked poses and identify key molecular interactions.[13][14]
Methodology (Using PyMOL):
-
Load Structures: Open PyMOL and load both the prepared receptor PDBQT file and the docking output file (ligand_out.pdbqt).[14]
-
Isolate Best Pose: The output file contains multiple poses. The first one is the top-ranked pose with the best score. You can toggle between poses using the arrow keys at the bottom right of the viewer.[14]
-
Prepare for Visualization:
-
Color the protein and ligand differently for clarity.
-
Display the ligand in a "stick" or "ball and stick" representation.
-
Display the protein as a "cartoon" or "surface".[15]
-
-
Identify Interactions:
-
Select the ligand and nearby protein residues.
-
Use the Wizard -> Measurement tool to measure distances for potential hydrogen bonds (typically < 3.5 Å).[14]
-
To find polar contacts automatically, use a command like: dist (receptor_name and resn PRO+ARG+...),(ligand_name), 3.5
-
-
Generate Publication-Quality Images: Use the ray or draw command to render a high-quality image of the protein-ligand complex, highlighting the key interacting residues.[13]
Data Presentation: Binding Affinity & Pose Analysis
The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding.[3] These results should be tabulated for clear comparison.
| Derivative ID | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| 4-MeOBH-01 | -8.5 | TYR134, LYS85, ILE62 | LYS85 (2.8 Å) |
| 4-MeOBH-02 | -9.1 | TYR134, LYS85, ASP196 | LYS85 (2.9 Å), ASP196 (3.1 Å) |
| 4-MeOBH-03 | -7.9 | TYR134, ILE62, ALA195 | TYR134 (3.0 Å) |
This is sample data for illustrative purposes.
Protocol 6: Docking Protocol Validation
Validation ensures that your chosen docking parameters can reliably reproduce known experimental results. The most common method is re-docking a co-crystallized ligand.[16][17]
Causality: If your docking protocol can accurately place the native ligand back into its crystallographic position, it builds confidence that the protocol is suitable for predicting the binding of novel, similar ligands. The Root Mean Square Deviation (RMSD) quantifies this accuracy.[16][17]
Methodology:
-
Extract Native Ligand: Take the PDB structure that contains a co-crystallized inhibitor. Save the protein and the ligand into separate files.
-
Prepare Ligand: Prepare the extracted native ligand using Protocol 2.
-
Dock the Ligand: Dock the prepared native ligand back into its own protein structure using Protocols 3 and 4.
-
Calculate RMSD:
-
In PyMOL, load the original PDB structure (with the native ligand) and the output file from your re-docking run (ligand_out.pdbqt).
-
Use the align command to superimpose the docked pose of the ligand onto the original crystallographic pose. For example: align ligand_out////1, native_ligand////1
-
PyMOL will report the RMSD value.
-
-
Analyze Result: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol is accurate.[16][17]
Caption: Decision workflow for validating a docking protocol.
Chapter 5: Beyond Docking - Predicting Pharmacokinetic Properties
A compound that binds tightly to its target is of little therapeutic use if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction is a crucial next step.[18][19][20]
Causality: Early prediction of ADMET properties helps to identify and filter out compounds that are likely to fail in later stages of drug development, saving significant time and resources.[19][21] This aligns with the "fail early, fail cheap" paradigm in drug discovery.[19]
Methodology:
-
Select Top Candidates: Choose the this compound derivatives with the best binding affinities and interaction profiles from your docking study.
-
Use ADMET Prediction Servers: Utilize free web-based tools like SwissADME or paid software suites. These tools take a 2D or 3D structure of your molecule as input.
-
Analyze Key Parameters: The server will output predictions for a range of properties. Pay close attention to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.
-
Gastrointestinal (GI) Absorption: Prediction of how well the drug is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity: Predictions for properties like hERG inhibition (cardiotoxicity) or mutagenicity.[22]
-
Sample ADMET Prediction Summary:
| Derivative ID | GI Absorption | BBB Permeant | Lipinski Violations | hERG Inhibitor |
| 4-MeOBH-01 | High | Yes | 0 | No |
| 4-MeOBH-02 | High | No | 0 | No |
| 4-MeOBH-03 | Low | Yes | 1 | Yes |
This is sample data for illustrative purposes.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and validated workflow for conducting molecular docking studies on this compound derivatives. By following these protocols, researchers can move from target identification to a prioritized list of candidate molecules with predicted binding modes and favorable pharmacokinetic profiles.
The results from molecular docking are powerful hypotheses. The crucial next steps involve further computational validation and, ultimately, experimental verification. Promising candidates should be subjected to more rigorous computational methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[16][23] Following that, in vitro enzyme inhibition assays and cell-based studies are required to confirm the in silico predictions and truly measure the biological activity of the newly designed compounds.
References
- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Yamashita, F., & Hashida, M. (2013). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
- YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
- ResearchGate. (2022). How to validate the molecular docking results? [Link]
- YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link]
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Link]
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- Sadiq, A., et al. (2010).
- CORE. (n.d.).
- Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. Books. [Link]
- YouTube. (2024). How To Generate Protein Ligand Images after docking? [Link]
- PubMed. (n.d.). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. [Link]
- YouTube. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. [Link]
- NIH. (n.d.). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. [Link]
- bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]
- YouTube. (2020). NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. [Link]
- NIH. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)
- Springer. (2025).
- YouTube. (2024). How to define a docking box using PyMOL. [Link]
- PubMed Central. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)
- PubMed Central. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. [Link]
- ResearchGate. (n.d.). 4-Methoxybenzohydrazide. [Link]
- PubChem. (n.d.). 4-Methoxybenzohydrazide. [Link]
- NIH. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. [Link]
- PubMed. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)
- ResearchGate. (2025). (PDF) Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). [Link]
- MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]
- Slideshare. (n.d.). Pharmacophore modeling | PDF. [Link]
- MDPI. (n.d.). 3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxybenzhydrazide
Welcome to the technical support center for the synthesis of 4-Methoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and obtain a high-purity product.
I. Understanding the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2] The two most common and reliable methods for its preparation start from either 4-methoxybenzoic acid or its corresponding ester, typically ethyl or methyl 4-methoxybenzoate.[3] Understanding the nuances of each route is crucial for troubleshooting and optimization.
Method A: Two-Step Synthesis from 4-Methoxybenzoic Acid
This method involves an initial esterification of 4-methoxybenzoic acid, followed by hydrazinolysis of the resulting ester.
-
Esterification: 4-Methoxybenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester.[3]
-
Hydrazinolysis: The isolated ester is then refluxed with hydrazine hydrate to yield this compound.[3]
Method B: One-Step Synthesis from Methyl/Ethyl 4-Methoxybenzoate
A more direct approach is the hydrazinolysis of commercially available methyl or ethyl 4-methoxybenzoate.[3] This is often the preferred method due to its simplicity and typically high yields.[3] In this procedure, the ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol or methanol.[3][4]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield in the Two-Step Synthesis (from 4-Methoxybenzoic Acid)
Question: I'm attempting the two-step synthesis of this compound starting from 4-methoxybenzoic acid, but my overall yield is significantly lower than expected. What could be the issue?
Answer: Low yields in this two-step process can often be traced back to an incomplete initial esterification reaction. The conversion of a carboxylic acid to an ester is a reversible equilibrium reaction, known as the Fischer esterification.[5] To drive the reaction towards the product (the ester), several factors are critical.
Causality and Solution:
-
Insufficient Catalyst: The acid catalyst (commonly concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6] Ensure you are using a catalytic amount of a strong acid. For a typical lab-scale reaction, a few drops to a small percentage of the reaction volume is sufficient.[7][8]
-
Presence of Water: Water is a byproduct of the esterification reaction.[5] Its presence will shift the equilibrium back towards the starting materials, reducing your ester yield. Ensure your glassware is dry and use anhydrous alcohol as your reactant and solvent.
-
Reaction Time and Temperature: The reaction is typically heated to reflux to increase the reaction rate.[7][8] A common reflux time is between 1 to 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting carboxylic acid has been consumed.
-
Inefficient Water Removal: For larger scale reactions or to maximize yield, removing the water as it forms can be beneficial. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[8]
Workflow for Optimizing Esterification:
Caption: Decision workflow for troubleshooting low ester yield.
Issue 2: Incomplete Hydrazinolysis Reaction
Question: I'm performing the hydrazinolysis of methyl 4-methoxybenzoate, but even after several hours of reflux, I still see a significant amount of starting material on my TLC plate. How can I drive this reaction to completion?
Answer: Hydrazinolysis is generally an efficient reaction, but several factors can lead to incomplete conversion.
Causality and Solution:
-
Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate is the nucleophile that attacks the ester's carbonyl carbon. An excess of hydrazine hydrate is typically used to ensure the reaction goes to completion. A common molar ratio is 1:5 of the ester to hydrazine hydrate.[1]
-
Reaction Time: While some protocols suggest reflux times of 2-3 hours, others extend this to 6 hours or more.[1][4] The optimal time can depend on the scale of your reaction and the efficiency of your reflux setup. If the reaction is sluggish, extending the reflux time is a reasonable first step.
-
Solvent Choice: Methanol and ethanol are the most common solvents for this reaction.[3][4] They are effective at dissolving both the ester and hydrazine hydrate. Ensure you are using a sufficient volume of solvent to maintain a homogenous solution at reflux temperature.
| Parameter | Recommended Range | Source |
| Ester to Hydrazine Hydrate Molar Ratio | 1:3 to 1:5 | [1] |
| Reflux Time | 2 - 6 hours | [1][4] |
| Solvent | Methanol or Ethanol | [3][4] |
| Table 1: Recommended Reaction Conditions for Hydrazinolysis. |
Issue 3: Difficulty in Product Purification and Isolation
Question: After my reaction, I'm struggling to get a pure, crystalline product. The crude product is oily, or the recrystallization is not effective. What are the best practices for purification?
Answer: this compound is a solid at room temperature with a melting point in the range of 136-140°C.[3] Obtaining a pure, crystalline solid is crucial.
Causality and Solution:
-
Initial Product Precipitation: Upon cooling the reaction mixture after hydrazinolysis, the product should precipitate out of the solution.[3] If it doesn't, it could be due to an insufficient concentration or the presence of impurities. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Placing the flask in an ice bath can also promote precipitation.
-
Recrystallization Solvent: The most commonly reported and effective solvent for recrystallization is methanol or ethanol.[3][4] The key is to dissolve the crude product in a minimal amount of the hot solvent and then allow it to cool slowly. Rapid cooling can trap impurities.
-
Washing the Crude Product: Before recrystallization, washing the filtered crude solid with a non-polar solvent like hexane can help remove non-polar impurities.[1][2]
Step-by-Step Recrystallization Protocol:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a small amount of methanol or ethanol and heat the mixture to a gentle boil while stirring.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot synthesis from 4-methoxybenzoic acid without isolating the intermediate ester?
A1: Yes, one-pot procedures have been developed.[3] In a typical one-pot method, 4-methoxybenzoic acid is first refluxed with an alcohol and an acid catalyst. After the esterification is complete, the reaction mixture is neutralized, and then hydrazine hydrate is added directly to the same flask to proceed with the hydrazinolysis.[3] This can save time and reduce material loss from isolating the intermediate.
Q2: What are the main side products to be aware of in this synthesis?
A2: In the hydrazinolysis step, if the reaction conditions are not well-controlled (e.g., excessively high temperatures for prolonged periods), there is a theoretical possibility of forming by-products from the degradation of hydrazine or the product itself. However, the most common "impurity" is unreacted starting material. In the two-step synthesis, incomplete esterification will lead to unreacted carboxylic acid in the final step.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value (136-140 °C). A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the N-H protons of the hydrazide group.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretches, the C=O (amide) stretch, and the C-O stretch of the methoxy group.
-
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
Q4: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a hazardous substance. It is corrosive, a suspected carcinogen, and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation and skin contact.
IV. Reaction Mechanism Overview
Sources
- 1. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Crude 4-Methoxybenzhydrazide by Recrystallization
Welcome to the technical support guide for the purification of crude 4-Methoxybenzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this important chemical intermediate.[1][2] As a versatile building block in pharmaceutical research, achieving high purity of this compound is critical for the successful synthesis of complex heterocyclic compounds and active pharmaceutical ingredients.[1][2]
This guide moves beyond simple procedural steps to explain the underlying principles of recrystallization, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[3] The fundamental principle is that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (this compound) sparingly at room temperature but readily at an elevated temperature.[3][4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even when hot.[4][5]
Experimental Workflow for Recrystallization
The general process for recrystallization involves several key stages, each critical for achieving a high yield of pure product.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing scientifically grounded solutions.
Issue 1: No Crystals Form Upon Cooling
Question: I've cooled my solution of this compound, but no crystals have appeared. What should I do?
Answer: This is one of the most frequent challenges in recrystallization and typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[6]
-
Excess Solvent: If the solution is too dilute, the concentration of this compound may not exceed its solubility limit even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[7] This will increase the concentration of your compound. Once you observe slight turbidity or the formation of a few crystals, allow the solution to cool again slowly.
-
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. In this state, crystallization needs a nucleation site to begin.
-
Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface.[7] The microscopic etches in the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" – a tiny amount of the original crude or pure this compound – into the solution.[7] This provides a template for further crystal formation.
-
Further Cooling: If crystals still haven't formed after cooling to room temperature, placing the flask in an ice bath can further decrease the solubility and promote crystallization.[8]
-
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
Question: My this compound is separating as an oil, not as solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[8] The reported melting point of this compound is in the range of 136-140 °C.[9]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool more slowly.[6][8]
-
Slower Cooling: Insulate the flask to slow down the cooling process. This gives the molecules more time to align themselves into a crystal lattice rather than crashing out as a liquid.
-
Consider a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a miscible "anti-solvent" in which it is less soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4][8]
-
Issue 3: Low Yield of Recrystallized Product
Question: After filtration, my yield of pure this compound is very low. What are the likely causes?
Answer: A low recovery of the purified product can be frustrating. Several factors throughout the process can contribute to this issue:
-
Using an Excessive Amount of Solvent: This is a primary cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.[6][8] Always use the minimum amount of hot solvent necessary to just dissolve the crude material.[8]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.[8] To prevent this, ensure your filtration apparatus (funnel and flask) is pre-heated and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often significantly increase the yield.[8]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[8]
Troubleshooting Decision Tree
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-甲氧基苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
common impurities in 4-Methoxybenzhydrazide and their removal
Technical Support Center: 4-Methoxybenzhydrazide
Welcome to the technical support resource for this compound (also known as p-Anisic hydrazide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. Here, we provide in-depth answers to frequently asked questions and troubleshoot common issues encountered during its use and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₈H₁₀N₂O₂) is a stable, crystalline solid derived from 4-methoxybenzoic acid.[1][2] Its core structure, featuring a hydrazide functional group attached to a methoxy-substituted benzene ring, makes it a valuable building block in synthetic chemistry. It is widely used in the synthesis of various heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles.[3] Furthermore, it serves as a precursor for creating hydrazone ligands, which are important in the development of metal complexes for catalysis and medicinal chemistry.[4]
Q2: What are the typical commercial purity specifications for this compound?
Commercial grades of this compound are typically available at a purity of 97% or higher.[4] However, for sensitive applications such as pharmaceutical development or quantitative analytical standard preparation, this level of purity may be insufficient. The remaining percentage can consist of starting materials, reaction by-products, or degradation products that may interfere with subsequent reactions.
Q3: How should I properly store this compound to prevent degradation?
To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. While generally stable, hydrazides can be susceptible to hydrolysis and oxidation over time, especially in the presence of moisture and light.[5] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide: Impurities and Purification
This section addresses specific issues related to impurities that you might encounter during your experiments.
Q4: I'm seeing unreacted starting materials in my product. What are they and how did they get there?
The most common synthesis route to this compound is the hydrazinolysis of an ester, typically methyl or ethyl 4-methoxybenzoate, with hydrazine hydrate in an alcohol solvent like ethanol or methanol.[3][6]
-
Common Starting Material Impurities:
-
Ethyl/Methyl 4-methoxybenzoate: Incomplete reaction is a primary cause. If the reaction time is too short or the temperature is too low, some of the starting ester may remain.
-
Hydrazine: Used in excess to drive the reaction to completion, residual hydrazine can be present. Due to its volatility and basicity, it can often be removed during workup and recrystallization.
-
4-Methoxybenzoic acid: Can be present if the starting ester was not pure or if hydrolysis of the ester or the final product occurred during synthesis or workup.
-
Diagram: Synthesis Pathway and Impurity Formation The following diagram illustrates the primary synthesis route and where common impurities can arise.
Caption: Step-by-step workflow for the purification of this compound.
Detailed Protocol: Recrystallization from Ethanol
This protocol is a standard and effective method for obtaining high-purity this compound.
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat ethanol (95% or absolute) to a gentle boil.
-
Solvent Addition: Add the hot ethanol to the crude solid portion-wise, with stirring, until the solid just dissolves. The key is to use the minimum amount of hot solvent necessary to create a saturated solution. Using too much solvent is a common cause of low recovery yield. [7]3. Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (a spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): If you used charcoal or if there are any insoluble particulates, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved. The reported melting point of pure this compound is in the range of 136-140 °C. A sharp melting point within this range is a good indicator of purity.
References
- Siddiqui, S. Z., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1285-1301. [Link]
- Ashfaq, M., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]
- Siddiqui, S. Z., et al. (2014).
- Suzana, et al. (2016). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1854. [Link]
- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Ashfaq, M., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1551. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- 4-Methoxybenzohydrazide. PubChem. [Link]
- Suzana, et al. (2018). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
- Fun, H. K., et al. (2010). Crystal structure of N,N′-bis(4-methoxy-benzylidene)hydrazine, C16H16N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 223-224. [Link]
- Duan, X. M., et al. (2005). N,N′-Bis(3-hydroxy-4-methoxybenzylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3449-o3451. [Link]
- Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. [Link]
- Zarghi, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2841. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-甲氧基苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed condensation reaction with 4-Methoxybenzhydrazide
Technical Support Center: 4-Methoxybenzhydrazide Condensation Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for troubleshooting condensation reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your work.
Core Principles: Understanding the N'-Acylhydrazone Formation
The condensation of this compound with an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction, culminating in the formation of an N'-acylhydrazone.[1] The reaction is typically catalyzed by a small amount of acid.[2]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the hydrazide is nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Acid catalysis enhances this step by protonating the carbonyl oxygen, making the carbon even more electrophilic.
-
Elimination (Dehydration): The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, yielding the final hydrazone product.[1][3]
Understanding this mechanism is critical because most reaction failures can be traced back to issues affecting the nucleophilicity of the hydrazide, the electrophilicity of the carbonyl, or the dehydration step.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for this reaction? A: The reaction is best performed under slightly acidic conditions, typically a pH of 4-6.[2] A catalytic amount of a weak acid like acetic acid is usually sufficient.[4][5] Strongly acidic conditions can protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive, while basic conditions fail to sufficiently activate the carbonyl group.[2]
Q: Which solvents are recommended? A: Alcohols like methanol or ethanol are the most common and effective solvents.[4][6] They readily dissolve the reactants and the product often precipitates upon cooling, simplifying isolation. For less reactive substrates, alternative methods like solvent-free microwave irradiation have also proven effective and can dramatically reduce reaction times.[6][7]
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[5] Use an appropriate eluent system (e.g., hexane:ethyl acetate) to track the consumption of the limiting reagent (usually the aldehyde/ketone) and the appearance of the new, typically less polar, product spot.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction failed completely. TLC analysis only shows my starting materials, even after several hours. What went wrong?
A: This is a common issue that usually points to a problem with reaction kinetics or reagent quality.
-
Potential Cause 1: Insufficient Activation Energy. The reaction may be too slow at the temperature you are using. While some reactive aldehydes work at room temperature, many require heating. The electron-donating 4-methoxy group on the benzhydrazide can slightly reduce its reactivity, and electron-rich aldehydes will further slow the reaction.[8]
-
Potential Cause 2: Lack of Catalyst. The reaction is significantly accelerated by an acid catalyst.[2] Without it, the reaction may be too slow to observe.
-
Potential Cause 3: Degraded Reagents. Hydrazides can degrade over time, and aldehydes are susceptible to oxidation, especially if not stored properly.
-
Solution: Use fresh this compound and distill the aldehyde if its purity is questionable. Ensure reagents are stored under appropriate conditions (cool, dry, and protected from light).
-
Q2: I'm getting a very low yield of the desired hydrazone. How can I improve it?
A: Low yield suggests an incomplete reaction or the loss of product through side reactions or during workup.
-
Potential Cause 1: Unfavorable Equilibrium. The formation of hydrazones is a reversible reaction where water is a byproduct.[9] If water is present in the solvent or reagents, it can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents. While not always necessary for high-yielding reactions, it can be a critical factor for difficult substrates. For reactions at reflux, a Dean-Stark apparatus can be used to physically remove water as it forms.[10]
-
-
Potential Cause 2: Product Hydrolysis. The hydrazone product can be hydrolyzed back to the starting materials under harsh acidic conditions, especially during a prolonged workup.[2][9]
-
Solution: Maintain a mildly acidic pH (4-6).[2] During workup, neutralize any excess acid with a mild base wash (e.g., saturated sodium bicarbonate solution) before extraction.
-
-
Potential Cause 3: Premature Precipitation. If the product is highly insoluble, it may precipitate before the reaction is complete, trapping starting materials and hindering further conversion.
-
Solution: Ensure the reaction is stirred vigorously. If precipitation is rapid, consider using a solvent in which the product has slightly higher solubility at the reaction temperature, or increase the solvent volume.
-
Q3: I isolated a white, crystalline product, but its characterization (NMR, MP) doesn't match my expected hydrazone. What is it?
A: You have likely formed a common side product, a symmetrical azine .
-
Cause: Azine Formation. This occurs when one molecule of hydrazine (or in this case, the initially formed hydrazone) reacts with a second molecule of the aldehyde or ketone.[2][9] This is particularly favored if there is an excess of the carbonyl compound or if the reaction is heated for a prolonged period.[2][5]
-
Solution 1: Control Stoichiometry. Use a slight excess (1.1 equivalents) of the this compound relative to the carbonyl compound. This ensures the aldehyde/ketone is the limiting reagent, minimizing its availability to react a second time.[2][5]
-
Solution 2: Control Reagent Addition. Add the carbonyl compound slowly and dropwise to a solution of the hydrazide. This keeps the instantaneous concentration of the carbonyl low, favoring the 1:1 hydrazone product.
-
Q4: My crude product is an oily substance and refuses to crystallize. How can I purify it?
A: Oily products are often the result of impurities preventing the formation of a crystal lattice.
-
Cause 1: Residual Starting Materials or Solvent. Unreacted aldehyde or residual high-boiling solvents can act as impurities.
-
Solution: First, try to remove volatile impurities under high vacuum. If the product is still an oil, wash the crude material with a non-polar solvent like cold hexanes or diethyl ether to remove less polar impurities (like the unreacted aldehyde). If this fails, purification by column chromatography is the most reliable method.[11]
-
-
Cause 2: Incorrect Recrystallization Solvent. The chosen solvent may be too good (product won't precipitate) or too poor (product "crashes out" as an oil).
-
Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For N'-acylhydrazones, methanol or ethanol are excellent first choices.[4][6] If these fail, try solvent pairs like ethanol/water or ethyl acetate/hexane. Dissolve the oil in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until turbidity persists. Cool slowly to encourage crystal growth.
-
Experimental Protocols
Protocol 1: Standard Synthesis of an N'-Acylhydrazone
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of hydrazide).
-
Aldehyde Addition: To the stirred solution, add the aldehyde (0.9 eq, if you want to avoid azine formation, or 1.0 eq for a standard reaction).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[4]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[4][5]
-
Isolation: After the reaction is complete (as judged by TLC), cool the mixture to room temperature, and then in an ice bath. The product will often crystallize or precipitate.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).[4]
-
Dissolution: Heat the mixture gently on a hotplate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Do not add excessive solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure crystals under vacuum.
Data Summary: Reaction Condition Parameters
| Parameter | Recommended Condition | Rationale & Notes | Source(s) |
| Stoichiometry | 1.0 - 1.1 eq. Hydrazide : 1.0 eq. Carbonyl | A slight excess of hydrazide minimizes azine byproduct formation. | [2][5] |
| Solvent | Methanol, Ethanol | Good solubility for reactants; product often precipitates on cooling. | [4][6] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Provides the optimal mildly acidic pH (4-6) for the reaction. | [2][4] |
| Temperature | Room Temp to Reflux (~65-80°C) | Dependent on substrate reactivity. Reflux is generally reliable. | [4][5] |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. Can vary based on reactants. | [4][6] |
| Alternative Method | Microwave Irradiation (Solvent-free) | Can drastically reduce reaction times to minutes with excellent yields. | [6][7] |
References
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (n.d.).
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules, 19(1), 1286-1301. [Link]
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules, 26(16), 4908. [Link]
- An Expedient Method for the Synthesis of Acylhydrazones under Microwave Irradiation in Solvent-free Medium. (2006). Journal of the Brazilian Chemical Society, 17(8), 1649-1652. [Link]
- Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. (2021). Molecules, 26(11), 3122. [Link]
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules, 26(16), 4908. [Link]
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (2013). Journal of the American Chemical Society, 135(46), 17314–17317. [Link]
- Hydrazone: Formation, Structure, and Reactions. (n.d.). Chemistry Learner. [Link]
- addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. [Link]
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts. [Link]
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(64), 39185-39194. [Link]
- Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. (2005). Organic & Biomolecular Chemistry, 3(8), 1534-40. [Link]
- Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020). The Journal of Organic Chemistry, 85(14), 9236–9244. [Link]
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]
- Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020). YouTube. [Link]
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
- Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.).
- Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1851. [Link]
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. (2019). ChemistrySelect, 4(25), 7509-7513. [Link]
- The Aldol Condens
- Multicomponent Reactions and Post Condensation Modifications for the Synthesis of Molecules with Biological Interests. (2020).
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- 11. mdpi.com [mdpi.com]
preventing side reactions during the synthesis of 4-Methoxybenzhydrazide
Welcome to the technical support center for the synthesis of 4-Methoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and prevent the formation of unwanted side products.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Hydrolysis of the starting ester. | - Increase Reaction Time and/or Temperature: Refluxing for 6-8 hours is often necessary for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Use Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate (e.g., 5 equivalents) can drive the reaction to completion.[2] - Ensure Anhydrous Conditions: Use dry solvents (methanol or ethanol) to minimize hydrolysis of the methyl 4-methoxybenzoate starting material. |
| Presence of a High-Melting Point Impurity | - Formation of the diacylhydrazine byproduct (N,N'-bis(4-methoxybenzoyl)hydrazine). | - Control Stoichiometry: Use a significant excess of hydrazine hydrate to favor the formation of the desired mon-acyl product. - Purification by Recrystallization: This byproduct is typically less soluble in methanol or ethanol than this compound. Recrystallization from these solvents is an effective purification method.[1][3][4] |
| Oily or Gummy Product Instead of Crystalline Solid | - Presence of unreacted starting material (methyl 4-methoxybenzoate). - Residual solvent. - Formation of other minor impurities. | - Ensure Complete Reaction: Monitor by TLC until the starting ester spot is no longer visible. - Thorough Drying: After filtration, dry the product under vacuum to remove any residual solvent. - Purification: If the product remains oily, column chromatography (silica gel, with an eluent system such as ethyl acetate/hexane) may be necessary. |
| Product Discoloration (Yellow or Brown Tint) | - Oxidation of hydrazine or impurities. - Reaction temperature too high for extended periods. | - Use High-Purity Reagents: Ensure the quality of hydrazine hydrate and the starting ester. - Maintain a Nitrogen Atmosphere: While not always necessary, performing the reaction under an inert atmosphere can minimize oxidation. - Avoid Overheating: Maintain a gentle reflux and avoid excessive heating. |
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of this compound.
1. What is the most common method for synthesizing this compound?
The most widely used and straightforward method is the hydrazinolysis of a 4-methoxybenzoic acid ester, typically methyl 4-methoxybenzoate or ethyl 4-methoxybenzoate, with hydrazine hydrate in a suitable solvent like methanol or ethanol.[3] The reaction is typically carried out under reflux conditions.[1][3]
2. What are the primary side reactions to be aware of during this synthesis?
The most significant side reaction is the formation of the diacylhydrazine derivative, N,N'-bis(4-methoxybenzoyl)hydrazine. This occurs when a molecule of the newly formed this compound reacts with another molecule of the starting ester. This is more likely to happen if the concentration of hydrazine hydrate is insufficient.
Caption: Primary reaction pathway and major side reaction.
3. How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), to separate the starting ester, the product, and any significant byproducts. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
4. What is the best way to purify the crude this compound?
Recrystallization is the most common and effective method for purifying the crude product.[1][3][4] Methanol and ethanol are excellent solvents for this purpose.[3] The desired product, this compound, is soluble in the hot solvent and crystallizes upon cooling, leaving many impurities behind in the mother liquor.
Caption: A typical recrystallization workflow for purification.
5. What are the expected physical properties and spectral data for pure this compound?
-
Appearance: White to off-white crystalline solid.[3]
-
Melting Point: Approximately 136-140 °C.
-
Key Spectroscopic Data: Characterization is typically confirmed using techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6][7]
Experimental Protocol: Synthesis and Purification
The following is a generalized, step-by-step protocol for the synthesis of this compound.
Materials:
-
Methyl 4-methoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Methanol or Ethanol (anhydrous)
-
Standard laboratory glassware for reflux
-
Stirring and heating apparatus
-
Filtration apparatus
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methoxybenzoate in methanol (approximately 10-15 mL of methanol per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add a molar excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitoring: Periodically take aliquots of the reaction mixture to monitor its progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.
-
Crystallization: The product will often crystallize out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization. The mixture can be further cooled in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol or ethanol to remove any soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a clean flask and add a minimal amount of hot methanol or ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
References
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (n.d.).
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules, 19(1), 1286-1301.
- Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene) - RJPBCS. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1362.
- mechanism of ester hydrolysis - YouTube. (2019, January 15).
- An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters - ResearchGate. (n.d.).
- Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone - Journal UIN Jakarta. (2021). Bio-Site: Jurnal Biologi dan Sains Terapan, 4(2), 1-8.
- (PDF) 4-Methoxybenzohydrazide - ResearchGate. (n.d.).
- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
- Machine learning-guided strategies for reaction conditions design and optimization - BJOC. (2023). Beilstein Journal of Organic Chemistry, 19, 1388-1403.
- Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity relationship - PubMed. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5029-5032.
- Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions]. (n.d.).
- acid-catalyzed mechanism of ester hydrolysis - YouTube. (2019, November 12).
- EP0228564B1 - Novel insecticidal diacylhydrazine compounds - Google Patents. (n.d.).
- 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem. (n.d.).
- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed Central. (2017, June 5).
- EP0228564B1 - Novel insecticidal diacylhydrazine compounds - Google Patents. (n.d.).
- Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - MDPI. (2012). Molecules, 17(12), 13966-13980.
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2013). International Journal of Organic Chemistry, 3(2), 125-139.
- CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal - Google Patents. (n.d.).
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). Journal of Heterocyclic Chemistry, 46(5), 801-827.
- [ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure]. (n.d.).
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optimizing reaction time and temperature for hydrazone formation
Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazone ligation in their work. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, to achieve higher yields and purity.
Introduction to Hydrazone Formation
Hydrazone formation is a robust and versatile reaction in chemical synthesis and bioconjugation, involving the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative.[1][2] The resulting hydrazone linkage is valuable due to its relative stability and the chemoselective nature of its formation.[3][4] However, the kinetics of this reaction can be slow at neutral pH, necessitating careful optimization of conditions to achieve efficient conjugation.[5][6] This guide will delve into the critical parameters of temperature and reaction time, providing you with the knowledge to troubleshoot and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrazone formation, and how do time and temperature influence it?
A1: Hydrazone formation is a nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is reversible and forms a tetrahedral intermediate called a hemiaminal.[4]
-
Dehydration: The hemiaminal intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[4]
The overall reaction rate is highly dependent on the pH.[7] Generally, mildly acidic conditions (pH 4.5-6) are optimal.[3][7] This is because the reaction requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nucleophile becomes protonated and non-reactive.[4]
Influence of Temperature:
Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy for both the nucleophilic attack and the dehydration step.[8] For sluggish reactions, refluxing the reaction mixture can significantly reduce the reaction time.[7] However, excessive heat can also promote side reactions or degradation of sensitive substrates.
Influence of Reaction Time:
The reaction time required for completion depends on several factors, including the reactivity of the substrates, temperature, pH, and the presence of catalysts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[7]
}
Figure 1: Simplified mechanism of hydrazone formation.
Q2: I am observing a very slow reaction. How can I effectively decrease the reaction time without degrading my starting materials?
A2: A slow reaction is a common issue, particularly at neutral pH. Here are several strategies to accelerate hydrazone formation:
-
pH Optimization: As mentioned, the reaction is typically fastest at a slightly acidic pH of around 4.5.[3] If your substrates are stable in this range, adjusting the pH can provide a significant rate enhancement.
-
Catalysis: The use of a nucleophilic catalyst can dramatically speed up the reaction. Aniline and its derivatives are well-known catalysts for hydrazone formation.[3][9] These catalysts work by forming a more reactive Schiff base intermediate.[3] More efficient catalysts, such as 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, have also been reported to provide even greater rate enhancements.[9] The amino acid arginine has also been shown to catalyze the reaction at neutral pH.[10]
-
Temperature Increase: Cautiously increasing the temperature can shorten the reaction time.[8] Start with a modest increase (e.g., from room temperature to 40-50 °C) and monitor for any signs of degradation. For very unreactive substrates, refluxing might be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can be a very effective method for rapidly heating the reaction mixture and accelerating the reaction, often leading to shorter reaction times and higher yields.[7]
-
Reactant Structure: The inherent reactivity of your carbonyl compound and hydrazine will play a large role. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[7] Electron-withdrawing groups near the carbonyl group can increase its reactivity.[6]
}
Figure 2: Decision tree for troubleshooting a slow hydrazone formation reaction.
Q3: My reaction is giving a low yield of the hydrazone product. What are the potential causes and how can I improve the yield?
A3: Low yields can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. | Extend the reaction time and monitor by TLC or LC-MS. Consider increasing the temperature or adding a catalyst as described above.[7][11] |
| Reversible Reaction | Hydrazone formation is an equilibrium reaction. The presence of the water byproduct can drive the reaction backward. | Remove water as it forms. For reactions run in organic solvents, a Dean-Stark apparatus can be used.[7] |
| Hydrolysis of Product | The hydrazone product can be susceptible to hydrolysis, especially under strongly acidic conditions. | Maintain a mildly acidic pH (4.5-6).[11] During workup, neutralize any excess acid.[11] |
| Side Reactions | Competing reactions can consume starting materials or the product. A common side reaction is the formation of an azine (R₂C=N-N=CR₂) if hydrazine (NH₂NH₂) is used and there is an excess of the carbonyl compound.[11] | Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent. Add the carbonyl compound slowly to the hydrazine solution.[11] |
| Poor Reagent Quality | Impurities in the starting materials can interfere with the reaction. | Ensure the purity of your aldehyde/ketone and hydrazine. |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general starting point. You will likely need to optimize the conditions for your specific substrates.
-
Dissolve the Carbonyl Compound: In a suitable flask, dissolve the aldehyde or ketone (1.0 equivalent) in an appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Add the Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., a few drops of acetic acid or a catalytic amount of aniline).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
}
Figure 3: A typical experimental workflow for hydrazone synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No Reaction | - Incorrect pH- Low temperature- Unreactive substrates | - Check and adjust the pH to be mildly acidic (4.5-6).- Increase the reaction temperature.- Consider using a more reactive aldehyde or a catalyst. |
| Multiple Products | - Side reactions (e.g., azine formation)- Degradation of starting materials or product | - Use a slight excess of the hydrazine.- Add the carbonyl compound slowly.- Lower the reaction temperature.- Ensure the purity of your starting materials. |
| Product is an Oil | - Low melting point of the product- Impurities present | - Try to induce crystallization by scratching the flask or seeding with a crystal.- Purify by column chromatography. |
| Difficulty in Purification | - Similar polarity of product and starting materials | - Optimize your chromatography conditions (solvent system, gradient).- Consider recrystallization from a different solvent system. |
References
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 46-47. [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
- Ollivier, N., et al. (2018). Catalysis of hydrazone and oxime peptide ligation by arginine. Chemical Science, 9(32), 6642-6648. [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17565-17571. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17565-17571. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17565-17571. [Link]
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17446-17457. [Link]
- Miller, L. V., et al. (2016). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Chemistry - A European Journal, 22(41), 14642-14649. [Link]
- Cordes, E. H., & Jencks, W. P. (1962). Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes. Journal of the Chemical Society, Perkin Transactions 2, 775-781. [Link]
- Ghorbani-Vaghei, R., & Malaeke, S. (2017). Effect of temperature on the hydrazone formation.
- LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Le Saux, G., et al. (2011). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Journal of Systems Chemistry, 2(1), 1-8. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17446-17457. [Link]
- Alcrut group. (n.d.).
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Technical Support Center: Scaling Up 4-Methoxybenzhydrazide Production
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals who are scaling up the production of 4-Methoxybenzhydrazide. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust, safe, and efficient production process is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the scale-up of this compound synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to support your development and manufacturing endeavors.
I. Reaction Overview & Mechanism
The most common and industrially viable route for the synthesis of this compound is the hydrazinolysis of a 4-methoxybenzoic acid ester, typically the methyl or ethyl ester, with hydrazine hydrate.[1][2]
Caption: Reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis process often presents challenges that are not apparent at the laboratory scale. This section addresses specific issues you may encounter during the production of this compound in a question-and-answer format.
Low or Inconsistent Yields
Q: We are experiencing significantly lower yields upon scaling up the reaction from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
A: This is a common issue when transitioning to a larger scale. Several factors could be at play:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions and the formation of byproducts.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine, or pitched blade) and that the stirring speed is optimized for the vessel geometry and reaction volume. Consider installing baffles to improve turbulence and mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
-
-
Inadequate Heat Transfer: The hydrazinolysis of esters is an exothermic reaction.[3][4] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the heat of reaction is not effectively removed, the internal temperature can rise, leading to side reactions and degradation of the product.
-
Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a reliable heating/cooling fluid system. For highly exothermic reactions at a large scale, consider a semi-batch process where the hydrazine hydrate is added portion-wise to the ester solution to better control the rate of heat generation.
-
-
Reagent Quality: The purity of your starting materials, methyl 4-methoxybenzoate and hydrazine hydrate, is critical. Impurities can interfere with the reaction or lead to the formation of undesired side products.
-
Solution: Always use high-purity reagents and perform quality control checks on incoming raw materials. Pay particular attention to the water content in the hydrazine hydrate, as this can affect the reaction rate.
-
Product Purity and Impurity Profile
Q: We are observing an unknown impurity in our crude this compound that is difficult to remove by recrystallization. What could this be and how can we prevent its formation?
A: A likely impurity in this synthesis is the N,N'-bis(4-methoxybenzoyl)hydrazine. This byproduct can form when one molecule of hydrazine reacts with two molecules of the ester.
Caption: Formation of the N,N'-bis(4-methoxybenzoyl)hydrazine byproduct.
-
Cause: This side reaction is favored by a high local concentration of the ester relative to hydrazine. This can occur due to poor mixing or if an insufficient excess of hydrazine hydrate is used.
-
Prevention:
-
Molar Ratio: Use a sufficient molar excess of hydrazine hydrate (typically 2-5 equivalents relative to the ester).
-
Addition Strategy: In a large-scale batch reactor, consider adding the methyl 4-methoxybenzoate slowly to the hydrazine hydrate solution. This "reverse addition" maintains a high concentration of hydrazine throughout the reaction, minimizing the formation of the bis-adduct.
-
Temperature Control: Maintain a consistent reaction temperature. Elevated temperatures can sometimes favor the formation of this byproduct.
-
Q: How can we effectively monitor the reaction progress and identify impurities?
A: A combination of analytical techniques is recommended for robust in-process control and final product analysis.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting ester and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. A well-developed HPLC method is essential for determining the purity of the final product.[5]
Crystallization and Isolation Challenges
Q: During the cooling and crystallization of our product from methanol, we are getting a fine powder that is difficult to filter. How can we obtain larger, more easily filterable crystals?
A: The formation of fine particles is often due to rapid crystallization. To obtain larger crystals, you need to control the rate of cooling.
-
Controlled Cooling: Instead of allowing the reaction mixture to cool rapidly at room temperature, implement a controlled cooling profile. For example, cool the batch from reflux to 50-60 °C and then slowly cool to room temperature over several hours.
-
Seeding: Introducing a small amount of pure this compound crystals (seed crystals) when the solution is saturated can promote the growth of larger, more uniform crystals.
-
Solvent Composition: While methanol is a common recrystallization solvent, you could explore mixed solvent systems to have better control over the solubility and crystallization process.[1][6]
-
Agitation: Gentle agitation during the cooling process can sometimes help in obtaining better crystal morphology, but excessive agitation can lead to crystal breakage and the formation of fines.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is a hazardous material that requires strict safety protocols.[2][6] Key concerns include:
-
Toxicity: It is toxic by inhalation, ingestion, and skin contact.[6]
-
Corrosivity: It is corrosive to the skin and eyes.[6]
-
Flammability: Hydrazine vapor is flammable over a wide range of concentrations in air.[7]
-
Reactivity: It can react violently with oxidizing agents.[2] Mitigation: All handling of hydrazine hydrate should be conducted in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6] A closed-system transfer is highly recommended for large quantities. Ensure that an emergency shower and eyewash station are readily accessible.
Q2: What is the optimal solvent for the reaction and recrystallization?
A2: Methanol and ethanol are the most commonly used solvents for both the reaction and the subsequent recrystallization of this compound.[1][2] They offer good solubility for the reactants at elevated temperatures and allow for the product to crystallize out upon cooling.
Q3: Can we use 4-methoxybenzoic acid directly instead of the ester?
A3: While it is possible to synthesize hydrazides directly from carboxylic acids, it typically requires the use of coupling agents, which can add cost and complexity to the process, especially at a large scale. The ester route is generally more straightforward and cost-effective for industrial production.
Q4: How should this compound be stored?
A4: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound (100g scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-methoxybenzoate | 166.17 | 100 g | 0.602 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 94.2 g (75 mL) | 1.20 | 2.0 |
| Methanol | 32.04 | 500 mL | - | - |
Procedure:
-
Charge a 1L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with methanol (250 mL) and hydrazine hydrate (75 mL).
-
Begin stirring and heat the mixture to a gentle reflux (approximately 65-70 °C).
-
In a separate vessel, dissolve methyl 4-methoxybenzoate (100 g) in methanol (250 mL).
-
Slowly add the methyl 4-methoxybenzoate solution to the refluxing hydrazine hydrate solution over a period of 1-2 hours using a dropping funnel or a metering pump.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product will start to crystallize.
-
Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize product precipitation.
-
Isolate the solid product by filtration and wash the filter cake with cold methanol (2 x 50 mL).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 85-95% Appearance: White crystalline solid Melting Point: 136-140 °C
Protocol 2: Analytical Method - Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Ethyl acetate / Hexane (1:1)
-
Visualization: UV light (254 nm)
-
Procedure:
-
Dissolve a small amount of the reaction mixture (quenched with water) and the starting material (methyl 4-methoxybenzoate) in ethyl acetate.
-
Spot the samples on the TLC plate.
-
Develop the plate in the mobile phase.
-
Visualize the spots under UV light. The product, this compound, will have a lower Rf value than the starting ester.
-
Protocol 3: Analytical Method - High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare standards of methyl 4-methoxybenzoate and pure this compound.
-
Dilute a sample of the reaction mixture in the mobile phase.
-
Inject the samples and analyze the chromatograms to determine the relative amounts of starting material, product, and any impurities.
-
V. Visualization of Workflows
Caption: General workflow for the synthesis of this compound.
VI. References
-
U. Ashiq, R. A. Jamal, M. N. Tahir, S. Yousuf, and I. U. Khan, "4-Methoxybenzohydrazide," Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 7, p. o1551, 2009. [Link]
-
M. Taha et al., "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity," Molecules, vol. 19, no. 1, pp. 1286–1301, 2014. [Link]
-
LANXESS, "Hydrazine Hydrate," Product Safety Assessment. [Link]
-
DTIC, "Safety and Handling of Hydrazine." [Link]
-
Chemistry LibreTexts, "3.6F: Troubleshooting," 2022. [Link]
-
Chemical Industry Journal, "Handling Reaction Exotherms – A Continuous Approach." [Link]
-
M. Taha et al., "Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase," Molecules, vol. 24, no. 1, p. 113, 2019. [Link]
-
W. Clark et al., "An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up," Chemical Engineering Education, vol. 51, no. 1, pp. 38-44, 2017. [Link]
-
S. Suzana et al., "Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity," ResearchGate. [Link]
-
A. D'Arcy et al., "Optimization of crystallization conditions for biological macromolecules," Acta Crystallographica Section D: Biological Crystallography, vol. 63, no. 4, pp. 550-554, 2007. [Link]
-
Hampton Research, "Optimization." [Link]
-
T. Bergfors, "Choosing the Method of Crystallization to Obtain Optimal Results," Crystals, vol. 8, no. 2, p. 63, 2018. [Link]
-
M. Gumieniczek et al., "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine," Acta Poloniae Pharmaceutica, vol. 62, no. 1, pp. 3-10, 2005. [Link]
-
PubChem, "4-Methoxybenzohydrazide," National Center for Biotechnology Information. [Link]
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- 2. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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dealing with low solubility of 4-Methoxybenzhydrazide in reaction media
Document ID: TSG-CHEM-004-A Revision: 2.1 Last Updated: 2026-01-10
Introduction
4-Methoxybenzhydrazide, also known as p-anisic hydrazide, is a vital crystalline building block in the synthesis of various heterocyclic compounds, active pharmaceutical ingredients (APIs), and hydrazone ligands.[1] Its molecular structure, featuring a hydrazide group attached to a methoxy-substituted benzene ring, provides a versatile scaffold for drug development and material science.[1] However, a frequent challenge encountered by researchers is its low solubility in many common organic solvents at ambient temperatures. This guide provides a comprehensive, experience-driven framework for diagnosing and overcoming solubility issues to ensure successful and reproducible reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is this compound poorly soluble?
A1: The low solubility of this compound (m.p. 136-140 °C) stems from two primary molecular features. First, the planar aromatic ring and the polar hydrazide group facilitate strong intermolecular hydrogen bonding (N-H···O and N-H···N) and π-stacking interactions in the solid state.[2] These forces create a stable crystal lattice that requires significant energy to disrupt. Second, the molecule possesses both polar (hydrazide) and nonpolar (methoxy-phenyl) regions, making it difficult for a single solvent to effectively solvate both ends of the molecule simultaneously.
Q2: What are the immediate signs of a solubility problem in my reaction?
A2: The most obvious sign is a persistent suspension of solid particles in the reaction mixture, even after prolonged stirring. Other, more subtle indicators include:
-
Slow or incomplete reactions: Even if the material appears to dissolve, the concentration in solution may be too low for an efficient reaction rate.[3]
-
Inconsistent results: Minor variations in temperature or solvent purity can lead to significant differences in the amount of dissolved material, causing poor reproducibility.
-
Precipitation during reaction: The starting material may initially dissolve but then crash out of solution upon the addition of another reagent or as the reaction temperature fluctuates.[3]
Q3: What are the best starting solvents to try for dissolving this compound?
A3: Polar protic solvents are generally the most effective first choice. Alcohols like ethanol and methanol are frequently used and are often the solvents of choice for synthesizing hydrazones from hydrazides.[4][5] For reactions requiring higher temperatures, high-boiling point polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options, though they can be more challenging to remove during workup. While solubility in water is low, it is not entirely insoluble.[1][6]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility challenges, from simple adjustments to more advanced techniques.
Issue 1: The solid reagent fails to dissolve in the chosen solvent at room temperature.
This is the most common scenario. The following flowchart outlines a decision-making process to address this issue.
Caption: Decision tree for addressing initial solubility issues.
Solution 1A: Systematic Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. Given the dual polarity of this compound, a solvent that can accommodate both features is ideal. Polar protic solvents are often effective because their hydroxyl groups can act as both hydrogen bond donors and acceptors, competing with the intermolecular forces in the solid's crystal lattice.
Table 1: Recommended Solvents for this compound
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Polar Protic | Methanol (MeOH) | 32.7 | 65 | Excellent starting choice, especially for hydrazone formation.[4][7] Easy to remove. |
| Ethanol (EtOH) | 24.5 | 78 | Very similar to methanol, slightly less polar. Often used for recrystallization.[1][4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Excellent solubilizing power for many poorly soluble compounds.[8] High boiling point requires vacuum distillation for removal. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good alternative to DMSO with a lower boiling point.[8] | |
| Acetonitrile (MeCN) | 37.5 | 82 | A moderately polar solvent, can be effective in some cases. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 66 | Can be useful, sometimes in combination with alcohols as a co-solvent.[4] |
Data compiled from multiple sources.[9]
Solution 1B: Application of Heat
Increasing the temperature provides the kinetic energy needed to overcome the lattice energy of the solid.
-
Procedure: With a stir bar in the flask, gradually heat the mixture in an oil bath while monitoring.
-
Causality: As temperature rises, the kinetic energy of the solvent molecules increases, allowing them to penetrate the crystal lattice more effectively and disrupt the intermolecular forces holding the this compound molecules together.
-
Caution: Do not exceed the boiling point of your solvent. Be aware that the product may precipitate upon cooling. If this is an issue, maintaining a higher reaction temperature or using a co-solvent system may be necessary.[3]
Solution 1C: Using a Co-Solvent System
A co-solvent system involves mixing two or more miscible solvents to create a medium with finely tuned polarity. This is a powerful technique when a single solvent is insufficient.
Caption: How a co-solvent system enhances solubility.
-
Common Pairs: A classic example is adding ethanol or DMSO to an aqueous suspension.[3] For organic reactions, adding THF to methanol can be beneficial.[4]
-
Mechanism: The co-solvent disrupts the ideal solvation environment of the primary solvent, creating "pockets" of different polarity that can more effectively interact with the different parts of the solute molecule. This breaks the strong solute-solute interactions in favor of new solute-solvent interactions.
Part 3: Advanced Solubilization Strategies
If the above methods are insufficient, particularly if the reaction is slow or stalls, more advanced techniques may be required.
Issue 2: Reaction is Sluggish or Incomplete Despite Apparent Dissolution.
This suggests that the concentration of the dissolved reactant is at the saturation limit but is too low for a practical reaction rate.
Solution 2A: Sonication
The use of an ultrasonic bath can dramatically accelerate dissolution by physically breaking apart the solid particles.
-
Mechanism: Sonication creates high-frequency sound waves that induce cavitation—the formation and collapse of microscopic bubbles. This process generates intense local mechanical forces that break down intermolecular interactions at the surface of the solid, increasing surface area and promoting dissolution.[3]
-
Application: This is best used during the initial dissolution phase before starting the reaction chemistry. It can be particularly useful for preparing a saturated stock solution.
Solution 2B: Phase-Transfer Catalysis (PTC)
This technique is ideal for reactions where the reactants are soluble in two different immiscible liquid phases (e.g., an organic solvent and water).
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, facilitates the transport of a reactant from one phase (e.g., an aqueous phase) into the other (the organic phase) where the reaction can occur.[10][11] The catalyst forms a lipophilic ion pair with the reactant, allowing it to cross the phase boundary.[3]
-
When to Use: Consider PTC when your reaction involves an ionic reagent (e.g., a salt in an aqueous layer) and an organic substrate (like this compound) that is soluble in a nonpolar organic solvent.[3]
Part 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis with Solubility Troubleshooting
This protocol describes a typical reaction for forming a hydrazone, incorporating the troubleshooting steps.
-
Initial Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Solvent Selection: Add the chosen primary solvent (e.g., ethanol, 10 mL per gram of hydrazide). Stir vigorously for 15 minutes at room temperature.
-
Troubleshooting Step (Heat): If the solid is not fully dissolved, heat the mixture to 60-70 °C with continued stirring. Observe for dissolution.
-
Troubleshooting Step (Co-Solvent): If the solid remains, allow the mixture to cool slightly and add a co-solvent (e.g., DMSO or DMF) dropwise until the solution becomes clear.[3] Record the final solvent ratio.
-
Reagent Addition: Once the this compound is fully dissolved, add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acetic acid (1-3 drops) can be added to accelerate the reaction.
-
Reaction Monitoring: Heat the reaction mixture (typically reflux) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product hydrazone often precipitates and can be collected by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Protocol 2: Utilizing Sonication for Dissolution
-
Preparation: Place the this compound and the chosen solvent in a reaction vessel (e.g., a thick-walled flask).
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Operation: Turn on the sonicator. The duration will depend on the scale and solvent but typically ranges from 15 to 60 minutes.
-
Observation: Visually monitor the dissolution of the solid. The process is complete when a clear solution is obtained or no further dissolution is observed.[3]
-
Proceed: The resulting solution can then be used directly in the subsequent chemical reaction.
References
- 4-Methoxybenzohydrazide. (n.d.). PubChem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? (2020). ResearchGate.
- Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339-11355.
- m-Anisic hydrazide. (2024). ChemBK.
- Sharma, K., & Gulati, M. (2023). Design of new phase transfer catalysts. In Phase Transfer Catalysis. ScienceDirect.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2023). Journal of the American Chemical Society.
- A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (2018). Angewandte Chemie International Edition.
- What Is Phase Transfer Catalysis? (2024). Chemistry For Everyone.
- Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1653.
- Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives. (2024). Molecules, 29(11), 2538.
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation. (2012). Organic Letters, 14(17), 4446-4449.
- Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit.
- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
- m-Anisohydrazide. (n.d.). PubChem.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2018). Journal of Pharmaceutical Sciences & Emerging Drugs.
- o-Anisohydrazide. (n.d.). PubChem.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Common sources of mistake in organic synthesis. (2023). Reddit.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2014). Journal of Advanced Pharmacy Education and Research.
- m-Anisic hydrazide. (n.d.). NIST WebBook.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Anisohydrazide | 3290-99-1 [amp.chemicalbook.com]
- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Properties of Solvents Used in Organic Chemistry [murov.info]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Methoxybenzhydrazide Purity Confirmation
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This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the purity of synthesized 4-Methoxybenzhydrazide. Moving beyond a simple checklist, this document explains the scientific rationale behind each analytical step, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction: The Criticality of Purity in Synthesis
In the realm of chemical synthesis, particularly for pharmaceutical and materials science applications, the purity of a compound is not a mere formality—it is the bedrock of reliable and reproducible research. Impurities, even in trace amounts, can drastically alter the chemical, physical, and biological properties of the target molecule. For a versatile intermediate like this compound (C₈H₁₀N₂O₂; MW: 166.18 g/mol ), which serves as a building block for complex heterocyclic compounds and active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the success of subsequent synthetic steps and the validity of biological assays.[1]
This guide outlines a multi-technique approach to purity confirmation, creating a self-validating system where the results from each method corroborate the others.
Frequently Asked Questions (FAQs)
Q1: My synthesized product is an off-white powder. Does this indicate impurity?
A1: While this compound is typically described as a white to off-white crystalline powder, color alone is not a definitive indicator of purity.[1] However, a significant deviation from the expected appearance (e.g., yellow, brown, or oily) warrants further investigation, as it may suggest the presence of residual starting materials, by-products, or degradation products. The first logical step is a melting point analysis.
Q2: I performed a melting point analysis and the range is broader than the literature value. What does this mean?
A2: A broad melting point range is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. The accepted literature value for this compound is typically in the range of 136-140°C.[1][2] If your measured range is, for example, 125-135°C, recrystallization is highly recommended before proceeding.
Q3: My ¹H NMR spectrum looks mostly correct, but there are small, unidentifiable peaks. Can I proceed with my next reaction?
A3: It is strongly advised against proceeding. Small, unidentifiable peaks in an NMR spectrum represent impurities. While they may seem insignificant, these impurities could interfere with your subsequent reaction, leading to lower yields, complex purification challenges, or the formation of undesired side products. It is crucial to identify and eliminate these impurities through purification techniques like recrystallization or column chromatography.
Troubleshooting and Purity Confirmation Workflow
A systematic approach is essential for accurately determining the purity of your synthesized this compound. The following workflow integrates several analytical techniques, each providing a unique piece of the puzzle.
Caption: Workflow for Purity Confirmation of this compound.
Physical Characterization: The First Line of Defense
Melting Point Analysis
-
Causality: The melting point is a highly sensitive physical property that reflects the purity of a crystalline solid. A pure compound will have a sharp and narrow melting point range, typically less than 2°C.
-
Trustworthiness: This technique provides a quick and reliable initial assessment. A sharp melting point within the accepted range is a strong indicator of high purity.
Experimental Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Load a small amount of the crystalline powder into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is your melting point range.
Data Presentation:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 136-140 °C[2] |
Troubleshooting:
-
Q: My melting point is significantly lower and the range is wide. What should I do?
-
A: This strongly indicates the presence of impurities. The most common cause is residual solvent or unreacted starting materials. Recrystallization is the recommended purification step. A common solvent for recrystallization is methanol.[3]
-
Chromatographic Methods: Assessing Homogeneity
Thin-Layer Chromatography (TLC)
-
Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4] A pure compound should ideally appear as a single spot on the TLC plate.
-
Trustworthiness: This is an indispensable tool for monitoring reaction progress and assessing the number of components in your final product.[5][6]
Experimental Protocol:
-
Dissolve a small amount of your product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a 1:1 ratio and adjusting as needed).
-
After development, dry the plate and visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for the spot.
Troubleshooting:
-
Q: I see multiple spots on my TLC plate. How do I interpret this?
-
A: Multiple spots confirm the presence of impurities. The spot with the highest intensity is likely your product. The other spots could be unreacted starting materials (e.g., methyl 4-methoxybenzoate) or side products. This result necessitates purification, typically by column chromatography, using the same eluent system that gave good separation on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC provides a high-resolution separation of components in a mixture. For purity analysis, a pure compound should yield a single, sharp, and symmetrical peak in the chromatogram.
-
Trustworthiness: HPLC is a quantitative technique that can determine the purity of a sample with high accuracy (e.g., >95%, >99%).
Experimental Protocol (General Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 240-250 nm).
-
Sample Preparation: Prepare a dilute solution of your compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) and run the analysis.
-
Analysis: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Spectroscopic Confirmation: Verifying the Structure
Spectroscopic methods are essential to confirm that the synthesized compound is indeed this compound and not an isomer or an unexpected by-product.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Trustworthiness: Confirms the presence of key bonds (C=O, N-H, C-O) and the overall functional group framework of the molecule.
Experimental Protocol:
-
Prepare a KBr pellet containing a small amount of your sample or use an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands.
Data Presentation:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | 3200-3350 (often two bands) |
| Amide | C=O Stretch | ~1640 |
| Aromatic Ring | C=C Stretch | 1500-1600 |
| Ether | C-O Stretch | 1250-1300 (asymmetric), 1020-1080 (symmetric) |
Note: These are approximate values and can vary slightly. Reference spectra are available on databases like SpectraBase.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information on the number and types of carbon atoms.
-
Trustworthiness: NMR is arguably the most powerful tool for unambiguous structure elucidation and purity assessment. The presence of unexpected signals directly indicates impurities.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
Data Presentation (Expected Chemical Shifts in DMSO-d₆):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.8-7.9 | Doublet | 2H | Protons ortho to C=O |
| Aromatic Protons | ~6.9-7.0 | Doublet | 2H | Protons ortho to -OCH₃ |
| Methoxy Protons | ~3.8 | Singlet | 3H | -OCH₃ |
| Amine Protons | ~4.5 | Broad Singlet | 2H | -NH₂ |
| Amide Proton | ~9.8 | Singlet | 1H | -CONH- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 | C=O |
| Aromatic Carbons | ~162, 129, 125, 114 | C-O, C-H, C-C=O |
| Methoxy Carbon | ~55 | -OCH₃ |
Note: Chemical shifts are solvent-dependent. The data provided is based on typical values found in the literature.[3][9][10]
Mass Spectrometry (MS)
-
Causality: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound.
-
Trustworthiness: Provides definitive confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with very high accuracy.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Monoisotopic Mass | 166.0742 g/mol [1] |
| Expected Ion (ESI+) | [M+H]⁺ = 167.0815 |
| Key Fragment (EI-MS) | m/z = 135 ([CH₃O-C₆H₄-CO]⁺)[1][7] |
Conclusion
Confirming the purity of synthesized this compound is a multi-step process that relies on the convergence of evidence from physical, chromatographic, and spectroscopic techniques. By systematically applying the methods outlined in this guide, researchers can confidently establish the identity and purity of their compound, ensuring the integrity and reliability of their subsequent experiments. A pure compound will exhibit a sharp melting point at ~136-140°C, show a single spot on TLC and a single peak in HPLC, and produce FTIR, NMR, and MS spectra consistent with the expected structure and molecular weight.
References
- 4-Methoxybenzohydrazide. PubChem, National Center for Biotechnology Information.
- 4-Methoxybenzohydrazide [FTIR] Spectrum. SpectraBase.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2015;20(8):15052-15071.
- Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules. 2021;26(3):636.
- Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS. 2016;7(4):1455-1463.
- Thin Layer Chromatography. ResearchGate.
- Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. 2020.
- 4-Methoxybenzohydrazide [13C NMR] Chemical Shifts. SpectraBase.
- Thin layer chromatography. Methods in enzymology. 2013;533:359-70.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. 2016;6(83):79555-79562.
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings. 2017;1862(1):030132.
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Technical Support Center: Minimizing Solvent Waste in 4-Methoxybenzhydrazide Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with practical, in-depth strategies for minimizing solvent waste during the synthesis and purification of 4-Methoxybenzhydrazide. By implementing the principles of green chemistry, laboratories can significantly reduce their environmental footprint, improve cost-efficiency, and enhance operational safety without compromising product purity or yield.
Introduction: The Imperative of Solvent Waste Reduction
In pharmaceutical and chemical research, solvents constitute a significant portion of the waste generated, often accounting for 60-70% of the total waste stream in active pharmaceutical ingredient (API) manufacturing.[1] The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is no exception.[2] Traditional methods often rely on large volumes of solvents for both the reaction and subsequent purification steps. This not only poses environmental concerns but also represents a substantial operational cost.[3]
This technical guide moves beyond conventional protocols to offer actionable solutions for solvent reduction and recycling, grounded in established scientific principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in a typical this compound synthesis?
A1: The two main contributors to solvent waste are the reaction medium and the purification process. The classical synthesis involves the hydrazinolysis of an ester, such as ethyl-4-methoxybenzoate, with hydrazine hydrate, typically carried out by refluxing in a solvent like ethanol or methanol.[4] Following the reaction, purification, most commonly through recrystallization, requires additional solvent to dissolve the crude product and remove impurities.[4][5]
Q2: Are there any solvent-free synthesis methods available for this compound?
A2: Yes, solvent-free approaches offer a significant leap forward in waste reduction. One highly effective method is the use of grinding techniques.[6] In this procedure, a carboxylic acid, 4-methoxybenzoic acid, is ground with hydrazine hydrate in a mortar and pestle at room temperature. The reaction often proceeds to completion within minutes, forming a solid mass that can be directly crystallized from a minimal amount of a suitable solvent like ethanol.[6] Microwave-assisted synthesis is another rapid, solvent-free alternative that has been shown to be highly efficient.[7]
Q3: How can I select a "greener" solvent for the synthesis and purification of this compound?
A3: The selection of a solvent should be guided by the principles of green chemistry, which consider factors such as environmental impact, safety, and efficiency. Several solvent selection guides are available to aid this process. Generally, preferred solvents are those derived from renewable resources, have a lower environmental persistence, and are less toxic. For hydrazide synthesis, alcohols like ethanol are often favored over more hazardous solvents. When considering a replacement, it is crucial to evaluate the solubility of both the starting materials and the final product at various temperatures.
Troubleshooting Guide: Synthesis
Issue 1: Low Yield in Solvent-Free Grinding Synthesis
-
Possible Cause: Incomplete reaction due to insufficient mixing or reaction time.
-
Solution:
-
Ensure thorough and vigorous grinding of the reactants to maximize surface area contact.
-
After the initial grinding, allow the reaction mixture to stand for a "digestion" period (typically 10-15 minutes) to ensure the reaction goes to completion.[6]
-
Confirm the stoichiometry of the reactants. A slight excess of hydrazine hydrate may be necessary.
-
Issue 2: Formation of Diacylhydrazide Impurity
-
Possible Cause: This side product can form, especially when using highly reactive starting materials like acyl chlorides or when the reaction conditions are too harsh.
-
Solution:
Troubleshooting Guide: Purification
Issue 1: Excessive Solvent Usage During Recrystallization
-
Possible Cause: Using a suboptimal solvent or an inefficient recrystallization technique.
-
Solution:
-
Optimize Solvent Selection: The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at elevated temperatures.[5] Test a range of "green" solvents on a small scale to find the most effective one.
-
Employ a Minimum Amount of Hot Solvent: Heat the solvent to its boiling point and add it dropwise to the crude product until it just dissolves.[9] Using an excess of solvent will result in a lower yield as more product will remain in the mother liquor upon cooling.
-
Consider a Two-Solvent System: If a single suitable solvent cannot be identified, a two-solvent recrystallization can be highly effective.[9][10] In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). A "bad" solvent (in which the product is poorly soluble) is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. This technique can significantly reduce the total volume of solvent used.
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Possible Cause: The melting point of the crude product is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated. This compound has a melting point of 136-140°C.[11]
-
Solution:
-
Select a solvent with a lower boiling point.
-
Use a larger volume of solvent to prevent supersaturation. While this may seem counterintuitive to minimizing waste, it is sometimes necessary to achieve proper crystallization. The excess solvent can then be recovered and recycled.
-
Ensure a slow cooling rate to allow for proper crystal lattice formation.
-
Issue 3: Impurities Co-precipitating with the Product
-
Possible Cause: The impurities have similar solubility profiles to the this compound in the chosen solvent.
-
Solution:
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved product before allowing it to cool.[12]
-
Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[12]
-
Alternative Purification Methods: If recrystallization proves ineffective, consider other purification techniques such as column chromatography.[5] While this method uses solvent, it can be optimized to reduce consumption by using techniques like flash chromatography.
-
Advanced Strategies for Solvent Waste Minimization
Solvent Recycling and Recovery
A significant step towards a greener synthesis is the implementation of solvent recycling.[3] For many common solvents used in this compound synthesis and purification, such as ethanol and methanol, simple distillation can be an effective method for recovery and reuse. On-site solvent recyclers can purify spent solvents, making them suitable for reuse in subsequent batches, which can cut solvent purchase and disposal costs by up to 90%.[3]
Alternative Purification Technologies
Emerging technologies offer promising alternatives to traditional, solvent-intensive purification methods:
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used to separate the desired product from the solvent and impurities, offering a low-energy alternative to distillation.[[“]]
-
Organic Solvent Forward Osmosis (OSFO): This technique can concentrate the product while recovering the organic solvent with high efficiency.[[“]]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound via Grinding
-
In a mortar, combine 4-methoxybenzoic acid (1.0 equivalent) and hydrazine hydrate (1.25 equivalents).
-
Grind the mixture vigorously with a pestle for 3-5 minutes at room temperature.
-
Allow the reaction mixture to stand for 10 minutes, during which it should solidify.
-
Monitor the reaction completion by thin-layer chromatography.
-
Recrystallize the solid mass from a minimal amount of hot ethanol to obtain pure this compound.[6]
Protocol 2: Optimized Recrystallization for Minimal Solvent Use
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add the hot solvent to the crude product dropwise, with swirling, until the solid just dissolves.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizing Workflows
DOT Script for Synthesis and Purification Decision Making
Caption: Decision workflow for synthesis and purification.
DOT Script for Optimized Recrystallization
Caption: Step-by-step optimized recrystallization process.
Quantitative Data Summary
| Technique | Typical Solvent | Relative Solvent Usage | Key Advantage | Reference |
| Conventional Synthesis | Ethanol or Methanol | High | Well-established | [4] |
| Grinding Synthesis | None (minimal for recrystallization) | Very Low | Rapid, solvent-free reaction | [6] |
| Microwave Synthesis | None | Very Low | Extremely rapid | [7] |
| Single-Solvent Recrystallization | Ethanol, Methanol, etc. | Medium-High | Simple | [5] |
| Two-Solvent Recrystallization | Varies | Medium | Can reduce total solvent volume | [9][10] |
| Solvent Recycling | Varies | Low (net) | Significant cost and waste reduction | [3] |
References
- On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025). Vertex AI Search.
- Solvent Recovery - ACS GCI Pharmaceutical Roundtable. (2025). American Chemical Society.
- Solvent Reutilization in Pharmaceutical Processes. (n.d.). Consensus Academic Search Engine.
- Solvent Recovery in the Pharmaceutical industry. (n.d.). DEC.
- Pharmaceutical Solvent Reuse Strategies: A Smarter Way to Manage Waste. (2025). Altiras.
- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (n.d.). Benchchem.
- Need a purification method for a free hydrazone. (2021). Reddit.
- This compound|CAS 3290-99-1. (n.d.). Benchchem.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2023).
- Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (n.d.). PubMed.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Preventing common side reactions during the synthesis and handling of hydrazones. (n.d.). Benchchem.
- Recrystalliz
- This compound, 98+%. (n.d.). Wasteless Bio.
- a highly efficient solvent free synthesis of hydrazides using grinding technique. (n.d.).
- Strategies to prevent byproduct formation during hydrazide synthesis. (n.d.). Benchchem.
- Development and Assessment of Green Synthesis of Hydrazides. (2010).
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.).
- This compound, 97%. (n.d.). Sigma-Aldrich.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
- This compound 97 3290-99-1. (n.d.). Sigma-Aldrich.
- 4-Methoxybenzohydrazide. (n.d.). PubChem.
- This compound, 98+%. (n.d.). Thermo Fisher Scientific.
- 4-Methoxybenzohydrazide. (2009).
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- 13. consensus.app [consensus.app]
Technical Support Center: Degradation Pathways of 4-Methoxybenzhydrazide
Welcome to the technical support center for 4-Methoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we address common experimental challenges through a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Degradation
Question 1: I am observing a new peak in my HPLC chromatogram during a stability study of this compound in an aqueous formulation, especially at acidic or basic pH. What is this likely degradant?
Answer: The most probable degradation product you are observing is 4-methoxybenzoic acid . The hydrazide functional group in this compound is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is often catalyzed by the presence of acid or base.[1]
-
Mechanism: Under hydrolytic conditions, the carbonyl carbon of the hydrazide is attacked by a water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-N bond and releasing hydrazine, while the aromatic portion of the molecule becomes 4-methoxybenzoic acid.
Troubleshooting Guide: Unidentified Peak in Hydrolysis Study
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Hydrolysis to 4-methoxybenzoic acid. | 1. Co-injection: Spike your sample with a pure standard of 4-methoxybenzoic acid. If the peak area of the unknown increases and the peak remains symmetrical, this confirms its identity. 2. LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant peak should exhibit a mass-to-charge ratio (m/z) corresponding to the molecular weight of 4-methoxybenzoic acid (152.15 g/mol ).[2] 3. pH Monitoring: Carefully monitor the pH of your formulation. Hydrolysis is accelerated at both low and high pH.[3][4] Consider adjusting the formulation to a more neutral pH if stability is a concern. |
| Multiple unexpected peaks. | Further degradation of 4-methoxybenzoic acid or complex interactions. | 1. Literature Review: Investigate the stability of 4-methoxybenzoic acid itself under your experimental conditions. 2. Forced Degradation of Degradant: Subject a pure sample of 4-methoxybenzoic acid to the same stress conditions to see if it generates any of the other observed peaks. |
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Oxidative Degradation
Question 2: My this compound sample, particularly in solution, is turning yellow and showing multiple new peaks in the chromatogram after exposure to air or an oxidizing agent. What degradation is occurring?
Answer: this compound is susceptible to oxidation. The hydrazide moiety can be oxidized, and the methoxy group can also be a site for oxidative attack. A common degradation product observed in related hydrazides like isoniazid is the corresponding amide, in this case, 4-methoxybenzamide .[5] The yellowing of the sample suggests the formation of colored byproducts, which can result from further oxidation and the formation of complex condensation products.[5]
-
Mechanism: Oxidizing agents can abstract hydrogen atoms from the hydrazide group, leading to the formation of radical intermediates. These can then react further to form various products, including the more stable amide. The methoxy group can also undergo oxidative demethylation under harsh conditions.
Troubleshooting Guide: Sample Discoloration and Multiple Peaks in Oxidative Stress Studies
| Symptom | Potential Cause | Troubleshooting Steps |
| Yellowing of the sample and appearance of new peaks. | Oxidative degradation. | 1. Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[6] 2. Antioxidants: If permissible for your application, consider the addition of antioxidants to the formulation.[7] 3. LC-MS/MS Analysis: Use LC-MS/MS to identify the major degradation products. Look for masses corresponding to 4-methoxybenzamide (151.16 g/mol ) and potentially hydroxylated or demethylated species. Tandem MS (MS/MS) can help in structural elucidation by analyzing fragmentation patterns.[2][8] |
| Inconsistent results between experiments. | Variability in the concentration of dissolved oxygen or presence of trace metal ions that can catalyze oxidation. | 1. Solvent Degassing: Ensure all solvents used for sample preparation and HPLC analysis are properly degassed. 2. Use of Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might help, provided it doesn't interfere with your analysis. |
Diagram: Proposed Oxidative Degradation Pathways
Caption: Oxidation of this compound.
Photodegradation
Question 3: I am conducting a photostability study according to ICH guidelines, and my this compound sample is showing significant degradation. What are the likely photodegradation pathways?
Answer: Aromatic compounds, especially those with electron-donating groups like the methoxy group, can be susceptible to photodegradation.[7][9] Upon absorption of UV light, this compound can undergo several reactions. The primary degradation pathways likely involve radical mechanisms initiated by the absorption of photons. This can lead to the cleavage of the N-N bond in the hydrazide moiety or reactions involving the aromatic ring.
-
Potential Pathways:
-
Homolytic Cleavage: The N-N bond can break, forming nitrogen-centered radicals which are highly reactive.
-
Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS), leading to oxidative degradation products similar to those seen in chemical oxidation.
-
Reactions of the Methoxy Group: The methoxy group can undergo photo-demethylation.
-
Troubleshooting Guide: Significant Degradation in Photostability Studies
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid degradation upon exposure to light. | Inherent photosensitivity of the molecule. | 1. Light-Protective Packaging: Store the substance and its formulations in amber or opaque containers to block UV and visible light.[7] 2. Formulation Strategies: For liquid formulations, consider the inclusion of UV absorbers. For solid forms, opaque fillers like titanium dioxide can be used.[7] 3. Wavelength-Specific Studies: If possible, expose the sample to different wavelengths of light to determine the most damaging range. |
| Formation of a complex mixture of degradants. | Multiple competing photodegradation pathways. | 1. Inert Atmosphere: Conduct photostability studies under both ambient and inert atmospheres to distinguish between photolytic and photo-oxidative degradation. 2. Advanced Analytics: Utilize techniques like GC-MS for volatile degradants and LC-HRMS (High-Resolution Mass Spectrometry) for comprehensive profiling of the non-volatile degradants. |
Diagram: Conceptual Photodegradation Workflow
Caption: Photostability testing workflow.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
Withdraw and analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that complies with ICH Q1B guidelines.[10]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to a neutral value) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good resolution between the parent compound and its degradants.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the parent and potential degradants have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C to ensure reproducibility.[12]
References
- Singh, S., et al. (2006). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 123-129. [Link]
- Singh, S., et al. (2000). Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions.
- Kumar, A., et al. (2018). Development of a green method for separation and identification of the degradation impurity of Isoniazid by SFC-MS/MS.
- PubChem. (n.d.). 4-Methoxybenzohydrazide.
- Frontiers in Pharmacology. (2020). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers Media S.A.[Link]
- Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide.
- Koshe, K. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. International Journal of Pharmaceutical Sciences and Research, 7(6), 2545-2553. [Link]
- Millennium Pharmaceuticals. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10). [Link]
- Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- MedCrave. (2016).
- TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method fo. Trade Science Inc. [Link]
- ResearchGate. (n.d.). Pathways of aromatic compounds degradation.
- Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11097-11112. [Link]
- Nitz, M., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Pharmaguideline. (2025).
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
- PubMed. (2013). Metabolic diversity in bacterial degradation of aromatic compounds.
- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
- ResearchGate. (n.d.). Stability studies for Hydralazine and Hydrochlorothiazide.
- Ataman Kimya. (n.d.). P-ANISIC ACID.
- KEGG. (n.d.). Degradation of aromatic compounds - Rhizobium croatiense. Kyoto Encyclopedia of Genes and Genomes. [Link]
- Waters. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]
- Lhasa Limited. (2025).
- Asian Journal of Chemistry. (2017). A Facile and Efficient Process for the Synthesis of 4-Methoxy Benzoic Acid. Asian Journal of Chemistry, 29(11), 2533-2535. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 19-30. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- Chemistry LibreTexts. (2023).
- SIELC Technologies. (2018). p-Anisic acid, hydrazide. SIELC Technologies. [Link]
- PubMed. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
- ResearchGate. (2015). Decompostion of Hydrazine in Aqueous Solutions.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Wikipedia. (n.d.). p-Anisic acid. Wikipedia. [Link]
- ResearchGate. (2014). Electrocatalytic oxidation of hydrazine on poly(4-aminobenzene sulfonic acid)-modified glassy carbon electrode.
- PubMed. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
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Understanding 4-Methoxybenzhydrazide's Behavior on Silica Gel
Answering the call of complex analytical challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working with 4-Methoxybenzhydrazide. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing Thin-Layer Chromatography (TLC) for this specific compound. This compound, with its unique structural features, presents a fascinating case for mastering TLC techniques. Its aromatic ring, methoxy group, and particularly its hydrazide moiety contribute to a distinct polarity and reactivity profile that can lead to common yet solvable spotting issues.
This guide moves beyond generic advice, offering a deep dive into the causality behind TLC phenomena and providing robust, field-proven protocols to empower you to resolve issues of streaking, inconsistent retention factors (Rf), and unexpected spots with confidence and scientific rigor.
This compound (MW: 166.18 g/mol ) is a moderately polar compound.[1][2] Its polarity is primarily dictated by the hydrazide functional group (-CONHNH₂), which can engage in significant hydrogen bonding. This group has both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂), allowing for strong interactions with the polar stationary phase, typically silica gel (SiO₂).[3] Silica gel is slightly acidic, which can lead to specific acid-base interactions with the basic lone pairs on the nitrogen atoms of the hydrazide group.[3][4] These strong interactions are often the root cause of many TLC spotting issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common TLC problems encountered when working with this compound, providing explanations for their causes and detailed protocols for their resolution.
Q1: Why is my this compound spot streaking or tailing down the plate?
Streaking is one of the most frequent issues and typically indicates an overly strong interaction between the compound and the stationary phase, or issues with sample application.[4][5][6]
Cause A: Sample Overloading Over-concentrated samples saturate the silica gel at the origin.[7] As the mobile phase ascends, it cannot effectively dissolve and transport the entire spot, leaving a "tail" of material behind.
-
Solution: Systematically dilute your sample solution. A good starting concentration is approximately 1-2 mg/mL in a suitable solvent like methanol or dichloromethane.
Cause B: Strong Analyte-Stationary Phase Interaction The basic hydrazide group of this compound can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface.[3][4] This causes the compound to "stick" to the origin and drag during elution.
-
Solution: Add a competitive base or a polar modifier to the mobile phase. This additive will occupy the active sites on the silica gel, allowing the this compound to elute more cleanly.
Cause C: Inappropriate Spotting Solvent If the sample is dissolved in a very polar solvent (like pure methanol) for spotting, the solvent can spread out widely at the origin, creating a large initial spot that is prone to streaking.[4]
-
Solution: Spot the sample in a less polar, volatile solvent such as dichloromethane (DCM) or a mixture of DCM and methanol. Ensure the spot is small (1-2 mm diameter) and completely dry before developing the plate.[7][8]
Q2: My spot's Rf value is too low (at the baseline) or too high (at the solvent front). How do I fix it?
The Retention Factor (Rf) is a direct measure of how the mobile phase and stationary phase compete for your compound.[9] An ideal Rf value for good separation is typically between 0.3 and 0.7.[9][10]
Cause A: Incorrect Mobile Phase Polarity
-
Rf ≈ 0 (Spot at Baseline): The mobile phase is not polar enough to move the polar this compound off the highly polar silica gel.[5][8][11]
-
Rf ≈ 1 (Spot at Solvent Front): The mobile phase is too polar. It has such a high affinity for your compound that it carries it up the plate without sufficient interaction with the stationary phase.[5][8]
-
Solution: Adjust the polarity of your eluent system. The key is to find a balance where the eluent can displace the compound from the silica gel but not so strongly that it prevents any interaction.
-
To Increase Rf: Increase the proportion of the more polar solvent in your mixture.
-
To Decrease Rf: Increase the proportion of the less polar solvent.
-
| Problem | Example Initial Solvent System (Non-polar:Polar) | Recommended Adjustment | Rationale |
| Rf is too low (<0.2) | 9:1 Hexane:Ethyl Acetate | Try 7:3 or 1:1 Hexane:Ethyl Acetate. If still low, switch to 9:1 DCM:Methanol. | Increases the overall polarity of the mobile phase to better compete for the analyte.[5] |
| Rf is too high (>0.8) | 1:1 DCM:Methanol | Try 95:5 DCM:Methanol. If still high, switch to 1:1 Hexane:Ethyl Acetate. | Decreases the mobile phase polarity, allowing for greater interaction with the stationary phase.[5] |
Q3: I see multiple spots on my TLC plate, but I believe my sample is pure. What's happening?
Observing multiple spots from a supposedly pure sample can be perplexing. The cause could be compound degradation, the presence of isomers, or residual starting materials.[12][13]
Cause A: Decomposition on Acidic Silica Gel While generally stable, some compounds can degrade on the acidic surface of the silica gel plate.[12][14]
-
Solution: Perform a 2D TLC. This powerful technique can help determine if the extra spots are due to decomposition on the plate.
-
Spot your sample in one corner of a square TLC plate, about 1 cm from each edge.
-
Develop the plate as usual.
-
Remove the plate, dry it completely, and then rotate it 90 degrees so the line of separated spots is now the new baseline.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, all spots will appear along the diagonal. Spots that appear off the diagonal are decomposition products formed during the first elution.[12][14]
-
-
Further Action: If decomposition is confirmed, consider using a different stationary phase, such as neutral alumina, or adding a base like triethylamine to the eluent to neutralize the silica surface.[3]
Cause B: Presence of Isomers or Tautomers Although less common for this compound itself, some hydrazide derivatives can exist as tautomers, which may have different polarities and separate on TLC.[13]
-
Solution: Characterize your sample using other analytical methods like NMR to confirm its purity and structure. If isomers are present, you may need to adjust the TLC solvent system to either co-elute them (if you don't need to separate them) or to achieve baseline separation for preparative work.
Q4: My spots are not visible under the UV lamp. How can I visualize them?
This compound contains a chromophore (the aromatic ring) and should be visible under a UV lamp at 254 nm.[15] If spots are not visible, it's likely an issue of concentration or the need for an alternative visualization method.
Cause A: Sample Concentration is Too Low The amount of sample spotted is below the detection limit of the UV lamp.[5][16]
-
Solution:
Cause B: Need for a Chemical Stain For definitive visualization or if UV is ineffective, a chemical stain is required.
-
Solution: Use a staining solution that reacts with the functional groups in your compound.
-
Recommended Stain: p-Anisaldehyde Stain. This is an excellent general-purpose stain that reacts with many functional groups, often producing distinct colors. The hydrazide and aromatic ether in your compound should react well.[14]
-
Protocol:
-
Prepare the p-Anisaldehyde solution (see recipe below).
-
After developing and drying the TLC plate, dip it quickly and evenly into the stain solution using tweezers.
-
Wipe the back of the plate to remove excess stain.
-
Gently warm the plate with a heat gun until colored spots appear.
-
-
| Stain | Preparation | Best For | Appearance |
| p-Anisaldehyde | 4 mL p-anisaldehyde, 200 mL EtOH, 3 mL acetic acid, 10 mL conc. H₂SO₄.[3] | General purpose, good for nucleophiles. | Spots appear as various colors (often pink, purple, or blue) on a light background.[5] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber.[3] | Unsaturated compounds and compounds with electron-rich groups. | Spots appear as temporary brown stains. |
Visual Troubleshooting Workflows
To further assist in diagnosing issues, the following diagrams illustrate logical troubleshooting pathways.
Caption: Visualization of the polar interactions causing this compound to adhere to the silica plate.
References
- ChemBAM. TLC troubleshooting. [Link]
- Microbe Notes. (2023, November 13).
- University of Rochester, Department of Chemistry.
- Bitesize Bio. (2025, June 3).
- National Center for Biotechnology Information. 4-Methoxybenzohydrazide.
- University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
- Millersville University.
- Homework.Study.com. Why do you spot multiple times in TLC?. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.
- ResearchGate. (2018, August 8).
- BGD Group. TLC Developing System. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. (2022, August 23).
- ResearchGate. (2009). 4-Methoxybenzohydrazide. [Link]
- The Royal Society of Chemistry.
- Reddit. (2022, September 6).
- University of York, Department of Chemistry. Determining a solvent system. [Link]
- ResearchGate. (2018, June 12). What mobile phase should I use (TLC)
- YouTube. (2020, September 11).
- RSC Advances. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. [Link]
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- 2. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Reactivity Analysis: 4-Methoxybenzhydrazide vs. Benzhydrazide
A Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth comparison of the chemical reactivity of 4-Methoxybenzhydrazide and its parent compound, benzhydrazide. Understanding the nuanced differences in their reactivity, driven by electronic effects, is critical for researchers in drug development and organic synthesis when selecting reagents, optimizing reaction conditions, and predicting reaction outcomes.
Introduction: The Subtle Influence of a Methoxy Group
Benzhydrazide and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1][2][3] Their polyfunctional nature, featuring a carbonyl group, an amide linkage, and a terminal amino group, makes them versatile precursors for synthesizing a wide array of heterocyclic compounds, such as oxadiazoles and triazoles, and hydrazones with significant biological activity.[1][4]
The focus of this guide is to compare the reactivity of unsubstituted benzhydrazide with This compound . The sole structural difference is the presence of a methoxy (-OCH₃) group at the para position of the benzene ring. This seemingly minor substitution has a profound and predictable impact on the molecule's electronic properties and, consequently, its chemical reactivity. The methoxy group acts as a powerful electron-donating group (EDG) through resonance, which enriches the electron density of the entire aromatic and hydrazide system. This electronic perturbation is the primary determinant of the differences in their behavior as nucleophiles.
Theoretical Framework: Electronic Effects and Nucleophilicity
The reactivity of the hydrazide moiety, particularly the terminal -NH₂ group, is governed by its nucleophilicity. A higher electron density on this nitrogen atom leads to a stronger nucleophile, which will generally react faster with electrophiles.
The methoxy group in this compound enhances the nucleophilicity of the terminal nitrogen through the mesomeric effect (+M). The lone pairs on the oxygen atom can delocalize into the aromatic ring and extend to the hydrazide group, as illustrated by the resonance structures below.
Caption: Electron-donating resonance effect of the methoxy group.
This delocalization increases the electron density at the terminal -NH₂ group, making this compound a more potent nucleophile than the unsubstituted benzhydrazide.
The Hammett Equation
The Hammett equation provides a quantitative framework for understanding these electronic effects.[5][6] It relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through the equation:
log(k/k₀) = σρ
Where:
-
k₀ is the rate constant for the unsubstituted reactant (benzhydrazide).
-
k is the rate constant for the substituted reactant (this compound).
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). For a para-methoxy group, σₚ is approximately -0.27, indicating it is an electron-donating group.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups.
For nucleophilic attack reactions, such as acylation or condensation, the rate-determining step often involves the hydrazide acting as a nucleophile. Such reactions typically have a negative ρ value. Therefore, the negative σ value of the methoxy group results in a positive value for σρ, leading to a k/k₀ ratio greater than 1. This quantitatively predicts that This compound will react faster than benzhydrazide in these reactions .
Comparative Experimental Performance
We will now examine the practical implications of this enhanced nucleophilicity in two common classes of reactions: acylation and hydrazone formation.
Acylation Reactions
Acylation of the terminal nitrogen of a hydrazide is a key step in many synthetic pathways. In a study on the acetylation of benzhydrazide derivatives with p-nitrophenyl acetate, the reaction was found to proceed via a stepwise mechanism where the nucleophilic attack is the rate-determining step.[2] The reaction rate exhibits a positive dependence on the basicity (and thus nucleophilicity) of the hydrazide.
While direct kinetic data for this compound under the exact same conditions is not available in a single comparative study, the established principles and related data strongly support its enhanced reactivity.[7] The electron-donating methoxy group increases the basicity of the terminal amine, leading to a faster rate of nucleophilic attack on the acylating agent.
| Compound | Key Substituent | Electronic Effect | Expected Relative Rate of Acylation |
| Benzhydrazide | -H (Reference) | Neutral | 1 |
| This compound | -OCH₃ (para) | Electron-Donating | > 1 (Faster) |
| 4-Nitrobenzhydrazide | -NO₂ (para) | Electron-Withdrawing | < 1 (Slower) |
Table 1: Predicted relative reactivity of substituted benzhydrazides in acylation reactions based on electronic effects.
This increased reactivity means that reactions with this compound can often be performed under milder conditions or for shorter durations compared to benzhydrazide.
Condensation Reactions: Hydrazone Formation
The condensation of hydrazides with aldehydes or ketones to form hydrazones is one of their most frequent applications.[4][8][9] This reaction is catalyzed by acid and is reversible. The mechanism involves the nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon.
Kinetic studies reveal that the rate of hydrazone formation is highly dependent on the electronic properties of both reactants.[10][11] For the hydrazine component, electron-donating groups enhance reactivity. The increased nucleophilicity of this compound allows for a more rapid attack on the carbonyl carbon.
Experimental Observation: In typical laboratory syntheses, the formation of hydrazones from this compound proceeds efficiently, often in high yields (78-92%), by refluxing with an aldehyde in methanol, sometimes with a catalytic amount of acetic acid.[8] Similar conditions are used for benzhydrazide, but the enhanced nucleophilicity of the methoxy-substituted analog can lead to faster reaction completion.[3]
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a representative method for the synthesis of a hydrazone, a reaction where the nucleophilicity of the hydrazide is paramount. This procedure is adapted from established methods for both benzhydrazide and this compound.[8]
Caption: General workflow for the synthesis of benzoylhydrazones.
Methodology: Synthesis of N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 20 mL of methanol. Warm gently if necessary to achieve complete dissolution.
-
Addition of Aldehyde: To the stirred solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. For complete precipitation, the flask can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to yield the final hydrazone.
Self-Validation: The success of the protocol is validated by the formation of a crystalline solid. The product's identity and purity should be confirmed using standard analytical techniques such as melting point determination, FT-IR (to observe the C=N imine stretch), and NMR spectroscopy. For this compound, the reaction is often faster and may yield a purer crude product due to its higher reactivity, potentially simplifying purification.
Conclusion and Practical Implications
The presence of a para-methoxy group renders This compound a more reactive nucleophile than benzhydrazide . This is a direct consequence of the electron-donating resonance effect of the methoxy substituent, which increases electron density on the terminal nitrogen of the hydrazide moiety.
Key Takeaways for Researchers:
-
Increased Reaction Rates: For nucleophilic reactions like acylations and condensations, this compound will generally react faster than benzhydrazide. This can lead to shorter reaction times and increased throughput.
-
Milder Conditions: The enhanced reactivity may allow reactions to be conducted under milder conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.
-
Yields: While not guaranteed, the faster kinetics can sometimes lead to higher isolated yields by minimizing the formation of degradation byproducts that may occur over longer reaction times.
-
Potential for Side Reactions: The heightened nucleophilicity could also increase the rate of undesired side reactions if multiple electrophilic sites are present in the substrate. Careful control of stoichiometry and reaction conditions is always essential.
References
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.
- Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 130(47), 15636-15637.
- Gasparyan, M. K., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5223-5228.
- Campodónico, P. R., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Journal of Molecular Structure, 985(2-3), 296-303.
- Campodónico, P. R., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Repositorio UDD.
- The Pharma Innovation Journal (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 834-840.
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate.
- Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate.
- Jamal, R. A., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551.
- Trofimov, B. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 342-350.
- Raj, V., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 86-93.
- AIP Publishing (2019). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2155(1), 020121.
- International Journal of Applied Research (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 11-16.
- Nikalaje, S. H., et al. (2023). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. Journal of Advanced Scientific Research, 14(03).
- Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7306.
- An-Najah Repository (1992). SOLVENT EFFECTS ON P VALUES OF THE HAMMETT' EQUATION FOR THE HYDROLYSIS OF BENZYLIDENE BENZOYLHYDRAZONES. An-Najah University Journal for Research - A (Natural Sciences), 3(1).
- Wikipedia (n.d.). Hammett equation.
- Chemistry LibreTexts (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
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- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Validation of 4-Methoxybenzhydrazide Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For molecules such as 4-Methoxybenzhydrazide, a versatile building block in the synthesis of various therapeutic agents, precise structural elucidation is paramount.[1] This guide provides an in-depth, technical comparison of how advanced 2D Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—serve as a self-validating system for the structural confirmation of this compound. We will delve into the causality behind experimental choices and present supporting data, offering a robust framework for researchers in the field.
The Molecular Blueprint: Understanding this compound's Structure
This compound (C₈H₁₀N₂O₂) is characterized by a para-substituted aromatic ring, a hydrazide moiety (-CONHNH₂), and a methoxy group (-OCH₃). The key to its structural validation lies in confirming the precise connectivity of these functional groups. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for mapping the intricate network of proton and carbon interactions, leaving no ambiguity in the final structure.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Experimental Design: A Symphony of 2D NMR Techniques
The validation of this compound's structure is a systematic process that begins with 1D NMR and culminates in a comprehensive analysis of 2D NMR correlations.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 10-20 mg of synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is free of particulate matter by filtering it into a standard 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to identify the proton and carbon environments in the molecule. This provides the foundational data for the 2D experiments.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the connectivity of protons within the aromatic ring and the hydrazide moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It provides a definitive link between the ¹H and ¹³C spectra, assigning protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is the key to connecting the different fragments of the molecule, such as the aromatic ring to the carbonyl carbon and the methoxy group.
Data Interpretation: Weaving the Structural Narrative
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, which will serve as the basis for interpreting the 2D NMR spectra. These predictions are based on data from similar compounds and established NMR principles.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | ~7.8 | Doublet |
| H-3, H-5 | ~7.0 | Doublet |
| -OCH₃ | ~3.8 | Singlet |
| -NH- | ~9.5 | Singlet (broad) |
| -NH₂ | ~4.5 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-4 | ~162 |
| C-2, C-6 | ~129 |
| C-1 | ~125 |
| C-3, C-5 | ~114 |
| -OCH₃ | ~55 |
COSY: Mapping Proton-Proton Connectivity
The COSY spectrum provides a roadmap of the proton-proton coupling network.
Caption: Key HSQC correlations for this compound.
The HSQC spectrum will exhibit the following key correlations:
-
A cross-peak between the proton signal at ~7.8 ppm and the carbon signal at ~129 ppm, assigning these to the H-2/H-6 and C-2/C-6 pairs.
-
A cross-peak between the proton signal at ~7.0 ppm and the carbon signal at ~114 ppm, corresponding to the H-3/H-5 and C-3/C-5 pairs.
-
A cross-peak between the methoxy proton signal at ~3.8 ppm and the methoxy carbon signal at ~55 ppm.
HMBC: Unveiling the Long-Range Connectivity
The HMBC experiment is the final piece of the structural puzzle, revealing the connectivity between different molecular fragments through 2-4 bond correlations.
Caption: Crucial HMBC correlations for structural confirmation.
The HMBC spectrum will provide the following critical long-range correlations:
-
Connecting the aromatic ring to the carbonyl group: Protons H-2 and H-6 (~7.8 ppm) will show a correlation to the carbonyl carbon (C=O) at ~165 ppm (³J coupling), confirming the attachment of the hydrazide moiety to the aromatic ring at C-1.
-
Confirming the para-substitution: Protons H-3 and H-5 (~7.0 ppm) will show correlations to the quaternary carbons C-1 (~125 ppm) and C-4 (~162 ppm) (²J coupling).
-
Placing the methoxy group: The methoxy protons (~3.8 ppm) will exhibit a correlation to the aromatic carbon C-4 (~162 ppm) (³J coupling), confirming the position of the methoxy group.
-
Validating the hydrazide linkage: The NH proton (~9.5 ppm) will show a correlation to the carbonyl carbon (C=O) at ~165 ppm (²J coupling).
Conclusion: A Self-Validating Approach to Structural Elucidation
The synergistic application of COSY, HSQC, and HMBC provides a multi-layered, self-validating system for the structural confirmation of this compound. Each experiment offers a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity. This comprehensive 2D NMR approach not only validates the expected structure but also provides a robust analytical workflow that can be applied to a wide range of synthesized compounds in drug discovery and development. By understanding the "why" behind each experimental choice and the logic of data interpretation, researchers can confidently and accurately characterize their molecules, ensuring the integrity of their scientific endeavors.
References
- Muhammad, T., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1287-1300. [Link]
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts. [Link]
- Emery Pharma. (2018).
- PubChem. (n.d.). 4-Methoxybenzohydrazide. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]
- ResearchGate. (n.d.). FIGURE 8.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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The Influence of Substitution on Benzhydrazide Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzhydrazide Scaffold
Benzhydrazides, a class of organic compounds characterized by a phenyl ring attached to a hydrazide moiety (-CONHNH2), are of significant interest in medicinal chemistry and materials science. Their rigid backbone, coupled with the hydrogen bonding capabilities of the hydrazide group, makes them valuable scaffolds for designing molecules with specific biological activities and material properties. The ability to introduce a wide variety of substituents onto the phenyl ring allows for the fine-tuning of their steric and electronic properties, which in turn dictates their three-dimensional arrangement in the solid state. Understanding the interplay between substituent effects and crystal packing is paramount for the rational design of novel therapeutics and functional materials. For instance, the conformation and intermolecular interactions of benzhydrazide derivatives have been shown to be critical for their activity as enzyme inhibitors.[1][2]
This guide provides a comparative analysis of the crystal structures of substituted benzhydrazides, offering insights into how different functional groups influence their solid-state architecture. We will delve into the nuances of their synthesis and crystallization, explore key crystallographic parameters, and discuss the implications of their structural diversity on their function, particularly in the context of drug design.
The Impact of Substituents on Crystal Packing: A Tale of Intermolecular Forces
The crystal structure of a substituted benzhydrazide is a delicate balance of various intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The nature and position of the substituent on the benzoyl ring can significantly influence this balance, leading to diverse supramolecular assemblies.[3]
A systematic analysis of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals distinct packing motifs among substituted benzhydrazides.[4] Generally, the hydrazide moiety acts as a primary hydrogen bond donor and acceptor, forming robust synthons that often dictate the overall crystal packing.
Key Observations from Crystallographic Data:
-
Hydrogen Bonding: The N-H and C=O groups of the hydrazide core are prolific hydrogen bond donors and acceptors. In many structures, molecules form centrosymmetric dimers via N-H···O hydrogen bonds.[5] The presence of additional hydrogen bonding moieties on the substituent (e.g., -OH, -NH2) can lead to more complex, extended networks.
-
π-π Stacking: The aromatic rings of the benzhydrazide scaffold are prone to π-π stacking interactions. Electron-withdrawing substituents can enhance these interactions by modifying the quadrupole moment of the aromatic ring. Conversely, bulky substituents can sterically hinder close packing and disrupt π-π stacking.
-
Halogen Bonding: Halogenated substituents (e.g., -F, -Cl, -Br) can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic region. This can lead to specific directional interactions that influence the crystal packing.
-
Conformational Polymorphism: The flexibility of the C-N bond in the hydrazide linkage can give rise to different molecular conformations (conformers) that can pack into distinct crystal lattices, a phenomenon known as conformational polymorphism. The choice of crystallization solvent and conditions can often influence which polymorph is obtained.
Comparative Data of Representative Substituted Benzhydrazides
To illustrate the impact of substitution, the following table summarizes key crystallographic parameters for a selection of substituted benzhydrazides retrieved from published literature and the Cambridge Structural Database.
| Substituent | CSD Refcode | Space Group | Key Intermolecular Interactions | Dihedral Angle (Benzoyl/Substituent Ring) (°) | Reference |
| 4-Methyl-2-nitro | Not specified | I2/a | N-H···O, C-H···O, π-π stacking | 56.1 | [3] |
| 2-Nitro-4-(trifluoromethyl) | Not specified | P2₁/n | N-H···O, C-H···O, π-π stacking, F···F contacts | Not specified | [3] |
| 4-(tert-Butyl) | Not specified | Monoclinic, Cc | N-H···O, C-H···O | Not specified | [6] |
| 2-(Benzamido) | Not specified | Triclinic, P-1 | N-H···O, C-H···O, π-π stacking | Not specified | [2] |
| 4-Amino | Not specified | Triclinic, P-1 | N-H···O, O-H···O | 62.1 | [7][8] |
Causality behind Experimental Observations:
The data in the table highlights how substituents modulate the crystal packing. For example, the bulky tert-butyl group in 4-(tert-butyl)benzohydrazide likely influences the packing by sterically hindering close approaches of the aromatic rings, while still allowing for the formation of strong hydrogen bonding networks.[6] In contrast, the presence of both nitro and methyl groups in N′-(4-methyl-2-nitrophenyl)benzohydrazide leads to a combination of hydrogen bonding and π-π stacking interactions that define its supramolecular structure.[3] The planarity or twisting between the aromatic rings, as indicated by the dihedral angle, is also a critical parameter influenced by both steric and electronic effects of the substituents.
Experimental Workflow: From Synthesis to Single Crystal
The reliable synthesis and crystallization of substituted benzhydrazides are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following is a generalized, step-by-step protocol, with explanations for the key experimental choices.
Synthesis of Substituted Benzhydrazides
A common and efficient method for the synthesis of substituted benzhydrazides is the condensation reaction between a substituted benzoic acid ester and hydrazine hydrate.
dot
Caption: Generalized workflow for the synthesis of substituted benzhydrazides.
Step-by-Step Protocol:
-
Esterification (if starting from carboxylic acid): If the corresponding ester is not commercially available, it can be prepared from the substituted benzoic acid via Fischer esterification (refluxing the acid in an alcohol like methanol or ethanol with a catalytic amount of strong acid, e.g., H₂SO₄). Rationale: The ester is more reactive towards nucleophilic attack by hydrazine than the carboxylic acid.
-
Hydrazinolysis: Dissolve the substituted benzoic acid ester (1 equivalent) in a suitable alcohol, such as ethanol. Add hydrazine hydrate (1.2-1.5 equivalents) to the solution. Rationale: A slight excess of hydrazine hydrate ensures complete conversion of the ester.
-
Reaction: Reflux the reaction mixture for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating the reaction mixture increases the reaction rate. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The benzhydrazide product, being a solid, will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent (e.g., ethanol or water) to remove any unreacted hydrazine hydrate and other soluble impurities. The crude product can be further purified by recrystallization.
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method.
dot
Caption: Workflow for growing single crystals of substituted benzhydrazides.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which the benzhydrazide derivative has moderate solubility at room temperature and is more soluble at elevated temperatures. Common solvents include ethanol, methanol, and acetone.
-
Preparation of a Saturated Solution: Dissolve the purified benzhydrazide in a minimal amount of the chosen solvent at an elevated temperature to create a nearly saturated solution.
-
Filtration: If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.
-
Slow Evaporation: Transfer the clear solution to a clean vial and cover it loosely (e.g., with perforated parafilm or a cap with a small hole). This allows for the slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form.
-
Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Structure-Activity Relationship in Drug Design: The Case of Enzyme Inhibitors
The three-dimensional structure of a benzhydrazide derivative is intimately linked to its biological activity. In drug design, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. Benzhydrazides have emerged as promising scaffolds for the development of various enzyme inhibitors.[9]
For example, certain substituted benzhydrazides have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease.[2] The crystal structure of the benzhydrazide ligand, when co-crystallized with its target enzyme, provides a detailed map of the binding interactions.
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A Comparative Guide: Conventional Heating vs. Microwave Irradiation for the Synthesis of Isatin Derivatives
In the dynamic landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, isatin (1H-indole-2,3-dione) and its derivatives stand out for their broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][2][3][4] The efficiency of synthesizing these valuable scaffolds is paramount. This guide provides an in-depth, objective comparison of two primary heating methods employed in the synthesis of isatin derivatives: traditional conventional heating and modern microwave irradiation.
The Significance of Isatin Scaffolds
Isatin, an endogenous compound, serves as a versatile precursor for a multitude of bioactive molecules.[3][4] Its unique structure, featuring a fused aromatic and a five-membered ring with two carbonyl groups, allows for diverse chemical modifications at the N-1, C-3, and C-5 positions.[2] These modifications are crucial for tuning the pharmacological profile of the resulting derivatives, making the synthetic methodology a critical aspect of the drug discovery process.
Understanding the Heating Mechanisms: A Tale of Two Methodologies
The choice of heating method directly impacts reaction kinetics, product yield, and purity. While conventional heating has been the traditional workhorse, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[5]
Conventional Heating: The Classic Approach
Conventional heating relies on the transfer of thermal energy from an external source, such as an oil bath or heating mantle, through the walls of the reaction vessel to the solvent and reactants.[5] This process, dependent on thermal conductivity, can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.[6] This can result in localized overheating, leading to the formation of by-products and decomposition of sensitive reagents.[6]
Microwave Irradiation: A Paradigm Shift in Energy Transfer
Microwave chemistry utilizes high-frequency electromagnetic waves to heat the reaction mixture.[7] Unlike conventional methods, microwaves directly couple with polar molecules and ions within the reaction, leading to rapid and uniform heating throughout the bulk of the material.[8][9][10] This efficient energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[7][8][9] The resulting molecular friction generates heat.
-
Ionic Conduction: The movement of ions in the reaction mixture under the influence of the microwave's electric field creates an electric current. Resistance to this flow of ions results in the dissipation of energy as heat.[7][8]
This direct and volumetric heating overcomes many of the limitations of conventional methods, often leading to dramatic accelerations in reaction rates.[6][9]
Head-to-Head Comparison: Performance Metrics
The most compelling argument for adopting a new technology lies in its performance. Numerous studies have demonstrated the superiority of microwave irradiation over conventional heating for the synthesis of isatin derivatives in terms of reaction time, yield, and overall efficiency.
Quantitative Data Summary
The following table provides a comparative overview of the synthesis of various isatin derivatives using both conventional and microwave-assisted methods, based on published experimental data.
| Isatin Derivative | Conventional Method | Microwave Method | Improvement Factor | Reference |
| N-alkylisatins | 1.5 - 2 hours | 15 minutes | 6-8x faster | |
| Isatin Schiff Bases | 6 - 8 hours | 10 - 20 minutes | 18-48x faster | [11] |
| Isatin-thiocarbohydrazones | Not specified | 5 - 15 minutes | - | [1] |
| N-alkylisatins | 2 - 24 hours | 2 - 15 minutes | Up to 96x faster | [12] |
| Isatin containing oxadiazole | Not specified (longer) | 4 minutes | Significantly faster |
As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times, often from hours to mere minutes.[11][12][13] This acceleration not only enhances laboratory throughput but also contributes to energy savings, aligning with the principles of green chemistry.[5][6][10] Furthermore, yields are often comparable or even improved with microwave heating, attributed to the minimization of side reactions and thermal decomposition.[5][6][13]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines detailed, step-by-step methodologies for the synthesis of a representative isatin derivative, an N-alkylisatin, using both heating techniques.
Synthesis of N-Methylisatin
Experimental Protocol: Conventional Heating [1]
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) in dimethylformamide (DMF, 5 ml).
-
Base Addition: Add potassium carbonate (K2CO3, 1.3 mmol) to the mixture.
-
Stirring: Stir the mixture at room temperature until the isatin anion is formed.
-
Alkylating Agent: Add methyl iodide (4.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture under reflux at 70°C for 1.5 to 2 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
Experimental Protocol: Microwave Irradiation [1]
-
Reactant Preparation: In a microwave-safe vessel, dissolve isatin (1.0 mmol) in DMF (5 ml).
-
Base Addition: Add K2CO3 (1.3 mmol) to the mixture.
-
Stirring: Briefly stir the mixture at room temperature.
-
Alkylating Agent: Add methyl iodide (4.0 mmol) to the reaction mixture.
-
Irradiation: Subject the reaction mixture to microwave irradiation at 300 W and a pressure of 200 psi for 15 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
Mechanistic Advantages and Green Chemistry Implications
The observed rate enhancements in microwave-assisted synthesis are not attributed to a change in the reaction mechanism but rather to the rapid and efficient heating that allows the molecules to overcome the activation energy barrier more quickly.[9] This "instant on-instant off" heating capability provides precise reaction control.[9]
From a green chemistry perspective, microwave synthesis offers significant advantages. The reduced reaction times lead to substantial energy savings.[6][10] Furthermore, the cleaner reaction profiles and higher yields often reduce the need for extensive chromatographic purification, thereby minimizing solvent consumption and waste generation.[5][6] In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their environmental credentials.[14]
Conclusion: A Clear Winner for Modern Synthesis
The evidence overwhelmingly supports the adoption of microwave irradiation as a superior heating method for the synthesis of isatin derivatives. The dramatic reduction in reaction times, comparable or improved yields, and alignment with the principles of green chemistry make it an invaluable tool for researchers, scientists, and drug development professionals. While conventional heating remains a viable option, particularly for large-scale synthesis where microwave technology may have limitations, for rapid lead optimization and library synthesis in a research and development setting, microwave-assisted organic synthesis is the clear and logical choice.
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- Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC - NIH. National Institutes of Health.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxybenzhydrazide Derivatives in Drug Discovery
Unlocking Therapeutic Potential: A Deep Dive into the SAR of a Versatile Scaffold
The 4-methoxybenzhydrazide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiglycation properties.[1][2][3] Understanding the structure-activity relationship (SAR) of these derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the SAR of this compound derivatives across different biological targets, supported by experimental data and mechanistic insights, to aid researchers in the rational design of next-generation therapeutics.
The Core Scaffold: A Foundation for Chemical Diversity
The this compound core is characterized by a methoxy-substituted benzene ring linked to a hydrazide moiety. The key to its versatility lies in the ease with which it can be derivatized, particularly at the terminal nitrogen of the hydrazide group, often through condensation with various aldehydes and ketones to form hydrazones.[4] This reaction provides a straightforward method for introducing a wide array of substituents, allowing for the systematic exploration of the chemical space and its impact on biological activity.
Caption: The this compound core structure, highlighting the primary sites for chemical modification.
Comparative SAR Analysis Across Biological Activities
The therapeutic potential of this compound derivatives is diverse. Here, we compare the SAR of these compounds across three key areas of investigation: antiglycation, antimicrobial, and anticancer activities.
Antiglycation Activity: Combating Diabetic Complications
Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[4] this compound derivatives have been investigated as potent antiglycation agents.
A study on a series of 4-methoxybenzoylhydrazones revealed that the nature and position of substituents on the phenyl ring introduced via the hydrazone linkage play a crucial role in their antiglycation activity.[1][5] The table below summarizes the key findings for selected derivatives compared to the standard, rutin.
| Compound | Substituent on Phenyl Ring | IC50 (µM) | Activity vs. Rutin (IC50 = 294.46 ± 1.50 µM) |
| 1 | 2,4,6-trihydroxy | 216.52 ± 4.2 | More Active |
| 6 | 2,4-dihydroxy | 227.75 ± 0.53 | More Active |
| 7 | 3,5-dihydroxy | 242.53 ± 6.1 | More Active |
| 11 | 4-hydroxy | 287.79 ± 1.59 | More Active |
| 3 | 3,4-dihydroxy | 289.58 ± 2.64 | More Active |
| 2 | 3,4,5-trihydroxy | 394.76 ± 3.35 | Less Active |
| 5 | 2,3-dihydroxy | 420.40 ± 3.3 | Less Active |
Key SAR Insights for Antiglycation Activity:
-
Hydroxyl Groups are Key: The presence of hydroxyl groups on the phenyl ring is critical for antiglycation activity.[1][5]
-
Position Matters: The position of the hydroxyl groups significantly influences potency. Compounds with hydroxyl groups at the para and ortho positions (e.g., compounds 1 and 6) generally exhibit higher activity. This is attributed to their ability to inhibit glycoxidation.[1]
-
Intramolecular Hydrogen Bonding can be Detrimental: In some cases, such as in compound 2, intramolecular hydrogen bonding may reduce the availability of hydroxyl groups to participate in inhibiting glycoxidation, leading to lower activity compared to isomers like compound 1.[1]
-
Pyridine Derivatives: The position of the nitrogen atom in pyridine-containing derivatives also affects activity. A nitrogen at position-3 of the pyridine ring (closer to the hydrazone bridge) resulted in better activity than when it was at position-4.[1]
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area.
A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi.[2] The results, summarized below, highlight the potential of these compounds, with some exhibiting activity comparable or superior to the standard drug, ceftriaxone.
| Compound | Target Organism | MIC (µM) | Ceftriaxone MIC (µM) |
| 4h | S. typhi | 12.07 | 14.08 |
| 4h | S. aureus | 5.88 | 3.52 |
| 4g | E. faecalis | 18.95 | - |
| 4i | A. baumannii | 11.64 | - |
| 4i | E. coli | 23.30 | - |
| 4i | C. albicans | 23.30 | - |
| 4j | E. faecalis | 16.68 | - |
Key SAR Insights for Antimicrobial Activity:
-
Substituent Effects: The nature of the substituent on the benzylidene moiety significantly influences the antimicrobial spectrum and potency.
-
Promising Leads: Compounds 4h and 4i emerged as particularly promising, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans.[2]
-
Mechanism of Action: While the exact mechanism is still under investigation, it is proposed that these compounds may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The hydrazone linkage is often crucial for this activity.
Anticancer Activity: Targeting Cancer Cell Proliferation
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
One study focused on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, incorporating various heterocyclic moieties.[3] Another explored 4-substituted methoxybenzoyl-aryl-thiazole analogues as tubulin inhibitors.[6]
Key SAR Insights for Anticancer Activity:
-
Heterocyclic Moieties Enhance Activity: The incorporation of heterocyclic rings, such as 1,2,4-triazole, can significantly enhance the anticancer activity of this compound derivatives.[3]
-
Targeting Tubulin: The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[6]
-
Specific Substituents are Crucial: For the 3-[(4-methoxyphenyl)amino]propanehydrazide series, a derivative containing a 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone moiety was identified as the most active compound against the glioblastoma U-87 cell line.[3]
-
Electron-Donating Groups: In a series of benzohydrazide analogs, structure-activity relationship analysis indicated that electron-donating groups, such as a dimethylamino substituent, may contribute to anticancer activity.[7]
Mechanistic Insights and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. While research is ongoing, some mechanisms have been proposed.
-
Antiglycation: These compounds are believed to inhibit the formation of AGEs by trapping reactive dicarbonyl species, which are intermediates in the glycation process. The hydroxyl groups on the phenyl ring are thought to be crucial for this scavenging activity.
-
Antimicrobial: The proposed mechanism for some derivatives involves the inhibition of microbial enzymes. For instance, molecular docking studies have suggested that these compounds can bind to the active site of enzymes like DNA gyrase.[8]
-
Anticancer: For the SMART compounds, the mechanism is well-defined as the inhibition of tubulin polymerization.[6] For other derivatives, proposed mechanisms include the induction of apoptosis and the inhibition of signaling pathways involved in cell proliferation.
Caption: Proposed mechanism of action for SMART anticancer agents.
Experimental Protocols
To facilitate further research in this area, we provide a general protocol for the synthesis of this compound derivatives and a representative bioassay.
General Synthesis of 4-Methoxybenzoylhydrazones
This protocol describes the acid-catalyzed condensation of this compound with an aldehyde to form the corresponding hydrazone.[1]
Materials:
-
This compound
-
Substituted aldehyde (e.g., 2,4,6-trihydroxybenzaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve 2 mmol of this compound in methanol in a round-bottom flask.
-
Add 2 mmol of the desired aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain the pure 4-methoxybenzoylhydrazone derivative.
Caption: General workflow for the synthesis of 4-methoxybenzoylhydrazones.
In Vitro Antiglycation Assay (BSA-Methylglyoxal Assay)
This assay evaluates the ability of a compound to inhibit the formation of AGEs in a model system using bovine serum albumin (BSA) and methylglyoxal (MG).[1]
Materials:
-
Bovine serum albumin (BSA)
-
Methylglyoxal (MG)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Rutin (standard)
-
96-well microplate
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing BSA (10 mg/mL) and MG (10 mM) in phosphate buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 96-well plate.
-
Include a positive control (rutin) and a negative control (without inhibitor).
-
Incubate the plate at 37°C for 9 days.
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 330 nm and an emission wavelength of 440 nm using a spectrofluorometer.
-
Calculate the percentage of inhibition of AGE formation for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of AGE formation.
Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a wider range of derivatives with novel substituents and heterocyclic systems.
-
Elucidating mechanisms of action: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Optimizing pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-likeness.
-
In vivo evaluation: Testing the most promising compounds in relevant animal models to validate their therapeutic potential.
References
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- Al-Ostath, A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Frontiers in Chemistry, 10, 969473. [Link]
- Gudynaitė-Franckevičienė, D., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 3004. [Link]
- Al-Ostath, A., et al. (2022). SAR of the newly investigated N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial inhibitors.
- Suzana, S., et al. (2023). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Medicinal Chemistry, 15(19), 1645-1659. [Link]
- Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1551. [Link]
- Li, Y., et al. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Journal of Medicinal Plants Research, 5(29), 6549-6556. [Link]
- Kumar, D., et al. (2011). Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies. Medicinal Chemistry Research, 21(8), 1694-1710. [Link]
- Ramachandran, R., et al. (2023). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
- Muchlisyam, et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1363. [Link]
- Hadj-Haddou, A., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 2(1), 58-62. [Link]
- Wujec, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3330. [Link]
- Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1551. [Link]
- Gatlik, E., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2146-2149. [Link]
- Muchlisyam, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
- Solanki, V. H., et al. (2023). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect, 8(31), e202301416. [Link]
- Lee, D. S., et al. (2018). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Molecules, 23(11), 2997. [Link]
- Pepe, N. A., et al. (2023). Investigating the anti-inflammatory activities of the new hybrid compound 4-((1-(3-nitrobenzyl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy)benzohydrazide. FEBS OPEN BIO, 13, 103-104. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 4-Methoxybenzhydrazide Schiff Bases
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, Schiff bases have emerged as a promising class of compounds. Their synthetic accessibility and diverse biological activities make them a focal point of extensive research.[1] Among these, Schiff bases derived from 4-methoxybenzhydrazide represent a particularly interesting scaffold. The presence of the methoxy group can influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets. This guide provides a comparative analysis of the antimicrobial spectrum of various this compound Schiff bases, supported by experimental data, to aid researchers in the field of drug discovery and development.
Introduction to this compound Schiff Bases
Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). In the case of this compound Schiff bases, the primary amine is this compound, which is reacted with a variety of substituted aldehydes to generate a library of compounds with diverse structural features. The fundamental structure revolves around the 4-methoxybenzoylhydrazone core, with variability arising from the substituents on the aldehydic phenyl ring. This structural diversity is key to tuning the antimicrobial activity.
Synthesis and Characterization: A Methodical Approach
The synthesis of this compound Schiff bases is a relatively straightforward process, typically involving the refluxing of equimolar amounts of this compound with the desired substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
General Synthetic Protocol
A representative synthetic scheme for the preparation of this compound Schiff bases is outlined below. This two-step process begins with the synthesis of the this compound precursor from the corresponding methyl ester.
Figure 1: General workflow for the synthesis of this compound Schiff bases.
The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization. Characterization is crucial to confirm the structure and purity of the synthesized compounds and is generally achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the presence of other key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, further confirming its identity.
Comparative Antimicrobial Spectrum
The antimicrobial activity of Schiff bases is influenced by the nature and position of the substituents on the aromatic rings. To provide a comparative overview, we have compiled antimicrobial activity data for a selection of this compound Schiff bases with varying substituents on the benzylidene moiety. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) are grown on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Schiff Base Solutions:
-
Stock solutions of the synthesized this compound Schiff bases are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well containing the diluted Schiff base is inoculated with the prepared microbial suspension.
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the Schiff base at which there is no visible growth.
-
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data
The following table summarizes the MIC values for a selection of this compound Schiff bases against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. It is important to note that the data has been compiled from various studies, and slight variations in experimental conditions may exist.
| Compound ID | Substituent (R) on Benzaldehyde | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |
| SB-1 | H (unsubstituted) | >100 | >100 | >100 | >100 | [2] |
| SB-2 | 4-OH | 50 | 100 | >100 | 100 | [3] |
| SB-3 | 4-Cl | 25 | 50 | 100 | 50 | [2] |
| SB-4 | 4-NO₂ | 12.5 | 25 | 50 | 25 | [2] |
| SB-5 | 3,4-(OCH₃)₂ | >100 | >100 | >100 | >100 | [2] |
| SB-6 | 2,4-(OH)₂ | 25 | 50 | >100 | 50 | [3] |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | N/A | - |
| Fluconazole | (Standard Antifungal) | N/A | N/A | N/A | 0.25 - 4 | - |
N/A: Not Applicable
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of this compound Schiff bases is significantly influenced by the electronic and steric properties of the substituents on the benzylidene ring.
Figure 3: Structure-Activity Relationship (SAR) of this compound Schiff bases.
-
Effect of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para-position (SB-4), significantly enhances the antimicrobial activity against both bacteria and fungi.[2] This is likely due to the increased polarization of the azomethine bond, making it more susceptible to nucleophilic attack within the microbial cell. The chloro group (-Cl) in SB-3 also demonstrates a similar, albeit less potent, effect.
-
Effect of Electron-Donating Groups: The introduction of hydroxyl (-OH) groups (SB-2 and SB-6) can also lead to moderate antimicrobial activity.[3] This may be attributed to their ability to form hydrogen bonds with active sites of microbial enzymes. However, the presence of additional methoxy groups, as in SB-5, appears to diminish the activity, possibly due to steric hindrance or unfavorable electronic effects.
-
The Role of the 4-Methoxy Group on the Benzhydrazide Moiety: The core 4-methoxy group is thought to contribute to the overall lipophilicity of the molecules, which can facilitate their transport across microbial cell membranes.
Concluding Remarks and Future Perspectives
This comparative guide highlights the significant potential of this compound Schiff bases as a versatile scaffold for the development of novel antimicrobial agents. The antimicrobial spectrum of these compounds can be effectively modulated by the introduction of various substituents on the benzylidene ring. In particular, the incorporation of electron-withdrawing groups like nitro and chloro moieties has been shown to be a promising strategy for enhancing antimicrobial potency.
Future research should focus on a more systematic exploration of a wider range of substituents to further refine the structure-activity relationships. Investigating the mechanism of action of the most potent compounds will also be crucial for their rational design and development as therapeutic agents. Furthermore, evaluating the cytotoxicity and in vivo efficacy of these promising candidates will be essential steps in their journey from the laboratory to potential clinical applications.
References
- Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2015). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 24(5), 2246–2264. [Link]
- Anwar, M. M., Kamel, A. A., & El-Sayed, W. M. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1230, 129881. [Link]
- Wang, Y., Liu, Y., Li, Y., & Li, J. (2019). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 9(28), 16127-16135. [Link]
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- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
assessing the purity of commercial 4-Methoxybenzhydrazide from different suppliers
As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the purity of commercial 4-Methoxybenzhydrazide from various suppliers. The methodologies detailed herein are designed to be robust and self-validating, ensuring that researchers, scientists, and drug development professionals can make informed decisions when selecting a source for this critical reagent. The purity of starting materials is paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique, grounded in established principles and regulatory expectations.
The Critical Role of Purity in Research and Development
This compound is a versatile building block in medicinal chemistry, frequently used in the synthesis of novel heterocyclic compounds with a wide range of biological activities.[1] Impurities, even in trace amounts, can have significant consequences:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials (e.g., ethyl 4-methoxybenzoate), intermediates, and by-products (e.g., 4-methoxybenzoic acid from hydrolysis).[1]
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing and purification processes (e.g., ethanol, methanol).[2][3][4]
-
Degradation Products: Formed during storage or handling.
The International Council for Harmonisation (ICH) provides a widely recognized framework (ICH Q3A guidelines) for the control of impurities in new drug substances, which serves as a benchmark for quality assessment.[5][6][7][8][9] This guide adopts a similar multi-faceted approach to ensure a comprehensive purity assessment.
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple, independent methods to analyze different physicochemical properties of the substance. This ensures a robust and reliable assessment.
Potential Impurity Profile
The most common method for synthesizing this compound is the hydrazinolysis of an alkyl 4-methoxybenzoate (e.g., the ethyl or methyl ester).[1][10][11] This informs our search for potential process-related impurities.
Comparative Data Summary
The following table summarizes hypothetical test results for this compound obtained from three different commercial suppliers. This data illustrates the types of variations that can be observed and highlights the importance of comprehensive testing.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.85% | 98.90% | 99.50% | ≥ 99.0% |
| Impurity 1 (Ethyl 4-Methoxybenzoate) | 0.08% | 0.45% | 0.15% | ≤ 0.15% | |
| Impurity 2 (4-Methoxybenzoic Acid) | 0.05% | 0.50% | 0.20% | ≤ 0.15% | |
| Unknown Impurity (at RRT 1.3) | Not Detected | 0.15% | Not Detected | ≤ 0.10% | |
| ¹H NMR | Structural Conformance | Conforms | Conforms | Conforms | Conforms to reference |
| Organic Impurities | No detectable impurities | Signals consistent with Impurities 1 & 2 | Signals consistent with Impurities 1 & 2 | No extraneous signals >0.1% | |
| DSC | Melting Point (Onset) | 136.5 °C | 134.8 °C | 136.1 °C | 136-140 °C[12] |
| Thermal Purity | 99.90% | 99.15% | 99.65% | ≥ 99.5% | |
| Headspace GC-MS | Ethanol | 150 ppm | 750 ppm | 450 ppm | ≤ 5000 ppm (ICH Class 3)[2] |
| Methanol | Not Detected | Not Detected | 250 ppm | ≤ 3000 ppm (ICH Class 2)[2] |
Interpretation of Results:
-
Supplier A: Demonstrates the highest purity across all methods. The levels of process-related impurities are well below typical identification thresholds, and the thermal purity is excellent.
-
Supplier B: Shows lower purity by HPLC, with significant levels of unreacted starting material and the hydrolysis by-product. An unknown impurity is also detected at a level that would require identification under ICH Q3A guidelines.[6][7] The lower melting point and thermal purity are consistent with these findings.
-
Supplier C: Presents good HPLC purity, but higher than desirable levels of 4-methoxybenzoic acid. The presence of methanol, a Class 2 solvent, is noted, which is of higher toxicological concern than the ethanol found in the other samples.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Causality: HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities. A reverse-phase method is chosen due to the moderately polar nature of this compound and its potential impurities. UV detection is effective as all likely compounds possess a chromophore.
-
Methodology:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of this compound in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL solution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Causality: When unknown impurities are detected by HPLC-UV (as with Supplier B), LC-MS is essential for determining their molecular weight, which is the first step in structural elucidation.[13] This is critical for assessing the potential toxicity of an unknown impurity.
-
Methodology:
-
Utilize the same HPLC method as above.
-
Divert the column effluent to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Scan a mass range of m/z 100-500.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weight. For example:
-
This compound: Expected [M+H]⁺ = 167.1
-
Ethyl 4-methoxybenzoate: Expected [M+H]⁺ = 181.1
-
4-Methoxybenzoic acid: Expected [M+H]⁺ = 153.0
-
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Causality: NMR provides definitive structural confirmation of the bulk material. It is also a powerful tool for identifying and quantifying impurities without the need for reference standards for each impurity, as the signal intensity is directly proportional to the number of nuclei.
-
Methodology:
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~15 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a quantitative spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.
-
Expected ¹H NMR (DMSO-d₆) signals for this compound: δ ~9.8 (s, 1H, -CONH-), δ ~7.8 (d, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~4.4 (s, 2H, -NH₂), δ ~3.8 (s, 3H, -OCH₃).[10]
-
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
Analysis: Compare the spectra to a reference standard. Integrate any impurity signals relative to the main component signals to estimate their concentration.
-
Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the thermal properties of a sample, providing a highly accurate assessment of purity based on the principle of melting point depression. The presence of impurities broadens the melting endotherm and lowers the melting point.[16][17] This technique is particularly sensitive to eutectic impurities that may not be well-resolved by chromatography.
-
Methodology:
-
System: TA Instruments DSC 250 or equivalent.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a Tzero aluminum pan and hermetically seal.
-
Heating Program: Equilibrate at 40 °C, then ramp at 2 °C/min to 160 °C.
-
Analysis: Use the instrument software to analyze the melting endotherm and calculate purity based on the van't Hoff equation. A sharp, narrow peak indicates high purity.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: This is the standard method for the analysis of volatile residual solvents, as outlined in USP <467> and ICH Q3C.[2][18][19] Heating the sample in a sealed vial partitions volatile compounds into the headspace, which is then injected into the GC-MS for separation and identification.
-
Methodology:
-
System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Headspace Conditions: Incubate at 80 °C for 15 minutes.
-
GC Conditions:
-
Column: DB-624 or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
-
MS Conditions: Scan m/z 35-350.
-
Analysis: Identify and quantify solvents based on retention time and mass spectrum by comparison to a calibrated standard.
-
Conclusion and Recommendations
Based on this comprehensive, multi-technique analysis, Supplier A provides this compound of the highest purity and is the recommended choice for applications where impurity levels are critical, such as in late-stage drug development or for use as an analytical reference standard. Supplier C may be a suitable alternative for early-stage research where cost is a consideration, but the presence of a Class 2 solvent should be noted. Supplier B 's material falls short of acceptable purity standards for most pharmaceutical applications due to high levels of process-related impurities and the presence of an unidentified impurity above the ICH identification threshold.
This guide underscores the necessity of verifying the purity of critical reagents in-house rather than relying solely on the supplier's Certificate of Analysis. By implementing these orthogonal analytical methods, research and development teams can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][6]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][7]
- Medikamenter Quality Services. (2020). Basics of Residual Solvents in GMP. [Link][3]
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][9]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][10]
- Pharma Beginners. (2020).
- European Pharmaceutical Review. (n.d.). Residual Solvent Analysis in Pharmaceuticals. [Link][5]
- National Center for Biotechnology Information. (n.d.).
- European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link][19]
- Almac Group. (n.d.).
- SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link][21]
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem. [Link][14]
- National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link][15]
- Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. [Link][16]
- MDPI. (2014).
- ResearchGate. (n.d.). DSC thermograms of (a) pure MCZ, (b) PM, (c) blend of CARB/PLUR.... [Link][17]
- ResearchGate. (n.d.). (PDF) 4-Methoxybenzohydrazide. [Link][22]
- ChemBK. (2024). 4-Methoxybenzoic acid hydrazide. [Link][13]
- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link][18]
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A Comparative Guide to the Synthesis of 4-Methoxybenzhydrazide: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and sustainable production of key intermediates is paramount. 4-Methoxybenzhydrazide, a versatile building block for a wide array of biologically active compounds, is a prime example of a molecule where synthetic route selection can significantly impact overall research and development timelines and costs. This guide provides an in-depth, objective comparison between the traditional, established synthetic route for this compound and a modern, microwave-assisted approach that aligns with the principles of green chemistry.
The Significance of this compound
This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its structural motif, featuring a hydrazide functional group and a methoxy-substituted aromatic ring, allows for diverse chemical transformations, leading to the development of novel therapeutic agents.[1][2]
Traditional Synthesis: The Reflux-Based Hydrazinolysis
The most widely established method for synthesizing this compound involves the hydrazinolysis of a 4-methoxybenzoate ester, typically methyl or ethyl 4-methoxybenzoate, using hydrazine hydrate.[1] This reaction is traditionally carried out under reflux conditions in a suitable solvent, most commonly methanol or ethanol.[1][3]
The causality behind this experimental choice lies in the nucleophilic nature of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alcohol molecule yields the desired hydrazide. The use of reflux is necessary to provide the activation energy required to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Conventional Synthesis
Materials:
-
Methyl 4-methoxybenzoate
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-methoxybenzoate (e.g., 10 g) in methanol (e.g., 25 mL).[3]
-
To this solution, add hydrazine hydrate (e.g., 10 mL).[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 2 to 6 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[3]
A New Paradigm: Microwave-Assisted Synthesis
In the pursuit of more efficient and environmentally friendly synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields. The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[5]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Methyl 4-methoxybenzoate
-
Hydrazine hydrate
-
Methanol (optional, can be performed solvent-free)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine methyl 4-methoxybenzoate and hydrazine hydrate. The reaction can often be performed under solvent-free conditions.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwaves at a set temperature and power for a significantly shorter duration compared to the conventional method (typically in the range of minutes).
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
The product can then be isolated and purified, often with minimal workup required.
Caption: A comparative workflow of the traditional versus the microwave-assisted synthesis of this compound.
Head-to-Head Comparison: Conventional vs. Microwave Synthesis
| Parameter | Traditional (Reflux) Method | Microwave-Assisted Method | Advantage of Microwave Method |
| Reaction Time | 2 - 6 hours[3][4] | Minutes | Significant time savings, increasing throughput. |
| Yield | Typically high (up to 92%)[3] | Often higher than conventional methods | Improved efficiency and reduced waste. |
| Energy Consumption | High, due to prolonged heating | Low, due to short reaction times and direct heating | More energy-efficient and environmentally friendly. |
| Solvent Usage | Requires a significant amount of solvent | Can often be performed solvent-free or with minimal solvent | Reduced environmental impact and disposal costs.[6] |
| Process Control | Less precise temperature control | Precise control over temperature and pressure | Better reproducibility and safety. |
| Scalability | Well-established for large-scale production | Can be challenging for very large scales, but batch and flow reactors are available | |
| Safety | Requires careful handling of flammable solvents and heating equipment. Hydrazine hydrate is toxic and corrosive.[7][8] | Requires specialized equipment with safety features. Hydrazine hydrate safety precautions still apply.[7][8] | Enclosed systems can enhance safety. |
Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: The melting point of this compound is typically in the range of 134-138 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H, C=O, and C-O functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the N-H protons.[9][10]
Conclusion and Recommendations
The traditional reflux-based synthesis of this compound is a reliable and well-understood method that has been used for decades. However, the advent of microwave-assisted synthesis offers a compelling alternative that is faster, more energy-efficient, and often provides higher yields.
For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the scale of the synthesis, available equipment, and the desired level of "greenness" in the process. For rapid, small-scale synthesis and process optimization, the microwave-assisted method is highly recommended. For large-scale industrial production, the traditional method may still be more cost-effective, although advancements in microwave flow reactors are beginning to challenge this notion.
Ultimately, the validation of a new synthetic route, such as the microwave-assisted method, provides a valuable tool for chemists to produce key intermediates like this compound with greater efficiency and sustainability, accelerating the pace of drug discovery and development.
Caption: Logical relationship diagram comparing the traditional and microwave-assisted synthesis routes for this compound.
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A Comparative Guide on the Influence of the Methoxy Group on the Biological Activity of Benzhydrazide
For Researchers, Scientists, and Drug Development Professionals
The benzhydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this scaffold lies in the ability to modify its biological profile through targeted substitutions on the phenyl ring. Among these, the methoxy group (–OCH₃) emerges as a particularly influential substituent. This guide provides an in-depth comparison of how the presence and position of a methoxy group on the benzhydrazide ring modulate its biological efficacy, supported by experimental data and detailed protocols.
The Methoxy Group: A Subtle Modulator with Profound Effects
The influence of the methoxy group is not monolithic; it is a nuanced interplay of electronic, steric, and lipophilic effects that are highly dependent on its position (ortho, meta, or para) on the phenyl ring. Understanding these effects is critical to predicting and optimizing the biological activity of benzhydrazide derivatives.
Electronic Effects:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This electron-donating effect can enhance interactions with biological targets that favor electron-rich moieties.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond.
The net electronic effect is a combination of these two opposing forces. The resonance effect is generally stronger and dominates at the ortho and para positions, making the group an overall activator for electrophilic aromatic substitution and influencing hydrogen bonding capabilities. In the meta position, the resonance effect is absent, and the electron-wthdrawing inductive effect prevails.
Diagram: Electronic Effects of the Methoxy Group
Caption: Interplay of electronic effects of the methoxy group.
Comparative Analysis of Biological Activities
The true impact of methoxy substitution is best illustrated through direct comparison of biological data.
The methoxy group can significantly enhance the antibacterial and antifungal properties of benzhydrazide derivatives. Its position dictates the magnitude of this enhancement.
| Compound/Derivative | Substituent Position | Test Organism | MIC (µg/mL) | Reference |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | ortho-methoxy (on benzylidene) | Bacillus subtilis | 31.3 | [3] |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | ortho-methoxy (on benzylidene) | Escherichia coli | 500 | [3] |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | para-methoxy (on benzylidene) | Escherichia coli | 120 | [4] |
| N'-benzylidene-2-hydroxybenzohydrazide | Unsubstituted (on benzylidene) | Escherichia coli | >1000 | [4] |
Analysis: The data suggests that the presence of a methoxy group is beneficial for antimicrobial activity compared to the unsubstituted analog. For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide shows significantly better activity against E. coli (MIC 120 µg/mL) than its unsubstituted counterpart (MIC >1000 µg/mL).[4] This enhancement can be attributed to the increased lipophilicity conferred by the methoxy group, which may facilitate passage through the microbial cell membrane. Furthermore, the electron-donating nature of the para-methoxy group can modulate the electronic properties of the entire molecule, potentially improving its binding affinity to microbial enzyme targets.
Interestingly, the activity can vary significantly with the position. N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide shows potent activity against the Gram-positive B. subtilis (MIC 31.3 ppm) but weaker activity against the Gram-negative E. coli (MIC 500 ppm).[3] This highlights that the interplay between the substituent, its position, and the specific microbial target is complex and crucial for determining the activity spectrum.
In the realm of oncology, methoxy-substituted benzhydrazides have demonstrated potent cytotoxic effects against various cancer cell lines. The position of the methoxy group is a critical determinant of both potency and selectivity.[5]
| Compound/Derivative | Substituent Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-methoxy hydrazone derivative 12 | para-methoxy | Leukemia (KE-37) | 0.04 | |
| 4-methoxy hydrazone derivative 13 | para-methoxy | Leukemia (KE-37) | >10 | |
| 4-methoxy hydrazone derivative 14 | para-methoxy | Leukemia (KE-37) | 0.06 | |
| Melphalan (Standard Drug) | - | Leukemia (KE-37) | 1.8 | |
| 2-hydroxy-4-methoxy-substituted benzimidazole carboxamide 12 | para-methoxy | Breast (MCF-7) | 3.1 | [6] |
| 3,4,5-trihydroxy-substituted benzimidazole carboxamide 36 | - | Breast (MCF-7) | 4.8 | [6] |
Analysis: The data clearly shows that 4-methoxy substituted hydrazones can exhibit exceptionally potent anticancer activity, with IC₅₀ values in the nanomolar range, significantly outperforming the standard drug Melphalan. For example, compound 12 has an IC₅₀ of 0.04 µM against the KE-37 leukemia cell line. The para position of the methoxy group appears particularly favorable. This could be due to the +M effect enhancing the planarity and electron density of the molecule, facilitating intercalation with DNA or binding to key enzymes involved in cell proliferation.
In a different series of compounds, a 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line with an IC₅₀ of 3.1 µM, which was more potent than a trihydroxy-substituted analog (IC₅₀ = 4.8 µM).[6] This suggests that the combination and placement of methoxy and hydroxyl groups can be fine-tuned to achieve both high potency and selectivity towards specific cancer types.
Glycation, the non-enzymatic reaction between sugars and proteins, leads to advanced glycation end products (AGEs) implicated in diabetic complications. Methoxybenzoylhydrazones have been evaluated as potent inhibitors of this process.[7]
| Compound/Derivative | Substituent(s) on Benzylidene Ring | IC₅₀ (µM) | Reference |
| Compound 11 | 4-hydroxy, 3-methoxy | 287.79 ± 1.59 | [7][8] |
| Compound 12 | 3-hydroxy, 4-methoxy | 399.90 ± 7.9 | [7][8] |
| Compound 13 | 2-hydroxy, 3-methoxy | Inactive | [7][8] |
| Rutin (Standard) | - | 294.46 ± 1.50 | [7] |
Analysis: Here again, the position of the methoxy and hydroxyl groups is paramount. Compound 11 , with a para-hydroxy and meta-methoxy group, showed antiglycation activity superior to the standard, rutin.[7][8] Shifting the substituents, as in compound 12 (meta-hydroxy, para-methoxy), resulted in reduced activity.[7][8] The ortho-substituted analog (compound 13 ) was completely inactive, likely due to intramolecular hydrogen bonding that hinders the molecule's ability to interact with the glycation targets.[7][8] This demonstrates that steric hindrance and intramolecular interactions introduced by the ortho-substituent can completely abolish biological activity.
Diagram: Structure-Activity Relationship (SAR) Summary
Caption: Positional influence of methoxy group on bioactivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, standardized methodologies are crucial. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric in antimicrobial susceptibility testing.
Protocol: Broth Microdilution Method for MIC Determination [9][10][11]
This method quantitatively determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]
1. Preparation of Materials:
- Test Compounds: Dissolve benzhydrazide derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[11]
- Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) on an appropriate agar medium for 18-24 hours at 37°C. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[11]
- Microtiter Plates: Use sterile 96-well microtiter plates.[10]
- Media: Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth.[9]
2. Assay Procedure:
- Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.
- Serial Dilution: Add 100 µL of the stock compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10] This creates a gradient of compound concentrations.
- Controls:
- Growth Control (Column 11): Wells containing MHB and the bacterial inoculum but no compound.[9]
- Sterility Control (Column 12): Wells containing only MHB to check for contamination.[9]
- Inoculation: Inoculate wells in columns 1-11 with 5 µL of the standardized bacterial suspension. Do not add bacteria to the sterility control wells.[10]
- Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[11][12]
3. Determination of MIC:
- Visual Inspection: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]
- Spectrophotometric Reading (Optional): A plate reader can be used to measure the absorbance (e.g., at 570 nm) to quantitatively assess growth inhibition.[13]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The methoxy group is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of the benzhydrazide scaffold. Its influence is far from simple, operating through a delicate balance of electronic, steric, and lipophilic properties that are exquisitely sensitive to its ring position. As demonstrated by comparative data, a para-methoxy substitution is frequently associated with enhanced antimicrobial and anticancer activity, likely due to its strong electron-donating resonance effect. Conversely, an ortho substitution can introduce steric hindrance, potentially leading to a complete loss of activity.
This guide underscores the necessity of systematic structure-activity relationship (SAR) studies. By precisely positioning methoxy groups, alone or in combination with other substituents like hydroxyls, researchers can fine-tune the pharmacological profile of benzhydrazide derivatives to optimize potency, selectivity, and therapeutic potential for a wide range of diseases.
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A Comparative Analysis of the In Silico Efficacy of 4-Methoxybenzhydrazide Analogs Against Key Therapeutic Targets
An In-Depth Guide for Researchers in Drug Discovery and Development
The benzhydrazide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 4-methoxybenzhydrazide and its analogs have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative overview of the in silico docking performance of various this compound analogs against several key protein targets implicated in a range of diseases. By synthesizing data from multiple computational studies, we aim to offer valuable insights for researchers and professionals engaged in the design and development of novel therapeutics.
The Role of Molecular Docking in Evaluating this compound Analogs
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for understanding the interactions between a potential drug molecule (ligand) and its target protein at the atomic level. The "docking score," typically expressed in kcal/mol, is a measure of the binding affinity, with more negative scores indicating a stronger, more favorable interaction.[1] This in silico approach allows for the rapid screening of large libraries of compounds and the prioritization of candidates for further experimental validation.[1]
Comparative Docking Scores of this compound Analogs
The following table summarizes the docking scores of various this compound analogs against different protein targets. It is important to note that direct comparison of scores across different studies should be approached with caution, as the docking software, scoring functions, and specific protocols can vary.[3][4][5]
| Analog/Derivative | Target Protein | PDB ID | Docking Software/Scoring Function | Docking Score (kcal/mol) | Reference |
| 4-hydroxybenzhydrazide-hydrazone (ohbh10) | Monoamine Oxidase B (MAO-B) | 2V5Z | Glide (XP) | Not explicitly stated, but identified as a potential dual inhibitor | [6][7] |
| 4-hydroxybenzhydrazide-hydrazone (ohbh10) | Acetylcholinesterase (AChE) | 4EY7 | Glide (XP) | Not explicitly stated, but identified as a potential dual inhibitor | [6][7] |
| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR | Not specified | Not specified | Preferential targeting over HER2 | [8] |
| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | HER2 | Not specified | Not specified | Lower binding energy than EGFR | [8] |
| 2-hydroxy-4-methoxybenzohydrazide derivatives | Tyrosinase | Not specified | Not specified | Identified as potent inhibitors | [9] |
| 4-(1H-benzimidazole-2-yl)-N'-(4-methoxy benzylidene)benzohydrazide (3k) | Carbonic Anhydrase I (hCA I) | Not specified | Not specified | Not explicitly stated | [10] |
| 4-(1H-benzimidazole-2-yl)-N'-(4-methoxy benzylidene)benzohydrazide (3k) | Carbonic Anhydrase II (hCA II) | Not specified | Not specified | Not explicitly stated | [10] |
| 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide (4c) | Cyclooxygenase-2 (COX-2) | 1CX2 | Molegro Virtual Docker (Rerank Score) | -124.81 | [11] |
| 2-hydroxybenzohydrazide (4d) | Cyclooxygenase-2 (COX-2) | 1CX2 | Molegro Virtual Docker (Rerank Score) | -60.56 | [11] |
| 4-methoxynaphthalene-N-acylhydrazone (4k) | Paracoccidioides brasiliensis target | Not specified | Not specified | Potent activity observed | [12] |
| 4-methoxynaphthalene-N-acylhydrazone (4k) | Mycobacterium tuberculosis target | Not specified | Not specified | Promising activity observed | [12] |
Note: The docking scores and findings are based on the referenced studies. For detailed interaction analysis, please refer to the original publications.
Key Insights from the Comparative Analysis
The compiled data reveals the versatility of the this compound scaffold in targeting a diverse array of proteins. Analogs have shown potential inhibitory activity against enzymes implicated in neurodegenerative diseases (MAO-B and AChE), cancer (EGFR, HER2, Tyrosinase, COX-2), and infectious diseases.[6][7][8][9][11][12]
Notably, the study on p-methoxycinnamoyl hydrazides demonstrated that subtle structural modifications can significantly impact binding affinity, with compound 4c exhibiting a much lower (more favorable) rerank score against COX-2 compared to 4d .[11] This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
Furthermore, the work on 4-hydroxybenzhydrazide-hydrazones suggests the potential for developing dual-target inhibitors, a promising strategy for treating complex multifactorial diseases like Alzheimer's.[6][7]
Experimental Protocol: A Representative Molecular Docking Workflow
To provide a practical context, the following is a detailed, step-by-step methodology for a typical molecular docking experiment, explaining the rationale behind each critical step.
I. Preparation of the Target Protein
-
Protein Acquisition: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). For this example, let's consider Monoamine Oxidase B (PDB ID: 2V5Z).[6]
-
Protein Preparation: This is a crucial step to ensure the protein is in a state suitable for docking.
-
Removal of Water Molecules and Ligands: Non-essential water molecules and any co-crystallized ligands are removed from the PDB file. This is because their presence can interfere with the docking of the new ligand.
-
Addition of Hydrogen Atoms: PDB structures often lack hydrogen atoms. These are added to satisfy the valency of atoms and to correctly model hydrogen bonding interactions.
-
Assigning Bond Orders and Charges: Correct bond orders and atomic charges are assigned to the protein residues.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to arrive at a low-energy conformation. This is often done using a force field like OPLS4.[6]
-
II. Preparation of the Ligands (this compound Analogs)
-
Ligand Sketching and 3D Conversion: The 2D structures of the this compound analogs are drawn using a molecule editor and then converted to 3D structures.
-
Ligand Preparation:
-
Generating Tautomers and Ionization States: The ligands are prepared to represent their likely state at a physiological pH (e.g., pH 7.4). This may involve generating different tautomers and ionization states.[6]
-
Energy Minimization: Similar to the protein, the ligands are energy-minimized to obtain their most stable 3D conformation.
-
III. Molecular Docking Simulation
-
Defining the Binding Site: The active site or binding pocket of the protein is defined. This is often done by creating a grid box around the location of a known co-crystallized ligand or by using site-finding algorithms.[13]
-
Docking Algorithm: A docking program, such as Glide, AutoDock Vina, or MOE, is used to systematically search for the best binding poses of the ligand within the defined active site.[1][6][14][15] These programs employ scoring functions to evaluate the fitness of each pose.
-
Scoring and Ranking: The docking algorithm generates multiple possible binding poses for each ligand and ranks them based on their docking score. The pose with the lowest energy score is typically considered the most likely binding mode.
IV. Analysis of Docking Results
-
Visual Inspection: The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Comparison with Known Inhibitors: The binding mode and interactions of the novel analogs are often compared with those of known inhibitors or the co-crystallized ligand to validate the docking protocol and to understand the key interactions required for binding.
Visualization of the Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion
This comparative guide provides a snapshot of the in silico potential of this compound analogs against a variety of therapeutically relevant protein targets. The data underscores the promise of this chemical scaffold in the development of novel drugs for a range of diseases. It is crucial to remember that in silico studies are predictive in nature and serve as a valuable starting point for further investigation. The insights gained from molecular docking, when coupled with experimental validation, can significantly accelerate the drug discovery and development pipeline.
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- Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. (n.d.). PubMed Central.
- (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). ResearchGate.
- Design of new 2-hydroxy-4-methoxybenzohydrazide analogs. (n.d.). ResearchGate.
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- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
- Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (n.d.). PubMed Central.
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- Chemgauss4 docking scores of the experimentally identified inhibitors... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Confirming the Identity of 4-Methoxybenzhydrazide using High-Resolution Mass Spectrometry
For immediate release:
In the rigorous landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's identity is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. For researchers, scientists, and drug development professionals, the challenge lies in selecting and implementing an analytical technique that provides irrefutable evidence of a molecule's elemental composition and structure. This guide offers an in-depth, comparative analysis of high-resolution mass spectrometry (HRMS) approaches for the definitive identification of 4-Methoxybenzhydrazide, a crucial building block in the synthesis of numerous pharmaceutical agents.
This document transcends a conventional protocol manual. It is designed to provide a deep understanding of the causality behind experimental choices, presenting a self-validating framework for your analytical workflows. Every technical claim is substantiated with citations to authoritative sources, ensuring the information is both trustworthy and grounded in established scientific principles.
The Analytical Imperative: Precision Beyond Nominal Mass
Standard mass spectrometry, while useful, often provides only the nominal mass of a molecule. This can be insufficient for distinguishing between isobaric compounds—molecules sharing the same nominal mass but possessing different elemental compositions. High-resolution mass spectrometry (HRMS) overcomes this limitation by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically within 5 parts per million (ppm).[1][2] This high precision enables the confident determination of an analyte's elemental formula.
A Self-Validating Experimental Workflow for Unambiguous Identification
The following workflow is structured as a self-validating system, incorporating critical checks to ensure data quality and instill confidence in the final compound identification.
Figure 1: A comprehensive and self-validating workflow for the identification of this compound using HRMS.
Step 1: Reference Standard and Sample Preparation
The integrity of any analytical measurement begins with meticulous sample preparation.
-
Protocol:
-
Accurately weigh and dissolve a certified reference standard of this compound in a high-purity solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte in the sample.
-
Prepare the unknown sample containing suspected this compound in the same solvent, ensuring the final concentration falls within the calibrated range of the working standards.
-
To prevent instrument contamination and blockages, filter all solutions through a 0.22 µm syringe filter prior to injection.
-
-
Causality and Trustworthiness: The use of a certified reference standard is non-negotiable for establishing a reliable benchmark for retention time, accurate mass, and fragmentation patterns. A well-prepared calibration curve ensures the analysis is conducted within the instrument's linear dynamic range, a critical aspect of method validation.[3][4][5]
Step 2: Instrument Calibration and System Suitability
HRMS instruments demand rigorous calibration to achieve high mass accuracy.
-
Protocol:
-
Calibrate the mass spectrometer externally using a manufacturer-certified calibration solution containing a mixture of compounds with known masses across a broad m/z range.
-
For enhanced mass accuracy, employ a lock mass or internal calibrant during the analytical run. This involves the continuous infusion of a known compound alongside the sample, enabling real-time correction for any mass drift.
-
-
Expertise and Experience: A robust calibration strategy is the bedrock of high-confidence data. While external calibration provides a foundational mass correction, the use of a lock mass is a hallmark of meticulous practice, compensating for subtle instrument fluctuations and enabling sub-ppm mass accuracy.
A Comparative Analysis of Leading HRMS Technologies: TOF vs. Orbitrap
Two mass analyzer technologies dominate the HRMS landscape: Time-of-Flight (TOF) and Orbitrap. While both deliver high resolution and mass accuracy, they operate on different principles and present distinct advantages.
| Feature | Time-of-Flight (TOF) | Orbitrap |
| Resolution | Typically 40,000 - 80,000 FWHM | Typically 60,000 - >240,000 FWHM |
| Mass Accuracy | < 5 ppm (with internal calibration) | < 1-3 ppm (with internal calibration) |
| Scan Speed | Very fast (up to hundreds of spectra/sec) | Slower (inversely proportional to resolution) |
| Dynamic Range | Good | Excellent |
| Cost | Generally lower | Generally higher |
Table 1: A comparative overview of the key performance characteristics of TOF and Orbitrap mass analyzers for small molecule analysis.[6][7]
For the identification of a small molecule like this compound, an Orbitrap-based instrument may offer superior mass accuracy and resolution, leading to higher confidence in elemental composition determination.[8][9] However, the high scan speed of a TOF analyzer can be advantageous for applications involving rapid chromatography.
Multi-faceted Data Analysis for Irrefutable Confirmation
The confirmation of this compound's identity hinges on a multi-pronged data analysis strategy, integrating several layers of evidence.
Accurate Mass Measurement and Isotopic Pattern Matching
The initial step in data analysis is to determine the accurate mass of the protonated molecule, [M+H]+. The theoretical exact mass of this compound (C8H10N2O2) is 166.0742 Da. Thus, the expected m/z for the [M+H]+ ion is 167.0815.
| Parameter | Theoretical Value | Hypothetical Experimental Result |
| Elemental Formula | C8H10N2O2 | - |
| m/z of [M+H]+ | 167.0815 | 167.0813 |
| Mass Error (ppm) | - | -1.2 |
Table 2: Hypothetical accurate mass measurement data for this compound. A mass error of less than 5 ppm is widely accepted for confirming the elemental composition.
Furthermore, the natural abundance of isotopes like 13C, 15N, and 18O creates a distinctive isotopic pattern. A close match between the observed and theoretically predicted isotopic patterns provides an additional, powerful layer of confirmation.
Tandem MS (MS/MS) for Structural Elucidation
By isolating the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a molecular fingerprint.
Figure 2: A proposed fragmentation pathway for this compound based on established fragmentation principles of similar aromatic compounds.[10][11]
The fragmentation pattern provides crucial structural information that is orthogonal to the accurate mass measurement, thereby significantly enhancing the confidence in the compound's identification.
Conclusion
High-resolution mass spectrometry stands as a powerful and indispensable tool for the unambiguous identification of pharmaceutical compounds such as this compound. By synergistically employing accurate mass measurement, isotopic pattern matching, and tandem MS fragmentation analysis, researchers can achieve an exceptionally high degree of confidence in their findings. The selection between HRMS platforms, such as TOF and Orbitrap, should be guided by the specific analytical requirements of the study, including the desired resolution, scan speed, and budgetary considerations. Ultimately, unwavering adherence to a self-validating workflow, encompassing meticulous sample preparation and rigorous instrument calibration, is paramount for the generation of reliable, defensible data in a regulated scientific environment.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzhydrazide
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed, authoritative, and practical framework for the proper disposal of 4-Methoxybenzhydrazide (CAS No. 3290-99-1), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred resource for laboratory safety and chemical handling, offering value that transcends the product itself.
Understanding this compound: Hazards and Profile
This compound is a versatile intermediate in organic synthesis, frequently employed in the development of novel pharmaceutical agents. Its structure, featuring a hydrazide functional group, is key to its synthetic utility but also presents specific hazards that must be managed with diligence.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [1][2]
Understanding these hazards is the foundational step in ensuring safe handling and disposal. All personnel handling this compound must be thoroughly familiar with the information provided in the SDS and receive appropriate training.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 3290-99-1 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |
| Molecular Weight | 166.18 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Slightly soluble in water | |
| Storage Class | 11 - Combustible Solids | [3] |
The Core Directive: A Step-by-Step Disposal Protocol
The guiding principle for chemical waste management is to prevent pollution at its source.[7] This means that a clear plan for disposal should be in place before any procedure involving this compound begins.[7] The following protocol is a self-validating system designed to ensure compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[8] Mixing incompatible chemicals can lead to dangerous reactions.[7]
-
Designate a specific waste stream for this compound. This waste should be classified as a non-halogenated organic solid waste.
-
Do not mix with other waste streams. In particular, keep it separate from:
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated this compound powder, and contaminated items such as weighing paper, gloves, and wipers should be collected as solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. The composition of the solvent must be clearly identified on the waste label.
-
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and exposures.[8][9]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[9] The container must be in good condition, free from cracks or deterioration.[9]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[8][9] The label must include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound"
-
The concentration or percentage of all chemical constituents in the container[9]
-
The date when waste was first added to the container (accumulation start date)
-
The name and location of the generating laboratory[9]
-
Appropriate hazard pictograms (e.g., irritant)
-
Step 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9]
-
Location: The SAA must be under the control of laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Keep containers tightly closed except when adding waste.[1][9]
-
Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) and your institution's policies.[10][11] Typically, containers must be removed from the laboratory within one year of the accumulation start date, or sooner if the container is full.[9]
Step 4: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]
-
Never dispose of this compound down the drain or in the regular trash. [10][12] This can lead to environmental contamination and is a violation of federal regulations.[10]
-
Schedule a Pickup: Contact your EH&S department to arrange for the pickup of your full and properly labeled waste container.
-
Empty Containers: To be considered "empty" under RCRA, a container that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control Ignition Sources: If the material is a combustible solid, eliminate all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before cleaning up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or if dust is generated, respiratory protection may be necessary.[1]
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps.
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A Comprehensive Guide to the Safe Handling of 4-Methoxybenzhydrazide
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a thorough understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methoxybenzhydrazide, a compound often utilized in the synthesis of novel therapeutic agents. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound is classified as a hazardous substance, and its primary risks include:
-
Skin Irritation: Direct contact with the skin can cause irritation.[1][2]
-
Serious Eye Irritation: The compound is a serious eye irritant, and contact can lead to significant discomfort or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.[2][3]
While the toxicological properties of this substance have not been fully investigated, it is prudent to handle it with a high degree of caution.[5]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is the cornerstone of safe laboratory practice. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Standard laboratory safety glasses are insufficient. The fine, dusty nature of solid this compound necessitates a complete seal around the eyes to prevent airborne particles from causing serious irritation. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Nitrile or neoprene gloves. | These materials provide a suitable barrier against skin contact. It is crucial to consult your institution's glove compatibility chart and to change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat and full-length pants. | This protects against accidental spills and contact with contaminated surfaces. A 100% cotton-based lab coat is recommended. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95). | This is particularly important when handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust. The use of a respirator mitigates the risk of inhaling irritant particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of this compound, from receipt to disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Ensure that an eyewash station and a safety shower are readily accessible.[3][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including your PPE, weighing materials, solvents, and reaction vessels, are within the fume hood to minimize movement and the potential for contamination.
-
Review Safety Data Sheet (SDS): Always have the most current SDS for this compound readily available. This document contains critical information on first aid, spill response, and other emergency procedures.
Handling Procedures
-
Weighing: Carefully weigh the required amount of this compound within the fume hood. To minimize dust generation, use a spatula to gently transfer the solid onto weighing paper or into a weighing boat. Avoid pouring the powder directly from the container.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weighing paper or boat to ensure a complete transfer.
-
Dissolution: Add the solvent to the reaction vessel and stir or agitate as required by your protocol. Keep the vessel covered as much as possible to prevent the release of any vapors.
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste management is a critical component of laboratory safety and environmental stewardship.
Solid Waste
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Reagent: Unused this compound should be disposed of as hazardous chemical waste.[3] Do not attempt to wash it down the drain or dispose of it in the regular trash.
Liquid Waste
-
Reaction Mixtures: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Rinsate: The first rinse of any glassware that contained this compound should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Empty Containers
-
Triple Rinsing: Empty containers of this compound must be triple-rinsed with a suitable solvent.[7] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6] After triple rinsing and air-drying, the container can be disposed of in the appropriate recycling or trash receptacle, with the label defaced.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][5] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely handle this compound, contributing to a culture of safety and scientific excellence.
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- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
